molecular formula C10H12BrN B1375042 1-(4-Bromobenzyl)azetidine CAS No. 1044924-69-7

1-(4-Bromobenzyl)azetidine

Cat. No.: B1375042
CAS No.: 1044924-69-7
M. Wt: 226.11 g/mol
InChI Key: JLVSQPNCKCZXBK-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)azetidine is a chemical compound of interest in organic and medicinal chemistry research, serving as a versatile synthetic building block. Its structure incorporates both an azetidine ring, a strained four-membered heterocycle known to be a valuable saturated scaffold in drug discovery, and a 4-bromobenzyl group, which can act as a handle for further chemical modifications via metal-catalyzed cross-coupling reactions . A closely related structural analog, 1-(2-bromobenzyl)azetidine-2-carboxamide, has been documented as a key precursor in the copper-catalyzed intramolecular synthesis of azetidine-fused 1,4-benzodiazepine derivatives . This suggests the potential application of this compound in the construction of pharmaceutically relevant heterocyclic systems, particularly those containing the privileged 1,4-benzodiazepine scaffold, which is found in compounds with a range of biological activities including anxiolytic, anticonvulsant, and hypnotic effects . The bromine substituent on the aromatic ring makes it a suitable substrate for cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce more complex aromatic systems . This product is intended for research purposes as a chemical intermediate or standard in method development. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSQPNCKCZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines are a vital class of four-membered nitrogen-containing heterocycles that serve as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] Their unique ring strain imparts a balance of stability and reactivity, making them attractive isosteres for various functional groups.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 1-(4-Bromobenzyl)azetidine, a versatile intermediate. The 4-bromobenzyl moiety serves as a crucial synthetic handle, enabling further molecular diversification through well-established cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the experimental design, execution, and analytical validation of this important building block.

Part 1: Synthesis Methodology: N-Alkylation of Azetidine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between azetidine and 4-bromobenzyl bromide. This reaction falls under the classic category of N-alkylation of a secondary amine.

Reaction Principle and Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This carbon is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom, which polarizes the C-Br bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A crucial aspect of this synthesis is the management of the hydrobromic acid (HBr) byproduct. As the reaction progresses, the generated HBr will protonate the basic nitrogen of the unreacted azetidine, forming an azetidinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction. To circumvent this, a non-nucleophilic base is added to the reaction mixture to neutralize the HBr as it forms, ensuring the availability of free azetidine to complete the reaction.

Experimental Design Considerations

The success of this synthesis hinges on the careful selection of reagents and conditions.

  • Choice of Base: An inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is ideal. Potassium carbonate is often preferred due to its low cost, ease of removal via filtration, and sufficient basicity to neutralize HBr without promoting side reactions.

  • Solvent Selection: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 mechanism. Acetonitrile (CH₃CN) is an excellent choice as it effectively solvates the cationic species formed during the reaction and is relatively easy to remove post-reaction. Dimethylformamide (DMF) is another alternative, though its higher boiling point can complicate purification.

  • Temperature and Reaction Time: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate. Progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion and avoid the formation of potential impurities from prolonged reaction times or excessive heat.

Visualized Reaction Scheme

Synthesis_of_this compound Azetidine Azetidine Arrow CH₃CN, RT Bromobenzyl 4-Bromobenzyl Bromide Base K₂CO₃ (Base) Base->Arrow Product This compound Byproduct KHCO₃ + KBr Plus1 + Plus2 + Arrow->Product

Caption: SN2 reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Azetidine

  • 4-Bromobenzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask.

  • Add azetidine (1.2 equivalents) to the stirring suspension.

  • In a separate container, dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Add the 4-bromobenzyl bromide solution dropwise to the stirring azetidine suspension at room temperature over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the 4-bromobenzyl bromide spot is no longer visible.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure compound.

Part 2: Purification and Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Filter Filter to Remove K₂CO₃ Start->Filter Concentrate1 Solvent Evaporation Filter->Concentrate1 Extract Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) Concentrate1->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate2 Final Concentration Dry->Concentrate2 Purify Flash Column Chromatography Concentrate2->Purify End Pure this compound Purify->End

Caption: Step-by-step workflow for the isolation and purification process.

Spectroscopic and Spectrometric Characterization

A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy is used for structural elucidation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the covalent structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the two sets of inequivalent methylene protons of the azetidine ring. The aromatic protons on the 4-substituted benzene ring will appear as two distinct doublets (an AA'BB' system). The benzylic protons will appear as a singlet, and the azetidine protons will appear as two triplets due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with the carbon attached to the bromine atom being distinct), the benzylic carbon, and the two carbons of the azetidine ring.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 mass units (e.g., M⁺ and M+2⁺).

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands.[5]

Summary of Characterization Data
TechniqueFeatureExpected Observation
¹H NMR Aromatic Protons~7.45 ppm (d, 2H) and ~7.20 ppm (d, 2H)
Benzylic Protons (Ar-CH₂ -N)~3.55 ppm (s, 2H)
Azetidine Protons (-N-CH₂ -CH₂)~3.20 ppm (t, 4H)
Azetidine Protons (-N-CH₂-CH₂ -)~2.10 ppm (quintet, 2H)
¹³C NMR Aromatic Carbons~138, 131, 130, 121 ppm
Benzylic Carbon~63 ppm
Azetidine Carbons~58, 22 ppm
MS (ESI) Molecular Ion [M+H]⁺m/z corresponding to C₁₀H₁₃BrN⁺, showing a 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br
IR C-H (Aromatic) Stretch~3000-3100 cm⁻¹
C-H (Aliphatic) Stretch~2800-3000 cm⁻¹
C-N Stretch~1100-1200 cm⁻¹
C-Br Stretch~500-600 cm⁻¹

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.

Part 3: Safety and Handling

Professional laboratory safety practices must be strictly followed.

  • 4-Bromobenzyl Bromide: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[6][7][8] It must be handled in a well-ventilated chemical fume hood.[6][7]

  • Azetidine: Azetidine is a flammable and corrosive liquid. It should be handled with care to avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling these chemicals.[6][9]

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7][8] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7][8]

Part 4: Conclusion

The synthesis of this compound via N-alkylation of azetidine is a robust and efficient method for producing this valuable chemical intermediate. The procedure is straightforward, employing common laboratory reagents and techniques. Careful control of reaction conditions and a systematic approach to purification are key to obtaining a high yield of the pure product. The comprehensive characterization using NMR, MS, and IR spectroscopy provides definitive confirmation of the structure and purity, ensuring its suitability for subsequent applications in medicinal chemistry and materials science.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Cole-Parmer. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at: [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Infrared spectroscopy, a tool for probing bacterial peptidoglycan. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(4-Bromobenzyl)azetidine: Properties, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1][2] Possessing a unique conformational rigidity and a significant ring strain of approximately 25.4 kcal/mol, azetidines occupy a compelling space between the highly reactive aziridines and the more flexible, stable pyrrolidines.[1][3] This inherent strain does not render them unstable for handling but can be strategically exploited for unique chemical transformations, making them valuable synthons.[1][4]

This guide focuses on 1-(4-Bromobenzyl)azetidine , a bifunctional building block of significant interest to researchers in drug development. This molecule synergistically combines the desirable three-dimensional geometry of the azetidine scaffold with the synthetic versatility of an aryl bromide. The 4-bromobenzyl group serves as a robust chemical handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[5][6] This document provides a comprehensive overview of the chemical properties, reactivity, and strategic applications of this compound for professionals engaged in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectral properties of a building block is critical for its effective use in synthesis, including reaction setup, monitoring, and purification.

PropertyValueSource
CAS Number 1044924-69-7[7][8]
Molecular Formula C₁₀H₁₂BrN[7][8]
Molecular Weight 226.11 g/mol [7][8]
Physical State Colorless to brown liquid[7]
Boiling Point (Predicted) 265.0 ± 15.0 °C at 760 Torr[7]
Density (Predicted) 1.444 ± 0.06 g/cm³ at 20 °C[7]
Storage Condition Store in refrigerator (2 to 8 °C), sealed in dry conditions[7]

Spectroscopic Characterization (Predicted): While a dedicated full experimental spectrum for this specific compound is not publicly available, the expected NMR signals can be reliably predicted based on its constituent parts and data from closely related analogues.[9][10][11]

  • ¹H NMR:

    • Aromatic protons (4H): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic protons (-CH₂-Ar, 2H): A singlet around δ 3.5-3.7 ppm.

    • Azetidine ring protons (-N-CH₂-, 4H): Triplets around δ 3.2-3.4 ppm.

    • Azetidine ring proton (-CH₂-, 2H): A quintet around δ 2.0-2.2 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals expected between δ 120-140 ppm, including the carbon bearing the bromine atom (C-Br).

    • Benzylic carbon: A signal around δ 60-65 ppm.

    • Azetidine carbons (-N-CH₂-): Signals around δ 55-60 ppm.

    • Azetidine carbon (-CH₂-): A signal around δ 15-20 ppm.

Synthesis of this compound

The most direct and common method for synthesizing N-substituted azetidines is through the nucleophilic substitution of azetidine onto an appropriate alkyl halide.[12] This approach is efficient for producing this compound.

Experimental Protocol: N-Alkylation of Azetidine

This protocol outlines a standard procedure for the synthesis via direct alkylation. The choice of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic 4-bromobenzyl bromide.

  • Reaction Setup: To a solution of azetidine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or THF (0.5 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Electrophile: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in the same solvent to the stirring mixture at room temperature. The causality for slow addition is to control any potential exotherm and minimize the formation of quaternary ammonium salts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.

  • Work-up: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

G Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Process azetidine Azetidine mixing Combine and Stir (Room Temperature) azetidine->mixing benzyl_bromide 4-Bromobenzyl Bromide benzyl_bromide->mixing base K₂CO₃ (Base) base->mixing solvent Acetonitrile (Solvent) solvent->mixing monitoring Monitor by TLC/LC-MS mixing->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product This compound purification->product

Fig. 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by two primary functional components: the strained azetidine ring and the reactive aryl bromide. This dual reactivity makes it a highly versatile intermediate.

A. Reactions of the Azetidine Ring: Strain-Release Chemistry

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions under appropriate conditions, providing access to valuable γ-amino-substituted compounds.[1][4]

Activation of the azetidine nitrogen with a Lewis acid enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. This is a powerful method for regioselectively forming complex acyclic amines.[1][13] The choice of Lewis acid and nucleophile allows for a high degree of control over the outcome.

G Ring-Opening Mechanism node1 Azetidine + LA node2 Activated Azetidinium Intermediate node1->node2 Coordination node4 Ring-Opened Product node2->node4 Nucleophilic Attack (SN2) node3 Nucleophile (Nu⁻) node3->node2

Fig. 2: General mechanism for Lewis acid (LA)-catalyzed azetidine ring-opening.
B. Reactions of the Aryl Bromide: Cross-Coupling Strategies

The C(sp²)-Br bond is a cornerstone of modern organic synthesis, serving as a reliable electrophile in numerous palladium-catalyzed cross-coupling reactions. This functionality allows for the introduction of a vast array of substituents at the 4-position of the benzyl ring, making it ideal for library synthesis and lead optimization in drug discovery.[6]

This reaction is one of the most powerful and widely used methods for forming C-C bonds. It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[14] Its reliability and broad functional group tolerance make it a go-to method for pharmaceutical chemists.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids. The use of a phosphine ligand like SPhos is often necessary to facilitate the reaction with sterically hindered or electron-rich partners.[14]

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a ligand such as SPhos (4 mol%), and a base like potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Heating and Monitoring: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up to remove the base and boron-containing byproducts. The organic layer is then dried, concentrated, and the resulting product is purified via flash chromatography.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)-Ar']L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product reactant Ar-Br (this compound) reactant->pd0 boronic Ar'-B(OH)₂ + Base boronic->pd_complex

Fig. 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The azetidine ring is increasingly recognized as a valuable scaffold in drug design.[2][15] Its constrained nature reduces the entropic penalty of binding to a biological target and projects substituents into well-defined vectors in three-dimensional space, which can enhance binding affinity and selectivity.[16]

This compound is an exemplary building block for several strategic applications:

  • Fragment-Based Drug Design (FBDD): The core structure can serve as a rigid fragment for screening campaigns. Hits can then be elaborated via cross-coupling at the bromo-position to rapidly build potency.

  • Lead Optimization: In existing lead compounds, replacing a more flexible or metabolically labile group (like a pyrrolidine or piperidine) with the 1-benzylazetidine moiety can improve pharmacokinetic properties, such as metabolic stability and solubility, while maintaining or improving potency.

  • Scaffold Hopping: The unique geometry of the azetidine ring allows it to function as a bioisostere for other groups, enabling chemists to "hop" to novel chemical series with potentially improved properties or different intellectual property landscapes.

Numerous approved drugs, such as the antihypertensive Azelnidipine and the MEK inhibitor Cobimetinib, feature an azetidine ring, validating its utility in creating successful therapeutics.[1][16]

G Role in Lead Optimization cluster_reactions Parallel Synthesis / Cross-Coupling start This compound (Building Block) suzuki Suzuki Coupling (R = Aryl, Heteroaryl) start->suzuki buchwald Buchwald-Hartwig (R = NR¹R²) start->buchwald sonogashira Sonogashira (R = Alkyne) start->sonogashira library Diverse Compound Library suzuki->library buchwald->library sonogashira->library sar SAR Exploration & Lead Optimization library->sar

Fig. 4: Strategic use of the building block in generating compound libraries for SAR.

Conclusion

This compound is a high-value, versatile chemical building block for drug discovery and development. Its chemical architecture offers the best of both worlds: the conformationally constrained azetidine ring, which can impart favorable physicochemical and pharmacological properties, and the synthetically tractable aryl bromide handle, which allows for extensive and systematic structural diversification. For researchers and scientists aiming to create novel, potent, and selective small molecule therapeutics, a thorough understanding of the properties and reactivity of this synthon provides a powerful tool for accelerating the discovery of new medicines.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Example for azetidine synthesis by nucleophilic substitution.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • CAS 1044924-69-7 | this compound. Hoffman Fine Chemicals.
  • Supporting Information for an article. The Royal Society of Chemistry.
  • Technical Support Center: Regioselectivity of Azetidine Ring Substitutions. Benchchem.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Novel Syntheses of Azetidines and Azetidinones. ElectronicsAndBooks.
  • 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine. (2024). Smolecule.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • This compound. BLD Pharm.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Azetidines. Enamine.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine. Benchchem.

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solubility and stability of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromobenzyl)azetidine

Introduction: Characterizing a Novel Building Block

In the landscape of modern drug discovery and development, the azetidine ring is a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. This compound emerges as a valuable synthetic intermediate, combining the rigid, three-dimensional azetidine core with a versatile bromobenzyl group amenable to further chemical modification, such as cross-coupling reactions. With a molecular weight of 226.11 g/mol and appearing as a colorless to brown liquid, its potential as a building block in medicinal chemistry is clear.[1]

However, before any novel compound can be effectively utilized in a research and development pipeline, a thorough understanding of its fundamental properties is paramount. This guide provides a comprehensive, field-proven framework for characterizing two of the most critical parameters for this compound: solubility and chemical stability . For researchers, scientists, and drug development professionals, mastering these characterization workflows is essential for ensuring data integrity in biological assays, designing robust formulations, and predicting the long-term viability of a potential drug candidate. This document is structured not as a rigid template, but as a logical, causality-driven guide to empower scientists to generate high-quality, reliable data for this and other novel chemical entities.

Part 1: Comprehensive Solubility Profiling

The solubility of a compound is a master variable that dictates its behavior in virtually every experimental and physiological setting. Poor aqueous solubility can lead to underestimated potency in biological assays, erratic absorption in vivo, and significant challenges in formulation development.[2] Therefore, a multi-faceted approach to solubility determination is the first essential step in characterization.

The Rationale: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions at different stages of research:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It mimics the conditions of high-throughput screening (HTS) assays and provides an early flag for potential precipitation issues.[3][4]

  • Thermodynamic Solubility: Often considered the "gold standard," this measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (24-72 hours) of the solid material in the solvent.[5] This value is critical for lead optimization and formulation development.

For a novel compound like this compound, a pragmatic workflow involves an initial kinetic assessment, followed by a more rigorous thermodynamic measurement for key solvents.

Experimental Protocol 1: High-Throughput Kinetic Solubility (Turbidimetric Method)

This protocol offers a rapid assessment suitable for early-stage discovery. The principle is based on detecting the formation of a precipitate via light scattering (nephelometry or turbidimetry) as the compound is added to an aqueous buffer.[2][5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Addition: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing the aqueous buffer of interest (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 2%, minimizing its effect on solubility.

  • Incubation & Measurement: Shake the plate for a short period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

  • Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).[5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is the definitive measurement for preclinical development.[5]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, pH-adjusted buffers, ethanol/water mixtures). The presence of visible solid material throughout the experiment is essential.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After incubation, allow the vials to stand, then centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the saturated supernatant from the undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[3][6]

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear interpretation.

Solvent SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Deionized Water~7.025ThermodynamicExperimental DataExperimental Data
PBS7.425KineticExperimental DataExperimental Data
PBS7.437ThermodynamicExperimental DataExperimental Data
Citrate Buffer3.037ThermodynamicExperimental DataExperimental Data
Bicarbonate Buffer9.037ThermodynamicExperimental DataExperimental Data
10% Ethanol/WaterN/A25ThermodynamicExperimental DataExperimental Data

Part 2: Chemical Stability and Forced Degradation

Understanding a compound's intrinsic chemical stability is a non-negotiable aspect of drug development. It informs storage conditions, shelf-life, and potential drug-excipient incompatibilities.[7][8] Forced degradation, or stress testing, is a systematic process where a compound is exposed to harsh conditions to accelerate its decomposition.[9][10] The goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop a stability-indicating analytical method —a method that can resolve and quantify the parent compound in the presence of its degradants.[11]

Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment.

G cluster_sol Solubility Profiling cluster_stab Stability Assessment cluster_out Outcomes Kinetic Kinetic Solubility (HTS Mimic) Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Report Comprehensive Characterization Report Thermo->Report Forced Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Degradants Identify Degradation Products (LC-MS) Forced->Degradants Method Develop Stability-Indicating Analytical Method (HPLC/UPLC) Method->Forced Use to Monitor Degradants->Report Formulation Inform Formulation & Storage Conditions Report->Formulation start Receive Compound: This compound start->Kinetic start->Method

Caption: Workflow for Physicochemical Characterization.

Experimental Protocol 3: Forced Degradation Study

This protocol outlines the stress conditions recommended by international guidelines (ICH).[11] The target for degradation is typically between 5-20%; conditions should be adjusted (time, temperature, reagent concentration) to achieve this goal without causing complete decomposition.[12][13]

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[11]

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[12][13]

    • Thermal Degradation: Store the sample solution (and a solid sample) in an oven at a high temperature (e.g., 70°C).[13]

    • Photolytic Degradation: Expose the sample solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time-Point Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.

  • Analytical Measurement: Dilute all samples to the target concentration and analyze using a stability-indicating HPLC method. Monitor the percentage of the parent compound remaining and the formation of any new peaks (degradants).

Developing the Stability-Indicating Method

The cornerstone of a successful stability study is the analytical method. A reverse-phase HPLC method with UV detection is standard.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the relatively non-polar parent compound from potentially more polar degradants.[6]

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help assess peak purity and provide UV spectra of the degradants, which can aid in their identification.

Data Presentation: Forced Degradation Summary

A summary table is essential for reporting the outcomes of the stress testing.

Stress ConditionReagent/TempDuration (hr)% Parent RemainingNo. of DegradantsObservations
ControlRoom Temp48~100%0Clear solution
Acid Hydrolysis0.1 M HCl, 60°C24Experimental DataExperimental Datae.g., Color change
Base Hydrolysis0.1 M NaOH, 60°C8Experimental DataExperimental Datae.g., Precipitate
Oxidation3% H₂O₂, RT48Experimental DataExperimental DataClear solution
Thermal70°C48Experimental DataExperimental DataClear solution
PhotolyticICH Light Box-Experimental DataExperimental DataClear solution

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the . By following these protocols, researchers can generate the critical data needed to confidently advance this compound through the drug discovery process. The kinetic and thermodynamic solubility data will ensure the reliability of in vitro screening results and inform early formulation strategies. The forced degradation study will not only establish a stability-indicating analytical method but will also provide invaluable insights into the molecule's inherent liabilities, guiding decisions on storage, handling, and long-term stability program design.[1][7] This foundational knowledge is indispensable for unlocking the full potential of novel chemical entities in the quest for new therapeutics.

References

  • Role of Stress Testing in Stability Studies. (n.d.). Vertex AI Search.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology.
  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Pharma Times.
  • Drug stability testing 101. (n.d.). Thermo Fisher Scientific.
  • Transdermal Formulation Forced Degradation Testing. (n.d.). CD Formulation.
  • Forced Degradation Studies. (n.d.). STEMart.
  • This compound. (n.d.). Hoffman Fine Chemicals.
  • Aqueous Solubility Assay. (n.d.). Bienta.
  • Aqueous Solubility. (n.d.). Creative Biolabs.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • Aqueous Solubility Assays. (n.d.). Creative Bioarray.
  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). International Journal of Innovative Research in Technology.

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Unlocking the Potential of 1-(4-Bromobenzyl)azetidine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity and favorable physicochemical properties have led to its incorporation into a range of clinically approved therapeutics. This technical guide provides an in-depth exploration of 1-(4-Bromobenzyl)azetidine, a versatile building block with significant, yet largely untapped, potential in drug discovery. We will dissect the molecule's structural attributes, outline a robust synthetic strategy, and, most importantly, present a series of evidence-based hypotheses for its application in key therapeutic areas: central nervous system (CNS) disorders, oncology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable experimental protocols to investigate the promising bioactivity of this compound.

The Strategic Value of this compound in Drug Discovery

The therapeutic potential of this compound stems from the synergistic interplay of its two core components: the azetidine ring and the 4-bromobenzyl moiety.

  • The Azetidine Ring: A Scaffold for Precision. The strained four-membered ring of azetidine imparts a significant degree of conformational constraint compared to more flexible acyclic amines or larger heterocyclic systems. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atom within the ring also serves as a key hydrogen bond acceptor and a point for further chemical diversification.

  • The 4-Bromobenzyl Group: A Gateway to Bioactivity and Diversification. The benzyl group provides a hydrophobic scaffold that can engage in favorable interactions with protein targets. The bromine atom at the para position is of particular strategic importance. It can participate in halogen bonding, a directional interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity. Furthermore, the bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. A variety of approved drugs contain the 4-bromophenyl moiety, highlighting its compatibility with biological systems[1][2].

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1044924-69-7[3][4][5]
Molecular Formula C₁₀H₁₂BrN[3]
Molecular Weight 226.11 g/mol [3]
Appearance Colorless to brown liquid[3]
Boiling Point (Predicted) 265.0 ± 15.0 °C at 760 Torr[3]
Density (Predicted) 1.444 ± 0.06 g/cm³ at 20 °C[3]

Synthesis of this compound

While numerous methods exist for the synthesis of azetidines, a common and efficient approach for preparing N-benzylated derivatives is through the nucleophilic substitution of a suitable azetidine precursor with a benzyl halide.[6]

Proposed Synthetic Protocol

This protocol outlines the N-alkylation of azetidine with 4-bromobenzyl bromide.

Materials:

  • Azetidine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of azetidine (1.2 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in acetonitrile to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Azetidine Azetidine Reaction N-Alkylation (Room Temperature, 12-24h) Azetidine->Reaction Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Extraction Concentration1->Extraction Drying Drying Extraction->Drying Concentration2 Concentration Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Product This compound Purification->Product GPCR_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_readout Data Acquisition Seed Seed cells expressing target GPCR in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate1->Load Incubate2 Incubate for 30-60 min Load->Incubate2 Add_Compound Add serial dilutions of This compound Incubate2->Add_Compound Add_Agonist (For antagonist mode) Add known agonist Add_Compound->Add_Agonist Measure Measure fluorescence intensity over time using a plate reader Add_Compound->Measure Add_Agonist->Measure Analysis Data Analysis (EC₅₀/IC₅₀ determination) Measure->Analysis

Caption: Workflow for a calcium mobilization GPCR functional assay.

Detailed Protocol:

  • Cell Culture: Culture a stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the cell culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Assay Performance:

    • Agonist Mode: Add the diluted compound to the wells and immediately begin measuring fluorescence intensity using a plate reader equipped with the appropriate filters.

    • Antagonist Mode: Add the diluted compound to the wells and incubate for a short period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀) and measure fluorescence.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ value. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

Oncology

Hypothesis: The this compound scaffold could serve as a core for the development of novel kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. Benzimidazole derivatives, which are structurally related, are known to be effective kinase inhibitors. [7][8]The 4-bromophenyl group is also present in some approved kinase inhibitors and can be exploited for further optimization.

Potential Targets:

  • Tyrosine Kinases: Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK) are well-validated cancer targets.

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), Aurora kinases, and mitogen-activated protein kinases (MAPKs) are crucial for cell cycle progression and are attractive targets for anticancer therapy.

Experimental Validation: In Vitro Kinase Inhibition Assay

This protocol describes a generic method to assess the inhibitory activity of this compound against a purified kinase.

dot

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Add_Kinase Add kinase and substrate to 96-well plate Add_Compound Add serial dilutions of This compound Add_Kinase->Add_Compound Incubate1 Pre-incubate Add_Compound->Incubate1 Add_ATP Initiate reaction by adding ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction Stop reaction and detect product formation (e.g., luminescence, fluorescence) Incubate2->Stop_Reaction Analysis Data Analysis (IC₅₀ determination) Stop_Reaction->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP in a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and the diluted compound or DMSO as a control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:

    • Luminescence-based ADP detection: Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence/TR-FRET: Utilizes a fluorescently labeled substrate or antibody to detect phosphorylation.

    • Radiometric assay: Uses ³²P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Infectious Diseases

Hypothesis: The N-benzylazetidine moiety could be a valuable pharmacophore for the development of novel antibacterial agents. The search for new antibacterial scaffolds is critical due to the rise of antibiotic resistance. Benzimidazole derivatives have demonstrated promising antibacterial activity. [9][10][11]The lipophilic nature of the 4-bromobenzyl group may facilitate penetration of the bacterial cell wall.

Potential Bacterial Targets:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

Experimental Validation: Broth Microdilution Antibacterial Susceptibility Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

dot

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout MIC Determination Prepare_Compound Prepare serial dilutions of This compound in a 96-well plate Inoculate Inoculate wells with bacterial suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubate->Visual_Inspection OD_Measurement Measure optical density (OD) Incubate->OD_Measurement MIC_Value Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Value OD_Measurement->MIC_Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

This compound is a readily accessible and highly versatile chemical entity with substantial promise for medicinal chemistry applications. The unique combination of a conformationally constrained azetidine ring and a strategically functionalized bromobenzyl group provides a strong foundation for the design of novel therapeutics. The hypotheses and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to explore the potential of this compound in the fields of CNS disorders, oncology, and infectious diseases. Further derivatization, particularly through cross-coupling reactions at the bromine position, will undoubtedly unlock a vast chemical space for the development of next-generation drug candidates.

References

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

  • Xu, X.-M., Chen, S., Duan, S.-L., Wang, X.-M., Liu, Q., & Sun, K. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2538. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-555. [Link]

  • Wikipedia. (n.d.). Category:4-Bromophenyl compounds. Retrieved December 31, 2025, from [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications (Doctoral dissertation, University of Birmingham). [Link]

  • Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 35-49. [Link]

  • Xu, X.-M., Chen, S., Duan, S.-L., Wang, X.-M., Liu, Q., & Sun, K. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved December 31, 2025, from [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849-7861. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific reports, 12(1), 1-19. [Link]

  • Al-Ostath, A., Ghattas, M. A., & Al-Ktaifani, M. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6511. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

  • PubChem. (n.d.). 4-Bromobenzyl azide. Retrieved December 31, 2025, from [Link]

  • Shanghai ZZBIO Co., Ltd. (n.d.). This compound CAS NO.1044924-69-7. Retrieved December 31, 2025, from [Link]

  • Lee, J. H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1077–1082. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • Dokla, E. M. E., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European journal of medicinal chemistry, 186, 111850. [Link]

  • Lee, J. H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & medicinal chemistry letters, 27(8), 1755–1758. [Link]

  • da Silva, G. V., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748. [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

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  • Mohammed, M. H., et al. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 6(2), 106-116. [Link]

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The Azetidine Scaffold in Focus: A Literature Review of 1-(4-Bromobenzyl)azetidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Ring in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and conformational rigidity offer a unique combination of properties that medicinal chemists can strategically leverage to enhance the pharmacological profiles of drug candidates.[1] Unlike the more flexible five- and six-membered rings, the constrained nature of the azetidine moiety can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the azetidine ring can serve as a metabolically stable isostere for other functional groups, contributing to favorable pharmacokinetic properties. This guide provides a comprehensive literature review of 1-(4-Bromobenzyl)azetidine and its analogs, exploring their synthesis, biological activities, and structure-activity relationships to inform the design of novel therapeutics.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through several established methods for N-alkylation of the azetidine ring. The two most common and practical approaches are direct alkylation and reductive amination.

Protocol 1: Synthesis via Direct Alkylation

This method involves the direct reaction of azetidine with 4-bromobenzyl bromide in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of azetidine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 equivalents).

  • Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to prevent side reactions, such as the deprotonation of the solvent or reaction with the alkylating agent. Acetonitrile and DMF are excellent solvents for this type of reaction due to their polar aprotic nature, which facilitates the dissolution of the reactants and promotes the SN2 reaction.

Protocol 2: Synthesis via Reductive Amination

Reductive amination offers a versatile alternative, particularly when the corresponding aldehyde is more readily available or cost-effective than the bromide.[2]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) and azetidine (1.0-1.2 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).[2] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.[2]

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.[2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[2] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild enough not to reduce the starting aldehyde and is selective for the iminium ion.[2] The reaction is typically performed in a one-pot fashion, which improves efficiency.

Synthesis_Workflow cluster_alkylation Direct Alkylation cluster_amination Reductive Amination Azetidine_A Azetidine Reaction_A N-Alkylation (SN2) Azetidine_A->Reaction_A BromobenzylBromide 4-Bromobenzyl Bromide BromobenzylBromide->Reaction_A Base Base (e.g., K₂CO₃) Base->Reaction_A Solvent_A Solvent (e.g., Acetonitrile) Solvent_A->Reaction_A Product_A This compound Reaction_A->Product_A Azetidine_B Azetidine ImineFormation Imine Formation Azetidine_B->ImineFormation Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Solvent_B Solvent (e.g., Methanol) Solvent_B->ImineFormation ImineFormation->Reduction Product_B This compound Reduction->Product_B

Synthetic routes to this compound.

Biological Activities and Analogs of this compound

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-benzylazetidines and related structures have shown significant activity in several therapeutic areas, particularly in oncology and central nervous system (CNS) disorders.

Anticancer Activity

A number of azetidine-containing compounds have demonstrated potent antiproliferative effects. For instance, analogs of the natural product TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited excellent antiproliferative activities against various cancer cell lines.[3][4] This suggests that the azetidine scaffold can serve as a rigid core to orient pharmacophoric groups for optimal interaction with anticancer targets.

Analog Structure Biological Target/Activity Cell Line Potency (IC₅₀)
TZT-1027 Analog (3-phenyl-azetidine)AntiproliferativeA549 (Lung Carcinoma)2.2 nM[3][4]
TZT-1027 Analog (3-phenyl-azetidine)AntiproliferativeHCT116 (Colon Carcinoma)2.1 nM[3][4]
Spirocyclic Azetidine (nitrofuran-warhead)AntitubercularM. tuberculosisMIC < 0.2 µM[5]
Central Nervous System (CNS) Activity

The N-benzylazetidine scaffold is of significant interest for the development of CNS-active agents due to its structural similarity to known neuromodulators. The lipophilic nature of the benzyl group can facilitate blood-brain barrier penetration, a critical requirement for CNS drugs.

Structurally related N-benzylpiperidines and compounds containing a bromobenzyl moiety have shown affinity for dopamine and serotonin receptors. These receptors are key targets for the treatment of a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. The rigid azetidine ring in this compound analogs could enforce a specific conformation of the benzyl group, potentially leading to enhanced selectivity for receptor subtypes.

GPCR_Signaling Ligand This compound Analog Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->Receptor:f0 G_Protein G-Protein Receptor:f1->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Sources

An In-Depth Technical Guide to 1-(4-Bromobenzyl)azetidine (CAS Number 1044924-69-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the synthesis, physicochemical properties, and potential applications of this molecule, offering a valuable resource for researchers and scientists in the field. The azetidine scaffold is a recognized privileged structure in drug development, and this particular derivative, featuring a bromobenzyl moiety, presents opportunities for further functionalization and exploration of its biological activity.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding affinities for biological targets. Furthermore, the nitrogen atom provides a handle for introducing diverse substituents, allowing for the fine-tuning of a compound's pharmacological profile.

This compound (CAS: 1044924-69-7) is a derivative that incorporates the azetidine ring and a 4-bromobenzyl group. The presence of the bromine atom on the aromatic ring makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate a library of analogues for structure-activity relationship (SAR) studies. This guide will delve into the synthesis and known properties of this compound, providing a foundation for its potential use in drug discovery programs.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-alkylation of azetidine with 4-bromobenzyl bromide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the azetidine ring acts as the nucleophile, displacing the bromide ion from the benzylic position of 4-bromobenzyl bromide.

Synthetic Workflow

The overall synthetic scheme can be depicted as follows:

G Azetidine Azetidine Reaction N-Alkylation Azetidine->Reaction Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Azetidine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add azetidine (1.0 equivalent) and a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents), to the solution. The base is crucial to neutralize the hydrobromic acid formed during the reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1044924-69-7General Chemical Databases
Molecular Formula C₁₀H₁₂BrNGeneral Chemical Databases
Molecular Weight 226.11 g/mol General Chemical Databases
Appearance Colorless to brown liquidCommercial Supplier Data
Boiling Point (Predicted) 265.0 ± 15.0 °C at 760 TorrCommercial Supplier Data
Density (Predicted) 1.444 ± 0.06 g/cm³Commercial Supplier Data
Storage Store in a refrigerator (2-8 °C), sealed in a dry environment.Commercial Supplier Data

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the four protons on the para-substituted benzene ring.

  • Benzylic Protons: A singlet at approximately δ 3.5-3.7 ppm, corresponding to the two protons of the CH₂ group connecting the benzene ring to the azetidine nitrogen.

  • Azetidine Protons: Two triplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear around δ 3.0-3.3 ppm, while the protons on the C3 carbon are expected to be further upfield, around δ 2.0-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show signals corresponding to the 10 carbon atoms in the molecule:

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the bromine atom.

  • Benzylic Carbon: A signal around δ 60-65 ppm for the benzylic CH₂ carbon.

  • Azetidine Carbons: Two signals in the aliphatic region, one for the two equivalent carbons adjacent to the nitrogen (C2 and C4) around δ 50-55 ppm, and one for the C3 carbon at a higher field.

Mass Spectrometry

The mass spectrum (Electron Ionization, EI) would be expected to show a molecular ion peak (M⁺) at m/z 225 and 227 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine moiety is a valuable scaffold in drug discovery, known to improve physicochemical properties such as solubility and metabolic stability, and to provide a rigid framework for orienting substituents towards their biological targets.[1] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the 4-bromophenyl group is particularly significant as it allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of various substituents at the para-position of the benzene ring, facilitating the exploration of the structure-activity relationships of novel compounds.

G Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Heck Heck Coupling (with Alkenes) Start->Heck Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Other Other Transformations Start->Other Product1 Aryl-substituted Azetidines Suzuki->Product1 Product2 Alkenyl-substituted Azetidines Heck->Product2 Product3 Alkynyl-substituted Azetidines Sonogashira->Product3 Product4 Diverse Analogs Other->Product4

Caption: Potential synthetic diversifications of this compound.

While specific biological activities for this compound have not been extensively reported in the public domain, the broader class of substituted azetidines has shown a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system activities.[1] Therefore, this compound represents a valuable starting point for the development of new therapeutic agents.

Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to facilitate its use in research and drug discovery endeavors. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the identification of novel therapeutic agents.

References

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Exploration of 1-(4-Bromobenzyl)azetidine Derivatives as Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a valuable scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability.[1] When incorporated into novel chemical entities, it can significantly influence physicochemical and pharmacological properties. This guide outlines a comprehensive framework for exploring the structure-activity relationship (SAR) of a promising, yet underexplored chemical series: 1-(4-bromobenzyl)azetidine derivatives. We propose a focused investigation of these compounds as potential triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][3] Such agents are of significant interest for the treatment of major depressive disorder and other CNS-related conditions. This document provides a rationale for the scaffold selection, detailed synthetic strategies, a systematic approach to SAR exploration, and robust protocols for biological evaluation, serving as a technical blueprint for researchers aiming to develop novel therapeutics in this space.

Introduction: The Strategic Foundation

The Azetidine Scaffold: A Privileged Motif in Drug Design

Saturated nitrogen-containing heterocycles are cornerstones of medicinal chemistry. Among them, the azetidine ring has emerged as an increasingly important structural unit.[1] Its strained four-membered ring system imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.[4] Unlike more flexible linkers, the azetidine ring orients substituents in well-defined vectors, reducing the entropic penalty upon binding to a biological target. Furthermore, the nitrogen atom provides a key site for substitution and can serve as a hydrogen bond acceptor or a basic center, influencing solubility and pharmacokinetic properties. Its successful incorporation into approved drugs like the MEK inhibitor cobimetinib highlights its value in modern drug discovery.[5]

Monoamine Reuptake Inhibitors: A Validated Therapeutic Strategy

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) contributes to the pathophysiology of the disease.[2] Monoamine transporters—SERT, NET, and DAT—are responsible for clearing these neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases neurotransmitter levels, providing a proven mechanism for antidepressant action.[6] While selective serotonin reuptake inhibitors (SSRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are effective, a significant patient population remains non-responsive.[2] The development of triple reuptake inhibitors (TRIs), which also modulate dopamine, offers the potential for broader efficacy, faster onset of action, and an improved side-effect profile.[2][3]

Rationale for the this compound Core Scaffold

The selection of the this compound scaffold is a deliberate, hypothesis-driven starting point for a CNS-focused drug discovery campaign.

  • Azetidine Core: Provides a rigid, three-dimensional scaffold to orient appended functional groups. Its nitrogen atom is a key anchor point for the benzyl moiety and allows for further derivatization.

  • Benzyl Group: The benzyl substituent is a common feature in CNS-active agents, capable of engaging in favorable aromatic interactions (π-π stacking, cation-π) within receptor binding pockets.[7]

  • 4-Bromo Substituent: The bromine atom serves multiple strategic purposes. It provides a vector for exploring a specific region of the binding pocket, can participate in halogen bonding, and acts as a versatile synthetic handle for further modifications via cross-coupling reactions. Its presence also influences the electronic properties of the phenyl ring and can favorably impact metabolic stability. The 4-bromobenzyl moiety has been successfully utilized in other biologically active compounds, including anticancer agents.[8]

cluster_M Core Scaffold & SAR Vectors Core This compound Core Structure Structure Azetidine_Mod Vector 1: Azetidine Ring (Positions 2 & 3) - Polarity - Stereochemistry Structure->Azetidine_Mod R1, R2 Benzyl_Mod Vector 2: Benzyl Ring - Electronics - Sterics Structure->Benzyl_Mod R3 Linker_Mod Vector 3: N-Substituent/ Pharmacophore - Target Engagement - Selectivity Structure->Linker_Mod N-linker

Figure 1: Core scaffold and key vectors for SAR exploration.

General Synthetic Strategies

A robust and flexible synthetic route is paramount for efficiently generating a diverse library of analogues. The proposed strategy focuses on late-stage diversification, allowing for the rapid exploration of chemical space from a common intermediate. A plausible route can be adapted from established literature procedures for substituted azetidines.[9][10][11]

cluster_diversification Library Generation cluster_coupling Advanced Analogs start Commercially Available Azetidine Precursor (e.g., Azetidin-3-ol) step1 N-Alkylation (4-Bromobenzyl bromide, Base) start->step1 intermediate1 Intermediate A 1-(4-Bromobenzyl)azetidin-3-ol step1->intermediate1 step2a Oxidation (e.g., Dess-Martin) -> Ketone intermediate1->step2a step2b Functionalization (e.g., Mitsunobu, SN2) -> Ethers, Amines intermediate1->step2b step3 Suzuki/Buchwald Coupling (Arylboronic acids, etc.) intermediate1->step3 library_a Analog Library 1 (C3-Substituted) step2a->library_a library_b Analog Library 2 (C3-Substituted) step2b->library_b library_c Analog Library 3 (Bi-aryl Analogs) step3->library_c

Caption: General synthetic workflow for library generation.
Protocol 2.1: Synthesis of Intermediate A - 1-(4-Bromobenzyl)azetidin-3-ol
  • Setup: To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (3.0 eq).

  • Alkylation: Add 1-bromo-4-(bromomethyl)benzene (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the title compound.

This key intermediate serves as the launching point for diversification at the C3 position and modifications on the bromophenyl ring.

Systematic SAR Exploration Framework

The exploration of the SAR will be conducted by systematically modifying three key regions of the molecule as illustrated in Figure 1.

Vector 1: Modification of the Azetidine Ring (C3 Position)

The C3 position is an ideal vector to probe interactions with polar regions of the transporter binding sites and to modulate the physicochemical properties of the compounds.

  • Small Polar Groups: Introduction of hydroxyl (-OH), amino (-NH2), and fluoro (-F) groups can establish key hydrogen bonding or electrostatic interactions. Stereochemistry at this position should be investigated by synthesizing or separating enantiomers, as biological targets are chiral.

  • Ethers and Amines: Expanding from the C3-hydroxyl or C3-amino groups to small alkyl ethers (e.g., -OCH3) or secondary/tertiary amines can probe the steric tolerance of the binding pocket.

  • Metabolic Hardening: Blocking potential sites of metabolism is a critical optimization strategy. For instance, if oxidation on the azetidine ring is identified as a metabolic liability, introducing gem-dimethyl groups or fluorine atoms adjacent to the susceptible position can enhance metabolic stability.[12]

Vector 2: Modification of the 4-Bromobenzyl Group

This vector explores the electronic and steric requirements of the aromatic binding region of the transporters.

  • Positional Isomers: Moving the bromine atom from the para- to the meta- or ortho-positions will reveal the preferred geometry for halogen interactions.

  • Electronic Modulation: Replacing the bromine with other electron-withdrawing (e.g., -CF3, -CN) or electron-donating (e.g., -CH3, -OCH3) groups will systematically probe the effect of the ring's electronic character on binding affinity.

  • Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic systems (e.g., pyridine, thiophene) to explore alternative interactions and modulate properties like solubility and CNS penetration.

Vector 3: Appending a Monoamine Pharmacophore

The this compound is a core fragment. To achieve potent reuptake inhibition, it must be decorated with a pharmacophore known to interact with monoamine transporters, typically a primary or secondary amine. This can be achieved by derivatizing the azetidine at the C2 or C3 position with a linker terminating in an amine.

  • Linker Length and Composition: A short alkyl chain (e.g., -CH2-NH2, -CH2CH2-NH2) can be appended to the azetidine ring. The length and rigidity of this linker are critical variables to optimize.

  • Amine Substitution: The nature of the terminal amine (primary, secondary, e.g., -NHCH3) will be critical for tuning potency and, importantly, selectivity between SERT, NET, and DAT.

Biological and ADME Evaluation Cascade

A tiered approach to biological testing ensures that resources are focused on the most promising compounds.

start Synthesized Analog Library tier1 Tier 1: Primary Screening In Vitro Potency & Selectivity (hSERT, hNET, hDAT Uptake Assays) start->tier1 gate1 Potency/Selectivity Criteria Met? tier1->gate1 tier2 Tier 2: In Vitro ADME/Tox - Microsomal Stability - CYP Inhibition - hERG Assay gate1->tier2 Yes drop1 Inactive / Poor Selectivity gate1->drop1 No gate2 Favorable ADME/Tox Profile? tier2->gate2 tier3 Tier 3: Lead Optimization - In Vivo PK (Rodent) - Efficacy Models gate2->tier3 Yes drop2 Poor ADME / Tox Profile gate2->drop2 No candidate Preclinical Candidate tier3->candidate

Caption: Tiered biological screening cascade for lead identification.
Protocol 4.1: In Vitro Monoamine Transporter Uptake Assay

This assay is the cornerstone of the primary screening effort, providing IC50 values that quantify the potency of each analog at the three target transporters.

  • Cell Culture: Maintain HEK293 cells stably transfected with human SERT (hSERT), hNET, or hDAT in appropriate culture media. Plate cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a dilution series for each test compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Aspirate the culture medium from the cells and wash with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate Uptake: Add a mixture of radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and unlabeled substrate to each well to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic equation. Known inhibitors (e.g., fluoxetine for SERT) should be run as positive controls.[2][13]

Protocol 4.2: In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to Phase I metabolism.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).

  • Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the metabolic activity in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.[9][14]

Data Interpretation and Hypothetical SAR Summary

The data generated from the biological evaluation cascade will allow for the construction of a detailed SAR model. The results should be tabulated to facilitate analysis and identify trends.

Compound IDR1 (Azetidine C3)R2 (Benzyl Ring)Linker-Amine (C2)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
Parent-01 -H4-Br-CH₂NH₂8501200>10000
AZD-01 (S)-OH4-Br-CH₂NH₂1504508500
AZD-02 (R)-OH4-Br-CH₂NH₂9201100>10000
AZD-03 (S)-OH4-Cl-CH₂NH₂1805109000
AZD-04 (S)-OH3-Br-CH₂NH₂650980>10000
AZD-05 (S)-OH4-Br-CH₂NHCH₃951202500
  • Stereochemistry is Critical: The data for AZD-01 and AZD-02 would suggest a strong preference for the (S)-hydroxyl stereoisomer at the C3 position, indicating a specific hydrogen bond interaction.

  • Halogen Position Matters: Comparison of AZD-01 and AZD-04 would imply that a para-substituent on the benzyl ring is preferred over a meta-substituent. The similar activity of the 4-Cl analog (AZD-03 ) suggests a general tolerance for halogens at this position.

  • Amine Substitution Enhances Potency: The move from a primary amine (AZD-01 ) to a secondary amine (AZD-05 ) appears to significantly boost potency at both SERT and NET, while maintaining a clean profile against DAT. This is a common trend in monoamine reuptake inhibitor SAR.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded strategy for the SAR exploration of this compound derivatives as a novel class of monoamine reuptake inhibitors. By employing a flexible synthetic strategy and a robust biological evaluation cascade, researchers can efficiently navigate the chemical space to identify lead compounds with a desirable profile of potency, selectivity, and drug-like properties.

Successful identification of lead compounds from the primary screening phase would warrant progression to more advanced studies, including:

  • In vivo Pharmacokinetics: Assessing oral bioavailability, brain penetration, and clearance in rodent models.

  • In vivo Target Engagement: Utilizing techniques like microdialysis to confirm that lead compounds modulate neurotransmitter levels in the brain.

  • Rodent Efficacy Models: Evaluating the antidepressant-like effects of lead compounds in established behavioral models, such as the forced swim test or tail suspension test.

Through this systematic process of design, synthesis, and testing, the this compound scaffold holds significant promise for the development of the next generation of CNS therapeutics.

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  • Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Asghar, J. (2021). Affinity | Ligand-Receptor Interactions. YouTube. [Link]

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A Guide to Quantum Chemical Calculations on 1-(4-Bromobenzyl)azetidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-(4-Bromobenzyl)azetidine, a molecule of interest in medicinal chemistry. Recognizing the scarcity of specific computational studies on this compound, we establish a robust, first-principles protocol grounded in Density Functional Theory (DFT). This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical justification for methodological choices and a practical, step-by-step workflow. We detail the process from initial structure preparation to in-depth analysis of geometric, electronic, and reactivity descriptors, culminating in the application of these findings to rational drug design. All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for a Computational Deep Dive

The azetidine ring is a strained four-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its inclusion in molecular scaffolds can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional exit vectors for substituent placement. The this compound (Figure 1) combines this valuable heterocycle with a bromobenzyl group, a common moiety used to explore structure-activity relationships (SAR) through halogen bonding and as a synthetic handle for further diversification.[2]

Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for predicting its behavior in a biological environment. Quantum chemical calculations offer a powerful, atom-level lens to probe these characteristics, providing insights that can guide synthetic efforts and accelerate the drug discovery process.[3] This guide outlines a complete computational protocol to elucidate the key physicochemical properties of this compound.

The Methodological Core: Selecting the Right Tools

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For a molecule of this size (~30 atoms), Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy.[4]

Justification of the Theoretical Level
  • Density Functional Theory (DFT): We recommend DFT as the core methodology. Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for systems with dozens of atoms, making it a workhorse in modern computational chemistry.[4]

  • Functional Selection (The "Engine"): The choice of the exchange-correlation functional is critical. We propose a dual approach:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated functionals for organic molecules, providing reliable geometries and electronic properties for a broad range of systems.[5][6]

    • M06-2X: This hyper-GGA functional is particularly well-parameterized for main-group thermochemistry and non-covalent interactions, which could be relevant for potential halogen bonding involving the bromine atom.

  • Basis Set Selection (The "Resolution"): The basis set describes the atomic orbitals used in the calculation. For this compound, a Pople-style basis set is recommended:

    • 6-311+G(d,p): This triple-zeta basis set provides a flexible and accurate description.

      • 6-311: Indicates a triple-zeta quality, where each atomic orbital is described by three functions.

      • +: Adds diffuse functions on heavy atoms, which are crucial for accurately describing lone pairs (on Nitrogen and Bromine) and potential weak, long-range interactions.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.

  • Solvation Effects: To simulate a more biologically relevant environment, the inclusion of a solvent model is essential. The Polarizable Continuum Model (PCM) is a robust choice, treating the solvent (e.g., water or DMSO) as a continuous dielectric medium.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a complete workflow for characterizing this compound. This process is designed to be sequential and self-validating.

Diagram: Computational Workflow

G A 1. Initial 3D Structure Generation (e.g., from SMILES string) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis B->C Optimized Geometry D Is the structure a true minimum? (No imaginary frequencies) C->D E 4. Single-Point Property Calculation (Higher level theory or same level) D->E Yes G Re-optimize or adjust initial geometry D->G No F 5. Data Analysis & Visualization (Structural, Electronic, MEP) E->F Calculated Properties G->B

Caption: A standard workflow for quantum chemical characterization of a molecule.

Protocol 3.1: Geometry Optimization
  • Input Generation: Generate an initial 3D structure of this compound. The SMILES string for this is BrC1=CC=C(C=C1)CN2CCC2.[7] Use a molecular editor (e.g., Avogadro, GaussView) to create an input file for a quantum chemistry software package (e.g., Gaussian, Q-Chem).[4]

  • Keyword Specification: In the input file, specify the level of theory for the optimization.

    • Example keyword line: # opt=tight freq b3lyp/6-311+g(d,p) scrf=(pcm,solvent=water)

    • opt=tight: Requests a stringent convergence criterion for the geometry.

    • freq: Simultaneously requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the software. The algorithm will iteratively adjust the positions of the atoms to find a local minimum on the potential energy surface.

Protocol 3.2: Vibrational Frequency Validation
  • Analysis: Upon completion of the optimization, analyze the output from the frequency calculation.

  • Verification: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires re-optimization from a perturbed geometry.

  • Thermochemistry: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol 3.3: Electronic Property Calculation
  • Input Generation: Using the validated, optimized geometry, create a new input file for a single-point energy calculation. This calculation does not change the geometry but computes the electronic properties with high precision.

  • Keyword Specification: Specify the desired calculations.

    • Example keyword line: # b3lyp/6-311+g(d,p) pop=nbo geom=check guess=read scrf=(pcm,solvent=water)

    • pop=nbo: Requests Natural Bond Orbital analysis for charge distribution. pop=Mulliken is a simpler alternative.

    • geom=check guess=read: Instructs the software to use the geometry and wavefunction from the previous optimization step.

  • Execution & Analysis: Run the calculation and extract the relevant data from the output file, including orbital energies (HOMO/LUMO) and atomic charges.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data. Presenting this information clearly is essential for interpretation.

Diagram: Atom Numbering Scheme

Sources

A Technical Guide to the Discovery and Synthesis of Novel N-Benzylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated N-heterocycle, stands as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, positions it uniquely between the highly reactive aziridine and the more stable pyrrolidine, offering a blend of stability for handling and controlled reactivity for functionalization.[1] The N-benzyl group is frequently incorporated, serving either as a stable, readily installed protecting group or as an integral pharmacophoric element. This guide provides an in-depth exploration of the core synthetic strategies for constructing N-benzylazetidines, from foundational cyclization reactions to novel catalytic and photocatalytic methodologies. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in drug discovery and chemical synthesis.

The Strategic Importance of the Azetidine Scaffold

The utility of the azetidine motif in pharmaceuticals is well-established, with approved drugs like the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib featuring this core structure.[1] The constrained, three-dimensional nature of the azetidine ring allows it to act as a rigid scaffold, positioning substituents in specific vectors of chemical space. This property is invaluable for optimizing ligand-receptor interactions. The N-benzyl moiety, in particular, provides steric bulk and lipophilicity, and its aromatic ring can engage in crucial π-stacking or hydrophobic interactions within a biological target.

Foundational Synthetic Strategies: Intramolecular Cyclization

The most traditional and direct route to the azetidine core is through intramolecular Sₙ2 cyclization of a γ-aminopropyl system bearing a suitable leaving group. This 4-exo-tet cyclization is a cornerstone of azetidine synthesis.

Causality in Experimental Design

The success of this strategy hinges on several critical factors:

  • The Leaving Group: The choice of leaving group on the terminal carbon is paramount. While halides (Br, I) are effective, they can require harsh conditions. Activating a primary alcohol to a mesylate (-OMs) or tosylate (-OTs) creates a superior leaving group, enabling milder reaction conditions and often improving yields.[2][3]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine (or a precursor amide/sulfonamide) to generate the nucleophile for cyclization. Sodium hydride (NaH) is a common choice. The base must be carefully selected to avoid promoting competing elimination reactions, which can lead to alkene byproducts.[3]

  • Reaction Conditions: A key challenge in forming small rings is the competition from intermolecular reactions, which lead to polymerization. To favor the desired intramolecular cyclization, reactions are typically run under high-dilution conditions. This is achieved by the slow addition of the substrate to a solution of the base, ensuring the concentration of the uncyclized precursor remains low at all times.[3]

Visualizing the Classical Workflow

G cluster_0 PART A: Activation of Hydroxyl Group cluster_1 PART B: Intramolecular Cyclization A γ-Amino Alcohol (e.g., 3-(benzylamino)propan-1-ol) B Addition of Base (Et3N) and Mesyl Chloride (MsCl) in CH2Cl2 at 0°C A->B C Crude γ-(Benzylamino)propyl Mesylate B->C D Dissolve Mesylate in THF C->D Proceed to Cyclization E Portion-wise addition of strong base (e.g., NaH) at 0°C D->E F Reaction warms to RT; Formation of Azetidine Ring E->F G Aqueous Workup & Purification F->G H N-Benzylazetidine G->H G START cis-3,4-Epoxy Amine + La(OTf)3 (catalyst) STEP1 Coordination of La(III) to Epoxide Oxygen START->STEP1 Lewis Acid Coordination STEP2 Activation of C-O Bond STEP1->STEP2 STEP3 Intramolecular Nucleophilic Attack by Amine at C3 Position (4-exo-tet cyclization) STEP2->STEP3 Regioselective Attack STEP4 Proton Transfer & Catalyst Turnover STEP3->STEP4 END 3-Hydroxyazetidine Product STEP4->END Release of Product

Caption: Mechanism of La(OTf)₃-catalyzed azetidine synthesis.

Palladium-Catalyzed C(sp³)–H Amination

Directly converting a C-H bond into a C-N bond is a highly efficient and atom-economical strategy. Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. [1]This reaction involves the oxidative cyclization of an N-benzyl amine derivative, where a Pd(IV) intermediate undergoes reductive elimination to forge the azetidine ring. This state-of-the-art method demonstrates excellent functional group tolerance. [1][4]

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis. For azetidines, two key strategies have been developed:

  • Aza Paternò–Büchi Reaction: This intermolecular [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods to create the azetidine core. [5][6]The reaction often uses an iridium-based photocatalyst to activate one of the components via triplet energy transfer. [5]2. Radical Strain-Release Photocatalysis: This novel approach utilizes highly strained azabicyclo[1.1.0]butanes (ABBs) as precursors. A photosensitizer generates a radical intermediate that is intercepted by the ABB, triggering a strain-release process that results in a densely functionalized azetidine. [7][8]

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as available starting materials, desired substitution patterns, and scalability.

MethodKey Reagents/CatalystsAdvantagesLimitationsTypical Yields
Intramolecular Cyclization MsCl, TsCl, NaH, K₂CO₃Well-established, reliable for simple scaffolds. [3]Requires high dilution, risk of side reactions (elimination, polymerization). [3]50-70%
Epoxide Ring-Opening La(OTf)₃, Eu(OTf)₃High regioselectivity, mild conditions, tolerates sensitive groups. [2][9]Requires synthesis of specific epoxy amine precursors.80-95%
Pd-Catalyzed C-H Amination Pd(OAc)₂, Benziodoxole TosylateHigh functional group tolerance, atom-economical. [1]Requires specific directing groups, catalyst cost can be a factor.60-85%
Photocatalysis ([2+2]) Ir(III) photocatalystsDirect, convergent approach to complex azetidines. [5]Substrate scope can be limited by triplet energies and redox potentials.70-99%
Photocatalysis (Strain-Release) Organic Photosensitizers, ABBsAccess to densely functionalized products in a single step. [8]Requires synthesis of highly strained and specialized ABB precursors.High

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers. Success relies on careful execution, inert atmosphere techniques where specified, and monitoring of reaction progress.

Protocol 1: Synthesis of N-Benzylazetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from established procedures for mesylation and subsequent cyclization. [3] Part A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (e.g., in 10% MeOH/CH₂Cl₂) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Part B: Cyclization

  • Set up a flask with a reflux condenser under an argon atmosphere containing sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Dissolve the crude mesylate from Part A in anhydrous THF.

  • Using a syringe pump, add the mesylate solution dropwise to the stirred NaH suspension over 2-3 hours (high dilution).

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or distillation under reduced pressure to yield N-benzylazetidine.

Protocol 2: La(OTf)₃-Catalyzed Synthesis of a 3-Hydroxyazetidine Derivative

This protocol is based on the lanthanide-catalyzed intramolecular ring-opening of an epoxide. [9][10]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped upon consumption of the starting material to prevent potential side reactions.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-hydroxyazetidine derivative using column chromatography. Neutral or basic alumina may be preferable to silica gel to avoid degradation of acid-sensitive products. [10]

Conclusion and Future Outlook

The synthesis of N-benzylazetidines has evolved from classical, often strenuous cyclization methods to highly sophisticated catalytic and photocatalytic strategies. Modern methods offer unprecedented control over regioselectivity and functional group tolerance, opening the door to novel and complex molecular architectures for drug discovery. Future efforts will likely focus on enantioselective C-H amination reactions, the development of more sustainable photocatalytic systems using earth-abundant catalysts, and the application of flow chemistry to safely handle reactive intermediates and improve scalability. The azetidine core, with its unique conformational constraints and synthetic versatility, will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

References

  • Rodríguez, R., Corti, V., Rizzo, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Uesugi, Y., Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Dell'Amico, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. University of Padua. [Link]

  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Communications. [Link]

  • König, B. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]

  • Dell'Amico, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. OUCI. [Link]

  • Jacobsen, E. N. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Vasin, V. A. (2019). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]

  • Andrade, C. K. Z. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines. Organic Letters. [Link]

  • Lai, G. (2001). A Facile and Efficient Synthesis of N-Benzylazetidine. Synthetic Communications. [Link]

  • Daugulis, O. (2018). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry. [Link]

  • Vasin, V. A. (2019). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. [Link]

  • Uesugi, Y., Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers Media S.A.. [Link]

  • D'Hondt, S., et al. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, often leading to enhanced solubility and superior pharmacological profiles compared to more conventional cyclic amines.[3] The incorporation of the azetidine motif can provide advantageous exit vectors for molecular elaboration, reduce lipophilicity, and grant access to underexplored chemical space.[3]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in synthetic organic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4][5] These transformations have revolutionized the synthesis of complex molecules, particularly within the pharmaceutical industry.[5][6]

This guide provides an in-depth technical overview and validated protocols for leveraging 1-(4-Bromobenzyl)azetidine as a versatile building block in two cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to synthesize novel azetidine-containing compounds.

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving the Pd(0) and Pd(II) oxidation states.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[9]

  • Transmetalation (or Ligand Exchange): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.[7][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8][10]

General_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation / Ligand Exchange PdII_Aryl->Transmetal R-M / R-NH₂ PdII_Coupling Ar-Pd(II)L₂(R) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base (e.g., K₃PO₄) PdII_Coupling Ar-Pd(II)L₂(Ar') Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)L(Br)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Solvent Add Degassed Solvents & Liquid Reagents Inert->Solvent Heating Heat to Temp with Vigorous Stirring Solvent->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Analysis Characterization (NMR, MS) Purify->Analysis

References

Application Notes and Protocol for the N-alkylation of Azetidine with 4-bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery.[1][2] Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible acyclic amines or larger ring systems. The N-alkylation of the azetidine ring is a fundamental transformation that allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's steric and electronic properties for optimal biological activity. This application note provides a detailed protocol for the synthesis of 1-(4-bromobenzyl)azetidine, a valuable building block for the elaboration into more complex pharmaceutical intermediates. The presence of the bromobenzyl moiety offers a versatile handle for subsequent cross-coupling reactions, further expanding its synthetic utility.

Mechanistic Insights: The SN2 Pathway of N-Alkylation

The N-alkylation of azetidine with 4-bromobenzyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[3] In this mechanism, the lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

A crucial aspect of this reaction is the management of the hydrobromic acid (HBr) byproduct. As the reaction progresses, the generated HBr will protonate the basic nitrogen of either the starting azetidine or the product, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is added to the reaction mixture to neutralize the acid as it is formed, thereby ensuring the availability of the free amine for nucleophilic attack. The choice of base is critical; it should be sufficiently strong to deprotonate the ammonium salt but ideally non-nucleophilic to avoid competing with the azetidine in attacking the alkyl halide. Sterically hindered amines, such as triethylamine or N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate are commonly employed for this purpose.[4]

Over-alkylation, a common side reaction in the alkylation of primary and secondary amines, is not a concern in this specific case as the product, this compound, is a tertiary amine and further alkylation to a quaternary ammonium salt is generally less favorable under these conditions.

Experimental Protocol: Synthesis of this compound

This protocol details a robust and scalable method for the N-alkylation of azetidine with 4-bromobenzyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Azetidine≥98%Commercially AvailableHandle with care, volatile and flammable.
4-Bromobenzyl bromide≥98%Commercially AvailableLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially AvailableEnsure it is dry before use.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableUse a dry solvent for best results.
Dichloromethane (CH₂Cl₂)Reagent GradeCommercially AvailableFor work-up and chromatography.
n-HexaneReagent GradeCommercially AvailableFor chromatography.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃-Prepared in-houseFor work-up.
Brine-Prepared in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a 0.2 M solution with respect to azetidine).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with dichloromethane.

  • Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Azetidine, K₂CO₃, and anhydrous Acetonitrile add_alkyl_halide Add 4-Bromobenzyl Bromide Solution Dropwise reagents->add_alkyl_halide Stir at RT heat_stir Heat to 60-70 °C and stir for 4-6h add_alkyl_halide->heat_stir tlc_monitor Monitor by TLC heat_stir->tlc_monitor cool_filter Cool, Filter Solids tlc_monitor->cool_filter Reaction Complete extract Wash with aq. NaHCO₃ and Brine cool_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Purify by Flash Column Chromatography dry_concentrate->chromatography final_product final_product chromatography->final_product Isolate Pure Product

Sources

The Versatile Virtuoso: 1-(4-Bromobenzyl)azetidine as a Cornerstone for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of contemporary drug discovery and development, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. Among the saturated heterocyles, the four-membered azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain, approximately 25 kcal/mol, endows it with a unique reactivity profile, balancing stability for handling with susceptibility to strategic ring-opening reactions.[2] This feature, combined with the rigidifying effect of the four-membered ring, can lead to improved metabolic stability and binding affinity of drug candidates.[1][3]

This application note delves into the synthetic utility of a particularly valuable building block: 1-(4-Bromobenzyl)azetidine . This compound strategically combines the desirable azetidine core with a versatile bromobenzyl handle, opening avenues for the construction of a diverse array of complex heterocyclic systems. We will explore its synthesis and subsequent application in palladium-catalyzed cross-coupling reactions and as a precursor to fused heterocyclic systems through intramolecular cyclization and ring-opening strategies.

Synthesis of this compound: A General Protocol

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-((4-Bromobenzyl)(2-chloroethyl)amino)acetonitrile (assumed as starting material)

  • Potassium tert-butoxide

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-((4-Bromobenzyl)(2-chloroethyl)amino)acetonitrile (1.0 eq).

  • Add dry THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application I: The Bromobenzyl Moiety as a Handle for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromobenzyl group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This versatility is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).[6][7]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9]

Representative Protocol: Suzuki-Miyaura Coupling of this compound

Reagent/ParameterCondition
Aryl Halide This compound (1.0 eq)
Boronic Acid Arylboronic acid (1.2 - 1.5 eq)
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3 eq)
Solvent 1,4-Dioxane/Water (10:1)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes.[10][11]

Representative Protocol: Sonogashira Coupling of this compound

Reagent/ParameterCondition
Aryl Halide This compound (1.0 eq)
Alkyne Terminal alkyne (1.2 eq)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Copper Co-catalyst CuI (1 mol%)
Base Triethylamine (Et₃N)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)
C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[12][13]

Representative Protocol: Buchwald-Hartwig Amination of this compound

Reagent/ParameterCondition
Aryl Halide This compound (1.0 eq)
Amine Primary or secondary amine (1.2 eq)
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand BINAP (4 mol%)
Base NaOtBu (1.4 eq)
Solvent Toluene
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
D. Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15]

Representative Protocol: Heck Reaction of this compound

Reagent/ParameterCondition
Aryl Halide This compound (1.0 eq)
Alkene Alkene (1.5 eq)
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand P(o-tolyl)₃ (4 mol%)
Base Et₃N or K₂CO₃ (2.0 eq)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E Heck Reaction (Alkene, Pd catalyst, Base) A->E F Aryl-Substituted Product B->F G Alkynyl-Substituted Product C->G H Amino-Substituted Product D->H I Vinyl-Substituted Product E->I

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Application II: The Azetidine Ring as a Precursor to Fused Heterocycles

The inherent ring strain of the azetidine moiety can be harnessed to construct more complex, fused heterocyclic systems. A particularly elegant strategy involves an intramolecular reaction followed by a nucleophilic ring-opening of the azetidine.

Synthesis of Azetidine-Fused 1,4-Benzodiazepines and Subsequent Ring-Opening

Inspired by the work on related 1-(2-bromobenzyl)azetidine derivatives, this compound can be envisioned as a precursor to novel fused heterocycles.[4][5] A key strategy involves an initial intramolecular C-N bond formation, followed by a nucleophilic ring-opening of the strained four-membered ring to generate a functionalized larger ring system.

Conceptual Workflow:

  • Modification of the Azetidine Ring: Introduction of a suitable nucleophilic group (e.g., an amide) at the C2 or C3 position of the azetidine ring.

  • Intramolecular Cyclization: An intramolecular reaction between the bromobenzyl group and the introduced nucleophile to form a fused heterocyclic system.

  • Ring-Opening of the Azetidine: Nucleophilic attack on one of the azetidine carbons, leading to the opening of the four-membered ring and the formation of a functionalized, larger heterocyclic system.

Illustrative Reaction Scheme for the Synthesis of Fused Heterocycles

G cluster_0 Synthesis of Fused Heterocycles A This compound B Functionalization of Azetidine Ring (e.g., amidation) A->B Step 1 C Intramolecular Cyclization (e.g., Cu-catalyzed C-N coupling) B->C Step 2 D Fused Azetidine Intermediate C->D Formation E Nucleophilic Ring-Opening (e.g., NaN3, KCN) D->E Step 3 F Novel Fused Heterocycle (e.g., functionalized benzodiazepine) E->F Product

Caption: Conceptual workflow for the synthesis of fused heterocycles from this compound.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. The presence of two distinct reactive sites—the bromobenzyl handle for cross-coupling reactions and the strain-activated azetidine ring for ring-opening and rearrangement reactions—provides a rich platform for the generation of molecular diversity. The protocols and strategies outlined in this application note serve as a guide for researchers and scientists in drug discovery and development to harness the full potential of this powerful synthetic intermediate. Future work in this area could involve the development of enantioselective syntheses of substituted 1-(4-Bromobenzyl)azetidines and the exploration of novel cycloaddition reactions involving the azetidine ring.

References

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Application Notes: The Strategic Use of 1-(4-Bromobenzyl)azetidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Kinase Inhibitor Design

The field of oncology has been profoundly impacted by the development of small-molecule kinase inhibitors, which target the ATP-binding site of protein kinases to modulate cellular signaling pathways implicated in cancer progression.[1][] In the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to scaffolds that offer a blend of structural rigidity and favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable and privileged motif in modern drug discovery.[3][4][5][6]

The utility of the azetidine scaffold stems from several key attributes:

  • Conformational Rigidity: The strained four-membered ring restricts conformational flexibility, which can reduce the entropic penalty upon binding to a target protein and lead to higher affinity.[7][8]

  • Improved Physicochemical Properties: As a bioisosteric replacement for larger, more lipophilic groups (like piperidines or pyrrolidines), the azetidine moiety can enhance aqueous solubility and reduce molecular weight, contributing to a more favorable drug-like profile.[4][8]

  • Three-Dimensional Vector: The non-planar structure of the azetidine ring provides a well-defined three-dimensional vector for substituents, enabling precise interactions with amino acid residues within the kinase active site.[7]

The building block 1-(4-Bromobenzyl)azetidine [9] is a particularly strategic intermediate for incorporating this valuable scaffold into kinase inhibitor candidates. It ingeniously combines the desirable azetidine ring with a versatile reactive handle—the 4-bromophenyl group—which is primed for advanced synthetic transformations.

Core Application: Palladium-Catalyzed C-N Cross-Coupling

The primary application of this compound in synthesizing kinase inhibitors is as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal substrate for reactions that form new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. Among these, the Buchwald-Hartwig amination is arguably the most powerful and direct method for constructing the aryl-amine linkages that are ubiquitous in kinase inhibitors.[10][11][12]

The Buchwald-Hartwig reaction allows for the coupling of an aryl halide (in this case, the this compound fragment) with a primary or secondary amine (often a nitrogen-containing heterocycle that forms the core of the inhibitor). This transformation has revolutionized medicinal chemistry by providing a reliable and high-yielding method to access compounds that were previously difficult to synthesize.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine coupling partner coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[10][11][13]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_Complex [Ar-Pd(II)(Br)L_n] Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]+ Br- OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex [Ar-Pd(II)(NR'R'')L_n] Amine_Complex->Amido_Complex Deprotonation (- H-Base+) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'R'') Product Coupled Product (Ar-NR'R'') Amido_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Amine Heterocyclic Amine (HNR'R'') Amine->Amine_Complex Base Base Base->Amine_Complex caption Fig 1. Buchwald-Hartwig Catalytic Cycle

Caption: Fig 1. Buchwald-Hartwig Catalytic Cycle

Experimental Protocols

The following protocol provides a generalized, self-validating procedure for the synthesis of a kinase inhibitor scaffold using this compound. The success of the protocol is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the formation of a new, less polar product with the expected mass and NMR spectral characteristics.

General Protocol for Buchwald-Hartwig Coupling

Objective: To synthesize 4-(azetidin-1-ylmethyl)phenyl-substituted amine scaffolds as precursors for kinase inhibitors.

Materials:

  • This compound

  • Amine coupling partner (e.g., 2-aminopyrimidine, 4-amino-7H-pyrrolo[2,3-d]pyrimidine)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram:

Experimental Workflow start Start setup Assemble Reaction Flask under Inert Atmosphere (N2/Ar) start->setup reagents Add Pd₂(dba)₃, XPhos, NaOtBu, This compound, and Amine Partner setup->reagents solvent Add Anhydrous Toluene reagents->solvent heat Heat Reaction Mixture (e.g., 100-110 °C) solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Cool, Quench with Water, Extract with Ethyl Acetate monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify via Silica Gel Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Fig 2. Experimental Synthesis Workflow

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add the palladium catalyst (Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (XPhos, 2-5 mol%), and the base (Sodium tert-butoxide, 1.4 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-16 hours, indicated by the disappearance of the this compound spot.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation and Optimization

The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination and can be optimized for specific substrates. Bulky, electron-rich phosphine ligands are often essential for promoting the reductive elimination step and preventing side reactions.[13]

ComponentExample(s)Rationale & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[11]
Ligand XPhos, SPhos, RuPhosBulky biarylphosphine ligands like XPhos are highly effective for coupling a wide range of substrates, including sterically hindered amines and aryl chlorides/bromides. They accelerate the rate-limiting reductive elimination step.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is a common choice for its high reactivity. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for sensitive substrates to minimize side reactions.
Solvent Toluene, Dioxane, THFAprotic solvents with relatively high boiling points are preferred. Toluene is a standard choice. Dioxane can sometimes improve solubility and reaction rates.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its structure is ideally suited for incorporation into complex molecules via robust and efficient palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The protocol detailed herein provides a reliable framework for researchers to utilize this intermediate to generate diverse libraries of azetidine-containing compounds. The conformational rigidity and favorable physicochemical properties imparted by the azetidine moiety make this building block an excellent tool for developing next-generation targeted therapeutics in oncology and beyond.

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  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inh. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). Arkivoc. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2024). ChemRxiv. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

Sources

Application Note: A Protocol for the Synthesis of Functionalized 1,4-Benzodiazepine Derivatives via Azetidine Ring Expansion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of functionalized 1,4-benzodiazepine derivatives. The strategy is centered on a copper-catalyzed intramolecular C–N bond coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide, followed by activation of the azetidine ring and subsequent nucleophilic ring opening. This method offers a versatile route to novel benzodiazepine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. While this protocol specifies a 1-(2-bromobenzyl)azetidine precursor for the intramolecular cyclization, the principles of azetidinium ring opening can be adapted for other synthetic strategies.

Introduction

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2] The development of novel and efficient synthetic routes to access structurally diverse 1,4-benzodiazepine derivatives is a continuous pursuit in drug discovery.[3][4][5]

This document outlines a robust procedure for the synthesis of 1,4-benzodiazepine derivatives starting from an azetidine precursor. The key transformation involves an intramolecular C–N coupling to construct a fused azeto[1,2-a]benzo[e][1][3]diazepinone system. Subsequent activation of the strained four-membered azetidine ring via N-methylation facilitates a ring-opening reaction with various nucleophiles, yielding a diverse array of functionalized 1,4-benzodiazepine derivatives.[1][6][7] This ring expansion strategy provides a powerful tool for the generation of complex heterocyclic structures from readily accessible starting materials.[8][9]

Overall Synthetic Strategy

The synthetic approach is a multi-step process that begins with the synthesis of a 1-(2-bromobenzyl)azetidine-2-carboxamide intermediate. This precursor undergoes an intramolecular copper-catalyzed C-N coupling to form a tricyclic fused system. The resulting azetidine-fused 1,4-benzodiazepine is then activated by methylation, followed by nucleophilic attack to open the azetidine ring and afford the final 1,4-benzodiazepine derivatives.

G A 1-(2-Bromobenzyl)azetidine-2-carboxamide B CuI/N,N-dimethylglycine Intramolecular C-N Coupling A->B C 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-one B->C D N-Methylation (Methyl triflate) C->D E Azetidinium Intermediate D->E F Nucleophilic Ring Opening (e.g., NaN3, KCN, PhSNa) E->F G Functionalized 1,4-Benzodiazepine Derivatives F->G G cluster_0 Activation and Ring Opening A Azetidine-fused Benzodiazepine B Methyl Triflate A->B N-Methylation C Azetidinium Intermediate (Activated) B->C D Nucleophile C->D Nucleophilic Attack E Ring Opening D->E F Functionalized 1,4-Benzodiazepine E->F

Sources

Application Note: Scale-Up Synthesis of 1-(4-Bromobenzyl)azetidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Preclinical Context

1-(4-Bromobenzyl)azetidine is a key building block and structural motif in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting the central nervous system (CNS). The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and physicochemical properties to drug candidates.[1][2] As a program advances towards in-vivo testing, the demand for multi-gram to kilogram quantities of the active pharmaceutical ingredient (API) necessitates a robust, scalable, and well-characterized synthetic process.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on producing material suitable for Good Laboratory Practice (GLP) toxicology studies. The primary goal is to deliver a process that is not only high-yielding but also ensures batch-to-batch consistency and high purity (>99%), which is critical for reliable preclinical safety assessment.[3] Impurities present in the drug substance can have their own pharmacological and toxicological effects, confounding study results and potentially leading to costly delays in the drug development pipeline.[3]

Synthetic Strategy Selection: Direct N-Alkylation

The synthesis of this compound is most efficiently achieved via a direct N-alkylation reaction. This strategy involves the nucleophilic substitution of a halide on the electrophile, 4-bromobenzyl bromide, by the secondary amine, azetidine.

Reaction Scheme:

Justification for Route Selection:

  • Atom Economy & Efficiency: This is a highly convergent and atom-economical route, directly coupling the two key fragments. Alternative routes, such as reductive amination of 4-bromobenzaldehyde with azetidine, are viable but involve an additional synthetic step and the use of specialized reducing agents, adding complexity to the process at scale.

  • Starting Material Availability: Both azetidine (often supplied as the hydrochloride salt) and 4-bromobenzyl bromide are commercially available in bulk, ensuring a secure supply chain for large-scale production.

  • Process Simplicity: The reaction is a classic SN2 substitution, which is a well-understood and highly scalable transformation in process chemistry.[4]

A potential and common side reaction in N-alkylations is over-alkylation, where the product, a tertiary amine, reacts with another molecule of the alkylating agent to form a quaternary ammonium salt.[5][6] This protocol is designed to minimize this impurity through careful control of stoichiometry and reaction conditions.

Process Hazard Analysis & Mitigation

Prior to initiating any scale-up activities, a thorough hazard analysis is mandatory.

  • Azetidine: Azetidine is a highly flammable, volatile, and corrosive liquid that can cause severe skin and eye burns.[7][8] It is also highly reactive.[7] Handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a flame-retardant lab coat.[7] All transfers should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to air and moisture.

  • 4-Bromobenzyl Bromide: This compound is a corrosive solid and a lachrymator, causing severe burns to the eyes, skin, and respiratory tract.[9][10][11][12] Inhalation can be extremely harmful.[9] Full PPE is required, and any weighing or transfer of the solid should be done in a ventilated enclosure to avoid dust inhalation.[9]

  • Reaction Exotherm: N-alkylation reactions can be exothermic. The reaction must be equipped with efficient overhead stirring and external temperature control (e.g., a cooling bath on standby) to manage any potential temperature spikes, especially during the initial addition phase.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound on a 100-gram scale. All operations should be conducted in an appropriate chemical fume hood.

Reagent & Equipment Setup
ReagentMW ( g/mol )AmountMolesEquivalents
4-Bromobenzyl bromide249.91100.0 g0.4001.0
Azetidine57.0925.1 g (30.2 mL)0.4401.1
Potassium Carbonate (K₂CO₃), fine powder138.21110.6 g0.8002.0
Acetonitrile (MeCN)-1000 mL--

Equipment:

  • 2 L three-neck round-bottom flask

  • Overhead mechanical stirrer with PTFE paddle

  • Reflux condenser with inert gas inlet

  • Temperature probe

  • Addition funnel (for azetidine addition, optional)

  • Heating mantle with controller

  • Ice-water bath

Step-by-Step Procedure
  • Reaction Setup: To the 2 L flask, charge 4-bromobenzyl bromide (100.0 g, 0.400 mol) and potassium carbonate (110.6 g, 0.800 mol). Add acetonitrile (1000 mL).

    • Rationale: Potassium carbonate acts as an inorganic base to neutralize the HBr generated during the reaction, driving it to completion. Using a powdered form increases surface area and reaction rate. Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants.

  • Inert Atmosphere: Equip the flask with the overhead stirrer, condenser, and temperature probe. Purge the system with nitrogen for 15 minutes.

  • Reagent Addition: Begin stirring the suspension. Slowly add azetidine (25.1 g, 0.440 mol) to the mixture over 15-20 minutes at room temperature. A slight exotherm may be observed.

    • Rationale: A slight excess (1.1 eq) of the nucleophile (azetidine) is used to ensure complete consumption of the limiting electrophile (4-bromobenzyl bromide), which simplifies purification. Slow addition helps control the initial reaction rate and any associated exotherm.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

    • Rationale: Moderate heating accelerates the SN2 reaction rate without promoting significant side product formation.

  • In-Process Control (IPC): After 4 hours, cool the reaction to room temperature. Withdraw a small aliquot (~0.1 mL), dilute with ethyl acetate, filter, and spot on a TLC plate (Eluent: 10% Methanol in Dichloromethane). Visualize under UV light. The reaction is complete when the 4-bromobenzyl bromide spot (Rf ≈ 0.9) is no longer visible.

  • Quench & Workup: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the potassium salts, washing the filter cake with acetonitrile (2 x 50 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in ethyl acetate (500 mL) and transfer to a separatory funnel. Wash with 1 M NaOH solution (2 x 250 mL) followed by brine (250 mL).

    • Rationale: The basic wash removes any unreacted azetidine and acidic impurities. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification

For preclinical studies, high purity is essential. While the crude product may be >95% pure, column chromatography is recommended to achieve >99% purity.

  • Column Chromatography: Adsorb the crude oil onto a small amount of silica gel. Load onto a silica gel column (packed in 95:5 Hexane:Ethyl Acetate). Elute with a gradient of 5% to 20% Ethyl Acetate in Hexane.

    • Rationale: Basic compounds can interact strongly with acidic silica gel, causing streaking.[13][14] To mitigate this, the eluent can be modified with 0.5-1% triethylamine to improve peak shape and recovery.[14] Alternatively, using an amine-functionalized silica gel can provide excellent separation without mobile phase modifiers.[13]

  • Fraction Collection: Collect fractions based on TLC analysis (stain with potassium permanganate).

  • Final Product: Combine the pure fractions and concentrate under reduced pressure. Dry the resulting oil under high vacuum to remove residual solvents. The final product, this compound, should be a colorless to pale yellow oil.

    • Expected Yield: 75-85 g (83-94%).

In-Process Controls & Analytical Characterization

A robust analytical package is crucial for ensuring the quality of the drug substance.[15]

TestMethodPurposeAcceptance Criteria
In-Process Control TLCMonitor reaction completionComplete consumption of 4-bromobenzyl bromide
Identity ¹H NMR, ¹³C NMRConfirm structure of the final productSpectrum conforms to the reference standard
Identity & Purity LC-MSConfirm mass and estimate purity[M+H]⁺ = 226.0/228.0; Purity ≥ 99.0%
Purity HPLC-UV (254 nm)Quantify purity and impuritiesPurity ≥ 99.0%, no single impurity > 0.1%
Residual Solvents GC-HSQuantify remaining process solventsPer ICH Q3C guidelines

Visualization of the Scale-Up Workflow

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification & QC P1 Raw Material QC (Azetidine, 4-Bromobenzyl Bromide) P2 Reactor Setup & Inerting P1->P2 R1 Reagent Charging & Slow Addition of Azetidine P2->R1 R2 Controlled Heating (60 °C, 4-6h) R1->R2 R3 IPC Monitoring (TLC) For Reaction Completion R2->R3 R3->R2 Incomplete W1 Cooling & Filtration of Salts R3->W1 Reaction Complete W2 Solvent Evaporation W1->W2 W3 Aqueous Workup (NaOH / Brine Wash) W2->W3 W4 Drying & Concentration W3->W4 PU1 Silica Gel Chromatography W4->PU1 PU2 Fraction Pooling & Concentration PU1->PU2 PU3 Final Product QC (NMR, HPLC, MS, etc.) PU2->PU3 PU4 Release for Preclinical Studies PU3->PU4

Caption: Scale-up workflow for this compound synthesis.

Conclusion

This application note provides a reliable and scalable process for the synthesis of this compound suitable for preclinical development. The direct N-alkylation route is efficient, and the detailed protocol, including in-process controls and purification strategies, ensures the production of high-purity material (>99%). Adherence to the safety guidelines outlined is critical for the successful and safe execution of this synthesis at scale. This robust process provides a solid foundation for supplying the necessary quantities of drug substance for GLP toxicology studies and further clinical development.

References

  • SPARROW. (2025, June 19). What are the safety precautions when handling azetidine?
  • Cole-Parmer.
  • Chemos GmbH&Co.KG.
  • Apollo Scientific. (2023, July 5).
  • MedChemExpress.
  • UHP Chemicals.
  • SDS Manager Inc. (2021, December 24). 4-Bromobenzyl bromide SDS.
  • Fisher Scientific.
  • Ardena. Defining acceptable impurity levels for drug substances in GLP toxicology studies.
  • PubChem - NIH. 4-Bromobenzyl bromide.
  • Thermo Fisher Scientific. (2025, September 5).
  • ChemHelpASAP. (2023, December 1).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Mettler Toledo. Alkylation Reactions | Development, Technology.
  • Science Forums. (2011, August 29).
  • BenchChem.
  • BenchChem.
  • Feula, A. (2013, April). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
  • Gámez-Montaño, R. (2015). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

Sources

Application Notes & Protocols: Leveraging 1-(4-Bromobenzyl)azetidine in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, is a highly sought-after motif in modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, while providing a rigid, three-dimensional exit vector that is advantageous for exploring chemical space.[1][2][3] The compound 1-(4-Bromobenzyl)azetidine serves as a versatile and valuable building block for the construction of diverse chemical libraries. The benzyl group provides a common structural element found in many biologically active compounds, while the azetidine offers the aforementioned benefits. Crucially, the 4-bromo substituent on the aromatic ring acts as a key functional handle for diversification through transition metal-catalyzed cross-coupling reactions.[4][5][6]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries by simplifying purification and enabling automation.[7][8] By immobilizing a substrate on a solid support, excess reagents and by-products can be easily removed by filtration, streamlining the synthetic workflow. This document provides a detailed protocol for the application of this compound in a solid-phase Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation in drug discovery.[9][10][11]

Core Application: Solid-Phase Suzuki-Miyaura Coupling

The aryl bromide moiety of this compound is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling. In this representative protocol, we describe the coupling of this reagent with a resin-bound arylboronic acid. This strategy allows for the generation of a library of biaryl compounds, where the diversity element is introduced via the boronic acid attached to the solid support.

The workflow involves three main stages:

  • Resin Preparation & Loading: An appropriate solid support is functionalized with a suitable boronic acid.

  • Cross-Coupling Reaction: The solution-phase this compound is reacted with the resin-bound boronic acid in the presence of a palladium catalyst and a base.

  • Cleavage & Purification: The final product is cleaved from the solid support, yielding the desired biaryl-azetidine derivative.

Experimental Workflow Diagram

SPOS_Suzuki_Workflow Resin Start: Polystyrene Resin (e.g., Wang Resin) FunctionalizedResin Functionalized Support: Resin-Bound Boronic Acid Resin->FunctionalizedResin Linker Activation & Boronic Acid Loading Coupling Suzuki-Miyaura Coupling FunctionalizedResin->Coupling Swelling in Reaction Solvent Wash1 Wash Coupling->Wash1 Reaction Completion Reagent This compound (in solution) Reagent->Coupling ProductOnResin Resin-Bound Product Cleavage Acidolytic Cleavage ProductOnResin->Cleavage Resin Swelling in Cleavage Solvent Wash2 Wash Cleavage->Wash2 Product Released FinalProduct Final Product in Solution: Purified Biaryl-Azetidine Wash1->ProductOnResin Removal of Excess Reagents & Catalyst Wash2->FinalProduct Resin Filtration & Solvent Evaporation

Sources

Application Notes and Protocols for the Functionalization of the Azetidine Ring in 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1] This guide provides a comprehensive technical overview of two primary strategies for the late-stage functionalization of 1-(4-bromobenzyl)azetidine, a versatile building block for chemical library synthesis and drug discovery. We will explore detailed protocols for:

  • Palladium-Catalyzed Cross-Coupling Reactions at the 4-bromobenzyl moiety, enabling the introduction of a wide array of substituents.

  • α-Lithiation and Electrophilic Quench of the azetidine ring, providing a direct method for functionalization at the C2 position.

This document is designed to provide both the theoretical underpinnings and practical, step-by-step guidance to empower researchers in the synthesis of novel azetidine-containing compounds.

Introduction: The Strategic Value of Azetidine Functionalization

The four-membered azetidine ring offers a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets.[2] The ability to strategically functionalize this core, particularly at multiple vectors, is crucial for optimizing lead compounds in drug development. This compound serves as an excellent starting point, presenting two distinct sites for chemical modification: the aryl bromide for cross-coupling and the azetidine ring for C-H functionalization.

Part 1: Functionalization via Palladium-Catalyzed Cross-Coupling

The presence of the bromo-substituent on the benzyl group provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope and functional group tolerance.[3]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify Alpha-Lithiation Workflow cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up & Purification substrate Dissolve this compound in Anhydrous Solvent (e.g., THF) cool Cool to Low Temperature (e.g., -78 °C) substrate->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base stir_lithiation Stir for Deprotonation add_base->stir_lithiation add_electrophile Add Electrophile (e.g., TMSCl, Alkyl Halide) stir_lithiation->add_electrophile warm Allow to Warm to Room Temperature add_electrophile->warm quench_reaction Quench with Saturated aq. NH₄Cl warm->quench_reaction extract Extract with Organic Solvent quench_reaction->extract purify Purify by Column Chromatography extract->purify

Sources

Application Notes and Protocols for the Reaction of 1-(4-Bromobenzyl)azetidine with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the functionalization of 1-(4-bromobenzyl)azetidine using a variety of organometallic reagents. The azetidine motif is of significant interest in medicinal chemistry, and the ability to derivatize this scaffold through robust carbon-carbon and carbon-heteroatom bond-forming reactions is crucial for the exploration of new chemical space. This document covers key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination, as well as palladium-catalyzed cyanation and reactions with Grignard reagents. Each section provides a detailed mechanistic overview, step-by-step experimental protocols, and expected outcomes based on established literature for analogous substrates.

Introduction

This compound is a versatile building block in contemporary drug discovery. The presence of a reactive aryl bromide handle allows for a wide range of synthetic transformations, enabling the introduction of diverse molecular fragments. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a rigid three-dimensional vector for substituent placement.

This guide is designed to be a practical resource for chemists seeking to employ this compound in their synthetic campaigns. The protocols provided herein are based on well-established organometallic reactions, adapted for the specific reactivity of this substrate.

I. Palladium-Catalyzed Cross-Coupling Reactions: A General Overview

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. The general catalytic cycle for these reactions, involving an aryl bromide such as this compound, is depicted below. The key steps are oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-M Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-R Transmetalation Complex->Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. Following this, transmetalation occurs with the boronic acid, which is activated by a base. The final step is reductive elimination to afford the biaryl product.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids.[1]

  • Materials:

    • This compound (1.0 mmol, 226 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)

    • 1,4-Dioxane, anhydrous (5 mL)

    • Water, degassed (0.5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous 1,4-dioxane and degassed water via syringe.

    • Stir the reaction mixture vigorously at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

B. Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds with organic halides.[2] Organostannanes are stable to air and moisture, making them convenient to handle.[2] A key consideration is the toxicity of tin compounds, requiring careful handling and purification to remove tin byproducts.[3][4]

Mechanistic Insight: The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[2]

Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol is based on general procedures for Stille couplings of aryl bromides.[5]

  • Materials:

    • This compound (1.0 mmol, 226 mg)

    • Tributyl(phenyl)stannane (1.1 mmol, 404 mg)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

    • Anhydrous toluene (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound and tributyl(phenyl)stannane in anhydrous toluene.

    • Add Pd(PPh₃)₄ to the solution.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A fluoride wash (e.g., with aqueous KF) can aid in the removal of tin byproducts.

C. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] Organozinc reagents are highly reactive and exhibit excellent functional group tolerance.[7]

Mechanistic Insight: The Negishi coupling follows the standard cross-coupling catalytic cycle. The transmetalation step with the organozinc reagent is typically fast.[6]

Protocol 3: Negishi Coupling of this compound with Phenylzinc Chloride

This protocol is adapted from general procedures for Negishi couplings.[7] The organozinc reagent can be prepared in situ or in a separate step.

  • Materials:

    • This compound (1.0 mmol, 226 mg)

    • Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1M solution in THF)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Anhydrous THF (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To an oven-dried reaction vessel under an argon atmosphere, add palladium(II) acetate and SPhos.

    • Add anhydrous THF and stir for 10 minutes to form the active catalyst.

    • Add the solution of this compound in THF.

    • Slowly add the phenylzinc chloride solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify by flash column chromatography.

II. Other Palladium-Catalyzed Reactions

A. Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8]

Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira coupling conditions.[9]

  • Materials:

    • This compound (1.0 mmol, 226 mg)

    • Phenylacetylene (1.2 mmol, 122 mg)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

    • Copper(I) iodide (CuI, 0.06 mmol, 11 mg)

    • Triethylamine (3.0 mmol, 303 mg)

    • Anhydrous THF (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[10]

Protocol 5: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from general procedures for Buchwald-Hartwig amination.[11]

  • Materials:

    • This compound (1.0 mmol, 226 mg)

    • Morpholine (1.2 mmol, 105 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

    • Anhydrous toluene (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound, morpholine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

C. Palladium-Catalyzed Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of aryl halides using various cyanide sources.[12] Potassium hexacyanoferrate(II) is a non-toxic and convenient source of cyanide.[13]

Protocol 6: Cyanation of this compound

This protocol is based on modern palladium-catalyzed cyanation methods.[13]

  • Materials:

    • This compound (1.0 mmol, 226 mg)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.02 mmol, 11 mg)

    • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a reaction vessel, add this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 120 °C for 12-24 hours.

    • Monitor by TLC or LC-MS.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

III. Reaction with Grignard Reagents

Grignard reagents are potent nucleophiles and strong bases, useful for forming C-C bonds by reacting with various electrophiles.[14] However, their high basicity means they are incompatible with acidic protons.

Mechanistic Consideration: The reaction of a Grignard reagent with an aryl halide can be complex. While direct nucleophilic aromatic substitution is generally not feasible, transition metal catalysis (e.g., nickel or palladium) can facilitate a Kumada-type coupling. Alternatively, the Grignard reagent can be formed from the aryl bromide itself.

Grignard Formation and Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile Ar-Br Ar-Br Ar-MgBr Ar-MgBr Ar-Br->Ar-MgBr Mg, Et2O Product Product Ar-MgBr->Product 1. E+ 2. H3O+

Caption: Formation of a Grignard reagent and subsequent reaction.

Protocol 7: Formation of 4-(azetidin-1-ylmethyl)phenylmagnesium bromide and reaction with an electrophile

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde as a model electrophile.[15]

  • Materials:

    • Magnesium turnings (1.2 mmol, 29 mg)

    • This compound (1.0 mmol, 226 mg)

    • Anhydrous diethyl ether or THF (5 mL)

    • Iodine (a small crystal for activation)

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Saturated aqueous ammonium chloride

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under argon, place the magnesium turnings and a crystal of iodine.

    • Gently heat the flask to activate the magnesium (the iodine will sublime).

    • Allow the flask to cool, then add a small amount of a solution of this compound in anhydrous diethyl ether.

    • Initiate the reaction by gentle heating or sonication. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

IV. Data Summary

The following table provides an overview of the described reactions with expected outcomes. The yields are estimates based on literature precedents for similar substrates and should be considered as starting points for optimization.

Reaction TypeOrganometallic ReagentCatalyst/ConditionsExpected ProductRepresentative Yield Range
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂/SPhos, K₃PO₄1-(4-(Phenyl)benzyl)azetidine70-95%
Stille Tributyl(phenyl)stannanePd(PPh₃)₄1-(4-(Phenyl)benzyl)azetidine60-85%
Negishi Phenylzinc chloridePd(OAc)₂/SPhos1-(4-(Phenyl)benzyl)azetidine75-90%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuI, Et₃N1-(4-(Phenylethynyl)benzyl)azetidine65-90%
Buchwald-Hartwig MorpholinePd₂(dba)₃/XPhos, NaOtBu1-(4-(Morpholin-4-yl)benzyl)azetidine70-95%
Cyanation K₄[Fe(CN)₆]Pd(OAc)₂/dppf, Na₂CO₃4-(Azetidin-1-ylmethyl)benzonitrile60-80%
Grignard Benzaldehyde (electrophile)Mg, then electrophile(4-(Azetidin-1-ylmethyl)phenyl)(phenyl)methanol50-75%

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemistry of this compound using various organometallic reagents. The palladium-catalyzed cross-coupling reactions, in particular, offer a robust and high-yielding approach to novel derivatives. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving the desired outcomes.

VI. References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2013 , 52 (38), 10035-10039. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Org. Synth.2011 , 88, 197. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. In Wikipedia; 2023. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules2021 , 26 (23), 7356. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2017 , 22 (10), 1667. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. J. Am. Chem. Soc.2021 , 143 (3), 1548–1553. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Staudinger/aza-Wittig/Grignard reaction as key step for the concise synthesis of 1-C-Alkyl-iminoalditol glycomimetics. Carbohydr. Res.2016 , 429, 56-65. [Link]

  • Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Org. Lett.2015 , 17 (1), 142-145. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv.2017 , 7, 48067-48099. [Link]

  • The Stille Reaction. Organic Reactions. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2024 , 5 (1), 102871. [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein J. Org. Chem.2023 , 19, 1370–1378. [Link]

  • Palladium-catalyzed cyanation of porphyrins utilizing cyanoethylzinc bromide as an efficient cyanide ion source. Org. Lett.2003 , 5 (16), 2899-902. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006 , 71 (16), 6251–6254. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. ResearchGate. [Link]

  • General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chem. Eng.2023 , 11 (34), 12779–12788. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)azetidine. As a key building block in medicinal chemistry and drug discovery, the efficient synthesis of this compound is crucial.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.

Core Synthesis Pathway

The primary method for synthesizing this compound is through the direct N-alkylation of azetidine with 4-bromobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Azetidine Azetidine Product This compound Azetidine->Product + Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Product Byproduct HBr Base Base (e.g., K₂CO₃) Base->Bromobenzyl Neutralizes HBr

Caption: General reaction scheme for the N-alkylation of azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis proceeds via an SN2 mechanism. The nitrogen atom of the azetidine ring acts as a nucleophile, using its lone pair of electrons to attack the electrophilic benzylic carbon of 4-bromobenzyl bromide. This carbon is particularly reactive because the bromide ion is a good leaving group, and the transition state is stabilized by the adjacent benzene ring. The reaction forms a new carbon-nitrogen bond, yielding the desired product and hydrobromic acid (HBr) as a byproduct. A base is required to neutralize the HBr, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic and halting the reaction.

Q2: What are the primary causes of low yields in the synthesis of this compound?

A2: Low yields are a frequent challenge and typically stem from several competing side reactions and suboptimal conditions.[2][3] The most common culprits include:

  • Over-alkylation (Quaternization): The product, this compound, is also a nucleophile and can react with another molecule of 4-bromobenzyl bromide to form a quaternary ammonium salt. This is a major pathway for yield loss.

  • Polymerization: Azetidine, being a strained ring, can undergo ring-opening polymerization, especially in the presence of acid or at elevated temperatures.[4]

  • Poor Reagent Quality: Impurities in either the azetidine or the 4-bromobenzyl bromide can introduce competing reactions or inhibit the desired pathway.

  • Inappropriate Reaction Conditions: The choice of solvent, base, temperature, and concentration are all critical and can dramatically affect the reaction outcome.[2]

Q3: Which type of base is most effective for this reaction and why?

A3: The ideal base is a non-nucleophilic base that is strong enough to effectively scavenge the HBr byproduct without interfering with the primary reaction. Sterically hindered amine bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) are excellent choices. They are too bulky to compete with azetidine as nucleophiles but are effective at neutralizing the acid. Strong, unhindered bases like sodium hydroxide or potassium tert-butoxide can promote undesirable side reactions, such as elimination or deprotonation of other species.[2][5]

Q4: How does the choice of solvent impact the reaction?

A4: The solvent plays a critical role in an SN2 reaction. A polar aprotic solvent is generally preferred as it can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophile (azetidine), leaving it more reactive. Suitable solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[2] Protic solvents like water or ethanol should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and can also participate in competing solvolysis reactions with the alkyl halide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My TLC analysis shows both starting materials are being consumed, but the yield of the desired product is very low. I see a new, highly polar spot that doesn't move from the baseline.

  • Likely Cause: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. This salt is highly polar and often insoluble in common organic solvents, causing it to streak or remain at the baseline on a silica TLC plate.

  • Solution Strategy:

    • Adjust Stoichiometry: Use a slight excess of azetidine (e.g., 1.2 to 1.5 equivalents) relative to the 4-bromobenzyl bromide. This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting amine rather than the product.

    • Slow Addition: Add the 4-bromobenzyl bromide solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, statistically favoring the reaction with the primary nucleophile (azetidine).

    • Maintain Lower Temperature: Run the reaction at room temperature or even 0 °C. Higher temperatures can accelerate the second alkylation step more than the first.

Problem 2: The reaction becomes thick and difficult to stir, and the final workup yields a sticky, insoluble material.

  • Likely Cause: This strongly suggests polymerization of the azetidine ring.[4] This can be initiated by trace amounts of acid if the base is not efficient enough or if one of the reagents is contaminated with acid.

  • Solution Strategy:

    • Ensure Efficient Basing: Use a sufficient quantity of a solid, powdered base like potassium carbonate (at least 2-3 equivalents) to ensure a large surface area for rapid acid neutralization.

    • Check Reagent Purity: Use freshly distilled or purchased azetidine. Azetidine hydrochloride is sometimes sold and must be free-based before use. Ensure the 4-bromobenzyl bromide has not degraded, which can release HBr.

    • Control Concentration: Highly concentrated solutions can favor intermolecular reactions like polymerization. Try running the reaction at a lower molarity (e.g., 0.1-0.2 M).[2]

Problem 3: The reaction is very slow, and a significant amount of starting material remains even after 24 hours.

  • Likely Cause: The reaction conditions are not sufficiently activating. This could be due to low temperature, a poor choice of solvent, or an inefficient base.

  • Solution Strategy:

    • Increase Temperature: Gently heat the reaction to 40-60 °C. Monitor carefully by TLC to ensure product formation increases without a significant rise in byproducts.[2]

    • Change Solvent: If using a less polar solvent like THF, switch to a more polar aprotic solvent like acetonitrile (ACN) or DMF to accelerate the SN2 reaction.[2]

    • Evaluate the Base: Ensure the base is soluble enough in the reaction medium or has sufficient surface area to be effective. If using K₂CO₃ in ACN, vigorous stirring is essential.

Problem 4: I have successfully synthesized the product, but it is difficult to purify by column chromatography.

  • Likely Cause: Basic amine compounds like this compound can interact strongly with the acidic silica gel, leading to peak tailing or even irreversible adsorption.

  • Solution Strategy:

    • Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonia (e.g., 0.5-1% Et₃N in the eluent).[6] This neutralizes the acidic silanol groups on the silica surface.

    • Alternative Sorbent: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the amine product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure amine product back into an organic solvent.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving high yields.

ParameterRecommended ConditionRationale
Azetidine 1.2 eqReduces over-alkylation by ensuring the alkylating agent is the limiting reagent.
4-Bromobenzyl Bromide 1.0 eqThe limiting reagent.
Base K₂CO₃ (anhydrous, powdered)A non-nucleophilic, inexpensive, and effective HBr scavenger.[2]
2.5 eqEnsures complete neutralization of the acid byproduct.
Solvent Acetonitrile (ACN)A polar aprotic solvent that effectively promotes SN2 reactions.[2]
Concentration 0.1 MDilute conditions disfavor intermolecular side reactions like polymerization.[2]
Temperature Room Temperature (20-25 °C)Balances reaction rate with minimizing side reactions.
Reaction Time 12-24 hoursMonitor by TLC until consumption of the limiting reagent.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 eq).

  • Reagents: Add dry acetonitrile to achieve a 0.1 M concentration relative to the limiting reagent. Add azetidine (1.2 eq) to the suspension.

  • Addition: Dissolve 4-bromobenzyl bromide (1.0 eq) in a small amount of dry acetonitrile and add it dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using 90:10 Hexane:Ethyl Acetate + 0.5% Et₃N).

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the K₂CO₃, washing the filter cake with acetonitrile.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate containing 0.5% triethylamine to prevent peak tailing.[6] Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a pure compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield of This compound TLC Analyze Crude TLC Start->TLC Baseline_Spot Significant Baseline Spot? TLC->Baseline_Spot Examine Spots Quaternization Issue: Over-alkylation (Quaternary Salt) Baseline_Spot->Quaternization Yes Polymer Reaction Thickened? Crude is Gummy/Insoluble? Baseline_Spot->Polymer No Sol_Quat Solution: 1. Use 1.2-1.5 eq Azetidine 2. Add Bromide Slowly 3. Lower Temperature Quaternization->Sol_Quat Polymer_Issue Issue: Polymerization Polymer->Polymer_Issue Yes SM_Remains Issue: Incomplete Reaction Polymer->SM_Remains No, SM Remains Sol_Polymer Solution: 1. Use Anhydrous Base (≥2 eq) 2. Check Reagent Purity 3. Decrease Concentration Polymer_Issue->Sol_Polymer Sol_SM Solution: 1. Increase Temperature (40-60°C) 2. Switch to ACN or DMF 3. Ensure Vigorous Stirring SM_Remains->Sol_SM

Caption: A decision-making workflow for troubleshooting low yields.

References

side products in the synthesis of 1-(4-Bromobenzyl)azetidine and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)azetidine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, focusing on the identification, prevention, and troubleshooting of side product formation during the N-alkylation of azetidine with 4-bromobenzyl halides.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is its underlying mechanism?

The most direct and common method for synthesizing this compound is the direct N-alkylation of azetidine with a 4-bromobenzyl halide (typically the bromide). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-bromobenzyl bromide and displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid (HBr) generated, preventing the protonation of the starting azetidine which would render it non-nucleophilic.

Q2: What is the most significant side product I should anticipate in this reaction?

The most prevalent and often challenging side product is the quaternary ammonium salt, 1-(4-Bromobenzyl)-1-(4-bromobenzyl)azetidinium bromide . This occurs due to a phenomenon known as over-alkylation or polyalkylation.[1]

Q3: Why is over-alkylation such a persistent issue in this specific synthesis?

Over-alkylation is a common challenge when alkylating amines.[2][3] The core issue is that the nucleophilicity of the amine often increases with each alkylation step. In this case, the product, this compound, is a tertiary amine. The electron-donating nature of the newly added benzyl group can make the nitrogen atom in the product more nucleophilic than the nitrogen in the starting secondary amine, azetidine.[1][2] Consequently, the desired product successfully competes with the starting material for the remaining 4-bromobenzyl bromide, leading to the formation of the undesired quaternary ammonium salt.[1][2] This "runaway" reaction can be difficult to control and significantly reduces the yield of the target tertiary amine.[1]

Troubleshooting Guide: Side Product Prevention & Reaction Optimization

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Problem 1: My LC-MS and ¹H NMR analyses show a significant amount of the over-alkylation product (quaternary salt). How can I suppress its formation?

This is the most common problem encountered. The formation of the quaternary salt indicates that the product is reacting faster than, or at a comparable rate to, the remaining starting material. Here are several strategies to mitigate this:

  • Solution A: Manipulate Stoichiometry

    • Causality: By using a large excess of the starting amine (azetidine) relative to the alkylating agent (4-bromobenzyl bromide), you can statistically favor the reaction of the alkylating agent with the more abundant azetidine.[1][4] This is often the most effective and simplest solution, provided that azetidine is inexpensive and easily separable from the final product.

    • Protocol: Instead of a 1:1 or 1.2:1 ratio of azetidine to alkylating agent, increase the excess of azetidine to a 3- to 5-fold molar excess.

  • Solution B: Control Reagent Concentration

    • Causality: Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the opportunity for the newly formed tertiary amine product to react further.

    • Protocol: Add the 4-bromobenzyl bromide solution dropwise over an extended period (e.g., 2-4 hours) using a syringe pump. This ensures the alkylating agent reacts with the excess azetidine present before it can react with the product.[3]

  • Solution C: Optimize Reaction Temperature

    • Causality: The activation energy for the second alkylation (forming the quaternary salt) may be different from the first. Lowering the reaction temperature can sometimes disproportionately slow the rate of the undesired second alkylation compared to the desired first alkylation.

    • Protocol: Run the reaction at 0 °C or even lower temperatures and monitor the progress carefully by TLC or LC-MS.

Problem 2: The reaction is slow or stalls, leaving large amounts of unreacted starting materials.

Low conversion can be frustrating, especially when trying to use milder conditions to avoid side products.

  • Solution A: Re-evaluate the Base and Solvent System

    • Causality: The choice of base and solvent is critical for SN2 reactions. The base must be strong enough to neutralize the generated acid but not so strong as to cause elimination or other side reactions. The solvent needs to solubilize the reagents and facilitate the substitution mechanism.

    • Protocol:

      • Base: If using a mild base like K₂CO₃ in a solvent where it has poor solubility (e.g., acetone), consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (Hünig's base).[5][6]

      • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are generally superior for SN2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive. They also stabilize the charged transition state.

  • Solution B: Introduce a Catalyst

    • Causality: In cases where the bromide is not a sufficiently reactive leaving group, a catalytic amount of a more nucleophilic halide can accelerate the reaction via the Finkelstein reaction. Iodide is a better nucleophile and a better leaving group than bromide.

    • Protocol: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture.[5] The iodide will displace the bromide on the 4-bromobenzyl bromide in situ to form the more reactive 4-iodobenzyl intermediate, which is then more rapidly attacked by the azetidine.

Problem 3: My product is contaminated with the quaternary salt, and they are difficult to separate by column chromatography.

Purification can be complicated by the high polarity and ionic nature of the quaternary ammonium salt.

  • Solution A: Liquid-Liquid Extraction

    • Causality: The quaternary ammonium salt is highly polar and water-soluble, whereas the desired tertiary amine product is significantly more lipophilic. This difference in polarity can be exploited for separation.

    • Protocol: After the reaction is complete, perform an aqueous workup. Quench the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate or dichloromethane), and wash with water or brine. The quaternary salt will preferentially partition into the aqueous layer, while your product remains in the organic layer. Repeat the aqueous wash 2-3 times for efficient removal.

  • Solution B: Optimized Chromatography

    • Causality: If extraction is insufficient, chromatography conditions can be optimized. The quaternary salt will stick very strongly to silica gel.

    • Protocol: Run the column with a less polar eluent system first (e.g., hexanes/ethyl acetate) to elute your desired product. The quaternary salt will remain at the baseline. If needed, a more polar system containing methanol or a small amount of triethylamine (to keep the desired amine from tailing) can be used.

Visualized Reaction Pathways and Troubleshooting

Reaction_Pathway Azetidine Azetidine (Secondary Amine) Product This compound (Desired Tertiary Amine) Azetidine->Product + 4-Bromobenzyl Bromide (Desired SN2 Reaction) Bromobenzyl 4-Bromobenzyl Bromide (Alkylating Agent) SideProduct Quaternary Ammonium Salt (Over-alkylation Product) Product->SideProduct + 4-Bromobenzyl Bromide (Undesired SN2 Reaction)

Caption: Desired vs. Undesired N-Alkylation Pathways.

Troubleshooting_Flowchart Start Reaction Analysis: Low Yield or High Impurity? Check_Overalkylation Is Quaternary Salt the Main Impurity? Start->Check_Overalkylation Yes Check_Conversion Are Starting Materials Unreacted? Start->Check_Conversion No Stoichiometry Strategy: Use 3-5x Excess Azetidine Check_Overalkylation->Stoichiometry Slow_Addition Strategy: Add Alkylating Agent via Syringe Pump Check_Overalkylation->Slow_Addition Change_Solvent_Base Strategy: Switch to ACN/DMF and/or Cs₂CO₃ Check_Conversion->Change_Solvent_Base Add_Catalyst Strategy: Add 10 mol% KI Check_Conversion->Add_Catalyst Success Improved Yield & Purity Stoichiometry->Success Slow_Addition->Success Change_Solvent_Base->Success Add_Catalyst->Success

Caption: Troubleshooting Flowchart for Synthesis Optimization.

Quantitative Data & Protocol Comparison

The following table provides illustrative data on how reaction stoichiometry can impact the product distribution.

Entry Azetidine (eq.) 4-Bromobenzyl Br (eq.) Base (eq.) Solvent Temp (°C) Yield of Product (%) Quaternary Salt (%)
11.11.0K₂CO₃ (2.0)ACN605535
23.0 1.0K₂CO₃ (2.0)ACN6085 <5
35.0 1.0K₂CO₃ (2.0)ACN6092 <2

Data are representative and intended for illustrative purposes.

Recommended Experimental Protocols

Protocol 1: Optimized Direct N-Alkylation

This protocol is optimized to minimize the formation of the quaternary ammonium salt.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add azetidine (3.0 eq.) and acetonitrile (ACN) to make a 0.2 M solution with respect to the limiting reagent.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and potassium iodide (KI, 0.1 eq.) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve 4-bromobenzyl bromide (1.0 eq.) in ACN. Add this solution dropwise to the azetidine mixture at room temperature over 1-2 hours.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzyl bromide is consumed.

  • Workup: Filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash three times with water to remove excess azetidine and any formed quaternary salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.[1]

Protocol 2: Reductive Amination (Alternative Superior Method)

Reductive amination is an excellent alternative that completely avoids the problem of over-alkylation.[1][2]

  • Imine Formation: To a solution of azetidine (1.2 eq.) in dichloromethane (DCM) or dichloroethane (DCE), add 4-bromobenzaldehyde (1.0 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[1]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography if needed.

References

  • Benchchem. (2025). Technical Support Center: Preventing Over-Alkylation in Amine Synthesis. [URL: https://vertexaisearch.cloud.google.
  • Benchchem. (2025). Preventing over-alkylation in amine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlI93lIKgJJgoY-b-onQRHqQiQUsRrZFanzc7mZooLFJgLF83Gq-t0cAFgF12SJQ5DyX4hruab4WnUR_zNEkY7jt_vB_0I4y9pA0qYLF8TQPdP978IojPOrpJUHQzAJS1_0p_HvAiVFo4A4AZzJ6_VDuTS3uPKsmlPpjr62TRpIAM2rR-XJQQg1-U=]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsYYvUVMnbuO5_2A8NlHnaB049d8kt2sCHMk4ZAxjlyiMP75vwS-xm3tjWOlCxHYMdfEtiVZH0z8jM6tiz-hm8DCT93ueoDeKEJ0q1YTWHnJCC45vM2RUmJ4p0vIS7NyDH7EneZv8e7Ur7S9O9az5MmYE6rEdHQSRfFUtZWsvT3f0iHDyMpMWHQkaLP-1K7GBan0OVtahoCH_vH9TXoutl7dUK6mHySH4fS8rfxg==]
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01287]
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02497j]
  • Arkivoc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.696]
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  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864273/]
  • Benchchem. (2025). Technical Support Center: N-Alkylation of Aromatic Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj07OqdvWoGAOsKiKLsYi-2M74mU8R1puwy9thnHO4XFpYZ7RHdQhFiqokrjBUIIfQqeLDEQEoe6fh13AbRALC9JXMc3gOrHjTUjqjJc3yUVy60n0wUtRvDRrd0lWcCS3fIHtLy-ghkOC8T2bFzCXW8dCXYrdUMYJpaMiOMhYuXgNd3-emoG94HVMpN-UmtoS_D05cXA==]
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  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [URL: https://www.reddit.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1264808/full]
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [URL: https://www.masterorganicchemistry.
  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [URL: https://www.researchgate.net/publication/228723233_An_efficient_and_operationally_convenient_general_synthesis_of_tertiary_amines_by_direct_alkylation_of_secondary_amines_with_alkyl_halides_in_the_presence_of_Huenig's_base]

Sources

challenges in the N-benzylation of azetidine and how to overcome them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this common yet challenging transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-benzylation of azetidine in a question-and-answer format.

Issue 1: Low to No Yield of N-Benzylazetidine

Q: I am attempting a direct N-benzylation of azetidine with benzyl bromide and a base, but I'm getting a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low yields in direct N-benzylation of azetidine can stem from several factors, often related to the inherent reactivity of the azetidine ring and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Solution
Over-alkylation/Quaternization The N-benzylazetidine product is still nucleophilic and can react with another equivalent of benzyl bromide to form a quaternary azetidinium salt. This salt is often soluble in the aqueous phase during workup, leading to product loss. Solution: Use a stoichiometric amount of benzyl bromide (1.0-1.1 equivalents). Add the benzylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
Competing Side Reactions Depending on the base and solvent, competing elimination reactions can occur, especially with substituted azetidines.[1] If using DMSO as a solvent with benzyl halides, Kornblum oxidation can be a significant side reaction.[2] Solution: For direct alkylation, consider using a non-nucleophilic base like triethylamine or diisopropylethylamine. If Kornblum oxidation is suspected, switch to a different solvent such as THF or acetonitrile.[3]
Poor Reaction Conditions The choice of solvent and temperature can significantly impact the reaction rate. Solution: Screen different solvents like THF, acetonitrile, or DMF.[3] Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but be cautious of increased side reactions at higher temperatures.
Azetidine Ring Instability The strained four-membered ring of azetidine can be susceptible to ring-opening under certain conditions, such as strongly acidic or basic environments.[4][5] Solution: Maintain a neutral or slightly basic pH during the reaction and workup. Avoid strongly acidic conditions.

If direct alkylation continues to be problematic, a more robust and often higher-yielding alternative is reductive amination .

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate pure N-benzylazetidine. What are these byproducts and what is the best way to purify my product?

A: The formation of multiple products is a common challenge. The primary byproducts are typically the quaternary azetidinium salt and unreacted starting materials.

Common Byproducts and Purification Strategies:

  • Quaternary Azetidinium Salt: This is a common byproduct of over-alkylation.[6] It is highly polar and may not be easily visible on standard silica TLC plates.

    • Purification Tip: During the aqueous workup, the quaternary salt will preferentially partition into the aqueous layer. Ensure thorough extraction with an organic solvent to recover the N-benzylazetidine. If the salt precipitates, it can be removed by filtration.

  • Unreacted Azetidine: Due to its volatility and water solubility, removing unreacted azetidine can be challenging.

    • Purification Tip: A carefully performed distillation can be effective for separating N-benzylazetidine from less volatile impurities.[3] For smaller scales, flash column chromatography on silica gel is a viable option. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective.

Recommended Purification Protocol:

  • After the reaction is complete, perform an aqueous workup.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • For larger quantities, vacuum distillation is an efficient purification method.[3]

  • For smaller scales or for achieving high purity, perform flash column chromatography on silica gel.

Issue 3: Azetidine Ring Opening

Q: I suspect my azetidine ring is opening during the reaction or workup. How can I confirm this and prevent it?

A: Azetidine ring opening is a known issue due to its inherent ring strain.[7] It is more likely to occur under harsh conditions.

Causes and Prevention of Ring Opening:

Condition Mechanism & Prevention
Strongly Acidic Conditions Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack, leading to ring cleavage.[7] Prevention: Avoid strongly acidic workup or purification conditions. Use a saturated sodium bicarbonate solution to neutralize the reaction mixture before extraction.
Nucleophilic Attack The strained ring can be opened by strong nucleophiles. Prevention: Choose your reaction conditions carefully to avoid the presence of strong nucleophiles that could compete with the N-benzylation.

Confirmation of Ring Opening:

  • NMR Spectroscopy: Look for the appearance of signals corresponding to a linear aminopropanol or related structure.

  • Mass Spectrometry: The mass of the ring-opened product will be higher than the starting azetidine due to the addition of a nucleophile and/or solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N-benzylation of azetidine?

For general reliability and high yields, reductive amination is often the preferred method.[8] This two-step, one-pot process involves the reaction of azetidine with benzaldehyde to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method avoids the use of harsh alkylating agents and minimizes the risk of over-alkylation.

Q2: Can I use other benzylating agents besides benzyl bromide?

Yes, other benzylating agents can be used, but they come with their own considerations:

  • Benzyl chloride: Generally less reactive than benzyl bromide but can be a suitable alternative.

  • Benzyl tosylate or mesylate: These are excellent alkylating agents but can be more expensive.

Q3: Are there any specific safety precautions I should take?

  • Azetidine: Azetidine and its derivatives should be handled in a well-ventilated fume hood. They can be corrosive and may cause skin and eye irritation.

  • Benzyl Halides: Benzyl bromide and chloride are lachrymators (tear-inducing) and should be handled with care in a fume hood.

  • Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride should be handled in a dry environment as they can react with moisture.

Q4: How does steric hindrance affect the N-benzylation of substituted azetidines?

Steric hindrance can significantly impact the reaction rate and feasibility.[9] If the azetidine has bulky substituents, particularly at the 2- and 4-positions, the nitrogen atom may be less accessible for benzylation. In such cases, using a less sterically demanding benzylating agent or exploring alternative synthetic routes might be necessary.

Experimental Protocols

Protocol 1: N-Benzylation of Azetidine via Reductive Amination

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[8]

Materials:

  • Azetidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azetidine (1.0 equiv.) in DCE or DCM (0.2 M), add benzaldehyde (1.0-1.1 equiv.).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition can be exothermic, so maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation to yield N-benzylazetidine.

Protocol 2: Two-Step Synthesis of N-Benzylazetidine

This protocol describes an efficient synthesis from benzaldehyde and 3-bromopropylamine hydrobromide.[3]

Step 1: Formation of N-(benzylidene)-3-bromopropylamine

  • In a round-bottom flask, suspend 3-bromopropylamine hydrobromide (1.0 equiv.) and anhydrous sodium sulfate in THF.

  • Add benzaldehyde (1.0 equiv.) to the suspension.

  • Cool the mixture in an ice bath and add triethylamine (1.5 equiv.) dropwise over 1 hour.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction by GC to confirm the consumption of benzaldehyde.

  • Filter the reaction mixture to remove the solid residue and wash the residue with isopropyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to N-Benzylazetidine

  • Dissolve the crude imine from Step 1 in methanol.

  • Heat the solution to 50-55 °C.

  • Add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature.

  • After the addition is complete, continue stirring at 50-55 °C until the reaction is complete (monitor by GC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Perform an aqueous workup and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by vacuum distillation to yield N-benzylazetidine.[3]

Visualizations

Troubleshooting Workflow for Low Yield in N-Benzylation

troubleshooting_workflow start Low Yield of N-Benzylazetidine check_method Reaction Method? start->check_method direct_alkylation Direct Alkylation check_method->direct_alkylation Direct Alkylation reductive_amination Reductive Amination check_method->reductive_amination Reductive Amination check_stoichiometry Check Stoichiometry (1:1 ratio) direct_alkylation->check_stoichiometry check_reductant Check Reductant Activity/Amount reductive_amination->check_reductant overalkylation High chance of Over-alkylation check_stoichiometry->overalkylation >1.1 eq. check_side_reactions Check for Side Reactions (TLC/GC-MS) check_stoichiometry->check_side_reactions 1:1 eq. use_stoichiometric Use 1.0-1.1 eq. of Benzyl Halide overalkylation->use_stoichiometric optimize_conditions Optimize Conditions (Solvent, Temp, Base) check_side_reactions->optimize_conditions consider_reductive_amination Switch to Reductive Amination optimize_conditions->consider_reductive_amination reductant_ok Reductant OK check_reductant->reductant_ok OK reductant_issue Use Fresh/More Reductant check_reductant->reductant_issue Issue check_imine_formation Check Imine Formation reductant_ok->check_imine_formation imine_ok Imine Formed check_imine_formation->imine_ok OK imine_issue Adjust pH or Reaction Time check_imine_formation->imine_issue Issue

Caption: Troubleshooting workflow for low yield in N-benzylation of azetidine.

Reaction Pathways for N-Benzylation of Azetidine

reaction_pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination azetidine Azetidine product N-Benzylazetidine azetidine->product + Benzyl Bromide, Base benzyl_bromide Benzyl Bromide base Base quaternary_salt Quaternary Salt (Over-alkylation) product->quaternary_salt + Benzyl Bromide azetidine2 Azetidine iminium Iminium Ion azetidine2->iminium + Benzaldehyde benzaldehyde Benzaldehyde product2 N-Benzylazetidine iminium->product2 + NaBH(OAc)3 reductant NaBH(OAc)3

Caption: Comparison of direct alkylation and reductive amination pathways.

References

Technical Support Center: Optimizing Coupling Reactions with 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 1-(4-Bromobenzyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The unique reactivity of the benzylic bromide and the presence of the azetidine ring necessitate careful consideration of reaction parameters to achieve high yields and purity.

I. Introduction to Coupling Reactions with this compound

This compound is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental transformations in the synthesis of complex molecules. However, the benzylic nature of the bromide and the potential for the azetidine nitrogen to interact with the catalyst can lead to specific challenges. This guide provides a structured approach to overcoming these hurdles.

II. Troubleshooting Common Issues

This section addresses common problems encountered during coupling reactions with this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is resulting in a low yield or no product. What are the likely causes and how can I improve it?

A1: Low to no yield in Suzuki-Miyaura couplings of benzylic bromides is a frequent issue.[3] A systematic approach to troubleshooting is essential.[4]

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical.[1][2] For benzylic bromides, bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active Pd(0) species.[1]

    • Recommendation: Screen a panel of ligands. Start with a robust ligand like JohnPhos or SPhos in combination with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.[3][5]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3][7] The base not only facilitates the transmetalation step but can also influence the catalyst's activity.

    • Recommendation: If using K₂CO₃ with minimal success, consider switching to a stronger, more soluble base like Cs₂CO₃ or a weaker, non-nucleophilic base like K₃PO₄, which can be beneficial for base-sensitive functional groups.[1][5]

  • Solvent Effects: The solvent plays a multifaceted role, affecting reagent solubility, catalyst stability, and the rates of the catalytic cycle steps.[8][9] A mixture of an organic solvent and water is often employed in Suzuki reactions.[6]

    • Recommendation: Common solvent systems include dioxane/water, THF/water, or DMF.[3][10] If solubility is an issue, DMF can be a good choice, but be mindful of potential side reactions at higher temperatures.[3]

  • Reaction Temperature: Benzylic bromides can be thermally sensitive. While higher temperatures can increase reaction rates, they may also lead to decomposition or side reactions.

    • Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.[5] Microwave irradiation can sometimes improve yields by allowing for rapid heating to a precise temperature.[3]

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reagents.[5][11]

Issue 2: Formation of Side Products

Q2: I am observing significant amounts of a hydrodehalogenated side product (1-benzylazetidine) in my coupling reaction. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings, particularly with benzylic halides. This often occurs via a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.

  • Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., THF, alcohols), the amine (in Buchwald-Hartwig reactions), or the boronic acid (in Suzuki reactions).

  • Mitigation Strategies:

    • Choice of Base: Using a non-coordinating, anhydrous base can sometimes reduce hydrodehalogenation.

    • Ligand Selection: Certain ligands can suppress the formation of palladium-hydride species. Experimenting with different phosphine ligands is recommended.

    • Scrupulous Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under a strictly inert atmosphere to minimize water as a potential proton source.[4]

Q3: My Buchwald-Hartwig amination is yielding a complex mixture of products, including what appears to be products from azetidine ring opening. Why is this happening?

A3: The four-membered azetidine ring possesses inherent ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction conditions.[12][13]

  • Reaction Conditions: High temperatures and strongly basic or nucleophilic conditions can promote ring-opening.[14]

  • Catalyst Interaction: The azetidine nitrogen can potentially coordinate to the palladium center, altering its reactivity and potentially facilitating ring-opening pathways.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Weaker Base: Switch to a milder base, such as K₃PO₄ or Cs₂CO₃, instead of strong bases like sodium tert-butoxide.[1]

    • Ligand Modification: Employing bulkier ligands may sterically hinder the interaction of the azetidine nitrogen with the palladium center.

    • Protecting Groups: In some cases, temporary protection of the azetidine nitrogen might be necessary, although this adds extra synthetic steps.[12]

III. Frequently Asked Questions (FAQs)

Q4: For a Suzuki-Miyaura coupling, what is a good starting point for reaction conditions with this compound?

A4: A reliable starting point would be:

  • Catalyst System: Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like JohnPhos (4 mol%).[3]

  • Base: K₂CO₃ (2-3 equivalents).[3]

  • Solvent: A mixture of DMF and water.[3]

  • Temperature: 80-100 °C.[15]

  • Atmosphere: Inert (Argon or Nitrogen).[11]

This combination has been shown to be effective for the Suzuki-Miyaura coupling of benzylic bromides.[3]

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A5: The Buchwald-Hartwig amination requires careful optimization.[16]

  • Catalyst and Ligand: A palladium precatalyst like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand (e.g., XPhos, t-BuXPhos) is often a good choice.[17][18]

  • Base: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide are common choices, but for sensitive substrates, Cs₂CO₃ can be effective.[17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.[17][19]

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C).

Q6: Can I perform a Sonogashira coupling with this compound? What are the potential challenges?

A6: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible.[20]

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI).[21][22]

  • Base: An amine base such as triethylamine or diisopropylethylamine is commonly used.[23]

  • Solvent: Solvents like THF or DMF are suitable.

  • Challenges: A primary challenge is the potential for Glaser-Hay homocoupling of the terminal alkyne. This can be minimized by maintaining a strictly anaerobic environment.[23] The benzylic nature of the bromide may also require milder conditions to prevent side reactions.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., JohnPhos, 0.04 eq.) in the chosen anhydrous solvent (e.g., DMF).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • If using a mixed solvent system, add the degassed water at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution Reference
Low ConversionInactive catalystUse a fresh palladium source and ligand. Consider a pre-catalyst.[4]
Poor choice of baseScreen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[3][6]
Inappropriate solventTry alternative solvents (Dioxane/H₂O, THF/H₂O, DMF).[8][10]
HomocouplingOxygen in the reactionEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.[5][11]
HydrodehalogenationProtic impurities/side reactionUse anhydrous solvents and reagents. Screen different ligands.[4]
DecompositionTemperature too highLower the reaction temperature and monitor closely.[24]

V. Visualizing Reaction Optimization

Diagram 1: Decision Tree for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization start Low Yield in Suzuki Coupling catalyst Screen Catalyst System (Pd Source + Ligand) start->catalyst base Optimize Base (K2CO3, Cs2CO3, K3PO4) catalyst->base No Improvement success High Yield catalyst->success Improvement solvent Vary Solvent System (Dioxane/H2O, THF/H2O, DMF) base->solvent No Improvement base->success Improvement temperature Adjust Temperature (60-110 °C) solvent->temperature No Improvement solvent->success Improvement temperature->catalyst Re-evaluate temperature->success Improvement

Caption: A decision tree for systematically troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Diagram 2: Key Parameters in Buchwald-Hartwig Amination

Buchwald_Hartwig_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions 1_4_Bromobenzyl_azetidine This compound Product Coupled Product 1_4_Bromobenzyl_azetidine->Product Amine Amine Amine->Product Catalyst Catalyst Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Catalyst->Product Base Base NaOtBu, LiOtBu, Cs2CO3 Base->Product Solvent Solvent Toluene, Dioxane (Anhydrous) Solvent->Product Temperature Temperature 80-110 °C Temperature->Product

Caption: Critical parameters influencing the outcome of Buchwald-Hartwig amination.

VI. References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Nishiwaki, N., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. DOI:10.1039/C8RA07841F.

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from

  • ACS Publications. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry.

  • ResearchGate. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Retrieved from

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from

  • ResearchGate. (n.d.). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for azetidine derivative synthesis. Retrieved from

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from

  • researchmap. (n.d.). Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from

  • BenchChem. (n.d.). Troubleshooting inconsistent results in 2-(3-Chlorophenyl)azetidine experiments. Retrieved from

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

  • PubMed. (n.d.). Recent advances in Sonogashira reactions. Retrieved from

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Retrieved from

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

Sources

Technical Support Center: Preventing Debenzylation of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for a common challenge in synthetic chemistry: the unwanted cleavage of the N-benzyl group from azetidine rings, specifically focusing on 1-(4-Bromobenzyl)azetidine, under acidic conditions. This document is designed to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of N-benzyl azetidines.

Q1: Why is my this compound decomposing in acid?

A1: The N-benzyl group, while generally robust, is susceptible to cleavage under certain acidic conditions. The decomposition you are observing is likely an acid-catalyzed debenzylation. The mechanism involves the protonation of the azetidine nitrogen, which makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack or solvolysis, leading to the cleavage of the carbon-nitrogen bond. The strain in the four-membered azetidine ring can also contribute to its reactivity and potential for ring-opening under harsh conditions.[1]

Q2: I thought the N-benzyl group was stable to acids. Why is it cleaving in my reaction?

A2: While the N-benzyl group is considered stable towards a range of acidic and basic conditions, its lability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the overall molecular structure.[2] Strong Brønsted acids (like H₂SO₄, TFA) or Lewis acids (like AlCl₃, BBr₃) can facilitate its removal.[3][4] The presence of the azetidine ring, a strained four-membered heterocycle, can also influence the stability of the N-benzyl group compared to its presence on less strained rings like pyrrolidines or piperidines.[5]

Q3: What are the typical byproducts of this debenzylation reaction?

A3: The primary byproducts are the debenzylated azetidine (or its protonated form) and a benzyl cation equivalent, which can then react with the solvent or other nucleophiles present in the reaction mixture. For example, in a toluene solvent, you might observe benzylated toluene derivatives. If water is present, benzyl alcohol could be formed.

Q4: How can I confirm that debenzylation is the issue?

A4: The most effective way to confirm debenzylation is through analytical techniques. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The appearance of a new, more polar spot on TLC (corresponding to the free amine) and the detection of the mass of the debenzylated product by LC-MS are strong indicators. 1H NMR spectroscopy can also be used to identify the disappearance of the characteristic benzylic protons and the appearance of signals corresponding to the unprotected azetidine.

Section 2: Troubleshooting Guide for Unexpected Debenzylation

If you are currently facing this issue, this section provides a systematic approach to diagnose and resolve the problem.

Issue: Significant debenzylation of this compound is observed during an acid-catalyzed reaction.
Workflow for Troubleshooting

G cluster_acid cluster_temp cluster_solvent start Debenzylation Observed check_acid Step 1: Evaluate Acid Strength & Concentration start->check_acid weaker_acid Use a weaker acid (e.g., Acetic Acid vs. TFA) check_acid->weaker_acid Is a strong acid used? lower_conc Lower acid concentration check_acid->lower_conc Is concentration high? check_temp Step 2: Assess Reaction Temperature lower_temp Run reaction at lower temperature (e.g., 0°C or RT) check_temp->lower_temp Is reaction run at elevated T? check_solvent Step 3: Analyze Solvent Effects less_polar_solvent Use a less polar/nucleophilic solvent check_solvent->less_polar_solvent Is solvent polar/nucleophilic? consider_pg Step 4: Consider Alternative Protecting Groups weaker_acid->check_temp lower_conc->check_temp lower_temp->check_solvent less_polar_solvent->consider_pg

Caption: Troubleshooting workflow for debenzylation.

Detailed Troubleshooting Steps:
  • Evaluate Acid Strength and Concentration:

    • Causality: Stronger acids lead to a higher concentration of the protonated azetidine, which is the reactive intermediate for debenzylation.

    • Actionable Advice: If you are using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider switching to a weaker acid such as acetic acid.[7][8] Alternatively, reducing the molar equivalents of the acid can significantly decrease the rate of debenzylation.

  • Assess Reaction Temperature:

    • Causality: Debenzylation reactions, like most chemical reactions, are accelerated at higher temperatures.

    • Actionable Advice: Perform your reaction at a lower temperature. If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C. Monitor the progress of your desired reaction at these lower temperatures to ensure it still proceeds at an acceptable rate.

  • Analyze Solvent Effects:

    • Causality: Polar, nucleophilic solvents can participate in the debenzylation by stabilizing charged intermediates or by directly attacking the benzylic carbon.

    • Actionable Advice: If possible, switch to a less polar, non-nucleophilic solvent. For example, if you are using methanol, consider trying dichloromethane (DCM) or toluene.

Section 3: Preventative Strategies: Choosing the Right N-Protecting Group

For future syntheses where acidic conditions are unavoidable, the most robust solution is to use an N-protecting group that is stable to acid.

Overview of Alternative N-Protecting Groups for Azetidine

The choice of a protecting group is a critical decision in multi-step synthesis. Below is a comparison of common N-protecting groups and their stability under acidic conditions.

Protecting GroupAbbreviationStability to Strong AcidCleavage ConditionsKey Considerations
Benzyl BnLabile Hydrogenolysis (e.g., H₂, Pd/C), Strong AcidsProne to cleavage in strong acid, as discussed.
tert-Butoxycarbonyl BocLabile Strong acids (e.g., TFA, HCl)The standard for acid-labile protection. Not suitable if acidic conditions are needed elsewhere.[9]
Carboxybenzyl Cbz or ZModerately Stable Hydrogenolysis, Strong acids (e.g., HBr/AcOH)More stable than Boc to some acids, but can still be cleaved under harsh acidic conditions.[10]
Acetyl AcStable Basic or acidic hydrolysis (often harsh)Very stable, but removal can require conditions that may affect other functional groups.
Trifluoroacetyl TFAcStable Mild basic hydrolysis (e.g., K₂CO₃, MeOH)Stable to acid, but introduces a strongly electron-withdrawing group.
Sulfonyl (e.g., Tosyl) TsVery Stable Reductive cleavage (e.g., Na/NH₃)Extremely robust, but deprotection requires harsh reducing conditions.
Recommended Alternative: The Carbamate Family (Boc and Cbz)

For many applications requiring subsequent acidic steps, it is often best to avoid the N-benzyl group altogether. Carbamates like Boc and Cbz are common alternatives.

  • N-Boc-azetidine: This is a widely used building block. The Boc group is reliably cleaved with strong acids like TFA, making it ideal if your desired reaction does not require such conditions.[11]

  • N-Cbz-azetidine: The Cbz group offers a different deprotection strategy, primarily through hydrogenolysis.[12] It shows greater stability to some acidic conditions compared to the Boc group, but can be removed with strong acids like HBr in acetic acid.[10]

Experimental Protocol: Synthesis of N-Boc-azetidine

This protocol provides a general method for protecting azetidine with a Boc group, creating a more suitable intermediate for syntheses involving acidic steps where the N-H is desired to remain protected.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve azetidine hydrochloride in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide to basify the solution (pH > 10).

  • Add a solution of Di-tert-butyl dicarbonate in DCM to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidine.

Caption: Workflow for N-Boc protection of azetidine.

Section 4: Analytical Monitoring of Debenzylation

Proactive monitoring of your reaction is key to early detection of side reactions.

Protocol: LC-MS Monitoring

Objective: To quantify the ratio of this compound to the debenzylated product.

  • Sample Preparation: At various time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent and a small amount of base (e.g., triethylamine in methanol) to stop the reaction.

  • Dilution: Dilute the quenched sample to an appropriate concentration for LC-MS analysis.

  • Analysis: Inject the sample onto an LC-MS system equipped with a suitable C18 column.

  • Data Interpretation: Monitor the ion chromatograms for the mass-to-charge ratio (m/z) of both your starting material and the expected debenzylated product. The relative peak areas can provide a semi-quantitative measure of the extent of debenzylation.

References

Sources

troubleshooting guide for the synthesis of substituted N-benzylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted N-benzylazetidines. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research and development.

Introduction: The Challenge of the Four-Membered Ring

Azetidines are valuable structural motifs in medicinal chemistry, often used to impart conformational rigidity and improve physicochemical properties.[1][2] The N-benzyl group is a common protecting group and a key substituent in many biologically active compounds. However, the synthesis of these structures is not trivial. The inherent ring strain of the azetidine core (~25.4 kcal/mol) makes it susceptible to side reactions, such as ring-opening, and can complicate both its formation and subsequent functionalization.[3][4] This guide addresses the most common hurdles in their synthesis.

Section 1: Troubleshooting Low or No Product Yield

Low product yield is one of the most frequent issues, stemming from either inefficient ring formation or poor N-alkylation.

Q1: My azetidine ring-closure reaction from a γ-amino alcohol (or its precursor) is failing or giving very low yields. What are the critical parameters to investigate?

A1: The intramolecular cyclization to form the azetidine ring is an SN2 reaction that is often kinetically challenging. Several factors must be optimized for success.

  • The Leaving Group is Critical: The hydroxyl group of a 1,3-amino alcohol is a poor leaving group. It must be activated. The choice of activating agent is paramount.

    • Common Choice (Mesylate/Tosylate): Conversion to a sulfonate ester (mesylate, tosylate) is the most common strategy. If a tosylate (Ts) is proving ineffective, switching to a mesylate (Ms) or, for very stubborn cases, a triflate (Tf) can dramatically increase the rate of cyclization. The reactivity order is Triflate > Mesylate > Tosylate.[5]

    • Causality: This order is based on the stability of the corresponding leaving group anion. Triflate is an exceptionally stable anion, making it a superb leaving group.

  • Base Selection and Stoichiometry: The base is required to deprotonate the amine, generating the nucleophile for the intramolecular SN2 reaction.

    • Problem: A weak base (e.g., triethylamine) may not sufficiently deprotonate the amine, leading to a slow reaction. An excessively strong base (e.g., n-BuLi) can sometimes lead to elimination side products if a proton is available alpha to the leaving group.[6]

    • Solution: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or acetonitrile is often a good starting point. Ensure at least one equivalent of base is used.

  • Solvent and Concentration: The reaction should be run under reasonably dilute conditions (e.g., 0.05-0.1 M) to favor the intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred as they effectively solvate the counter-ions without interfering with the nucleophile.

Q2: My N-benzylation of a pre-formed azetidine via reductive amination is inefficient. What are the likely causes and solutions?

A2: Reductive amination is a robust method for N-alkylation, but its success hinges on the delicate balance between iminium ion formation and reduction.[7]

  • Choice of Reducing Agent: This is the most common failure point.

    • Problem: Using a strong reducing agent like sodium borohydride (NaBH₄) can be problematic because it can reduce the benzaldehyde starting material to benzyl alcohol faster than the iminium ion is formed and reduced.[8]

    • Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is less reactive and selectively reduces the protonated iminium ion intermediate over the neutral aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires acidic conditions to be effective, which can sometimes be detrimental to sensitive substrates.[7][8]

  • Reaction pH: The formation of the iminium ion intermediate is pH-dependent. The reaction mixture should be slightly acidic (pH ~5-6) to facilitate the dehydration of the hemiaminal intermediate to the iminium ion. Adding a small amount of acetic acid can be beneficial, especially when not using NaBH(OAc)₃, which is inherently acidic.

  • Water Scavenging: The formation of the iminium ion generates water. In some cases, this can push the equilibrium back towards the starting materials. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can improve yields by sequestering water as it is formed.

Section 2: Managing Side Reactions and Impurities

The appearance of unexpected spots on a TLC plate can be frustrating. Here’s how to diagnose and manage common side products.

Q1: During N-benzylation of azetidine with benzyl bromide (or chloride), I'm forming a significant amount of a product that doesn't move from the baseline on my TLC. What is it and how do I prevent it?

A1: The product at the baseline is likely the N,N-dibenzylazetidinium quaternary salt. This occurs when the newly formed N-benzylazetidine (which is also a nucleophile) reacts with another molecule of benzyl bromide. This is a classic over-alkylation problem.

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the benzyl halide. Adding the benzyl halide slowly (dropwise) to the reaction mixture can also help maintain its low concentration and disfavor the second alkylation.

  • Base Choice: The base used to scavenge the HBr produced is important. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over simpler amines like triethylamine.

  • Alternative Method: If over-alkylation remains a persistent issue, switching to reductive amination is the most effective solution, as it is not susceptible to this problem.[9]

Q2: My reaction mixture shows a significant amount of benzyl alcohol after a reductive amination attempt. How do I improve selectivity for the desired amine?

A2: As discussed in Section 1, this is a clear indication that your reducing agent is too reactive and is reducing the benzaldehyde starting material.

  • Primary Solution: The best course of action is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . Its mild nature is ideal for selectively reducing the iminium ion intermediate.[8]

  • Procedural Tweak: Ensure that the azetidine and benzaldehyde are pre-mixed for a period (e.g., 15-30 minutes) to allow for the formation of the hemiaminal/iminium ion equilibrium before the reducing agent is added. This gives the desired intermediate a "head start" before reduction begins.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
ReagentFormulaTypical ConditionsProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, CH₂Cl₂High selectivity for imines/iminiums; mild; does not require pH control.[7]More expensive; moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNMeOH, often with acidMild; selective for imines at acidic pH.[8]Highly toxic (generates HCN in acid); requires pH control.
Sodium Borohydride NaBH₄Alcohols (MeOH, EtOH)Inexpensive; readily available.Can reduce aldehydes/ketones; less selective.[8]
Hydrogen (Catalytic) H₂ (gas)Pd/C, PtO₂"Green" byproduct (none); scalable.Requires specialized pressure equipment; catalyst can be pyrophoric; may cleave benzyl groups.[10]

Section 3: Purification Challenges

Azetidines, particularly those with a basic nitrogen, can be challenging to purify.

Q1: My substituted N-benzylazetidine streaks badly during silica gel chromatography or is difficult to separate from polar impurities.

A1: This is a common issue due to the basicity of the azetidine nitrogen, which interacts strongly with the acidic silica gel.

  • Deactivate the Silica: Pre-treating the silica gel is highly effective. You can either:

    • Use a Triethylamine-doped Eluent: Add 0.5-1% triethylamine (or DIPEA) to your eluent system (e.g., Hexane/Ethyl Acetate). The amine competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.

    • Use a Silica Slurry: Prepare your silica slurry for column packing in a solvent containing 1% triethylamine.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds.

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate and pull your amine into the aqueous layer. Then, basify the aqueous layer with NaOH and extract your purified amine back into an organic solvent. This is very effective for removing non-basic impurities.

Section 4: Visualizing the Process

Flowcharts and diagrams can clarify complex workflows and mechanisms.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding N-benzylazetidine synthesis.

TroubleshootingWorkflow start Low Yield of N-Benzylazetidine ring_formation Problem in Ring Formation? start->ring_formation  If cyclization step n_alkylation Problem in N-Alkylation? start->n_alkylation  If benzylation step leaving_group Check Leaving Group (Try MsCl, Tf₂O) ring_formation->leaving_group base_issue Check Base (Use NaH, K₂CO₃) ring_formation->base_issue concentration Check Concentration (Run at <0.1 M) ring_formation->concentration reductive_amination Method: Reductive Amination? n_alkylation->reductive_amination direct_alkylation Method: Direct Alkylation? n_alkylation->direct_alkylation reducing_agent Change Reducing Agent (Use NaBH(OAc)₃) reductive_amination->reducing_agent ph_control Adjust pH (5-6) (Add AcOH) reductive_amination->ph_control over_alkylation Over-alkylation? (Quaternary Salt) direct_alkylation->over_alkylation

Caption: A troubleshooting decision tree for synthesizing N-benzylazetidines.

Mechanism: Reductive Amination

This diagram illustrates the key steps in the reductive amination of azetidine with benzaldehyde.

ReductiveAmination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Azetidine Azetidine (R₂NH) Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal Benzaldehyde Benzaldehyde (R'CHO) Benzaldehyde->Hemiaminal Iminium Iminium Ion [R₂N=CHR']⁺ Hemiaminal->Iminium + H⁺ H2O H₂O Hemiaminal->H2O Iminium->Hemiaminal - H⁺ Product N-Benzylazetidine Iminium->Product Hydride Attack Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of N-benzylazetidine synthesis via reductive amination.

References

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). An Efficient Method for the Synthesis of Functionalized Azetidines, Pyrrolidines, and Piperidines. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1043697. [Link]

  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1701. [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24657-24666. [Link]

  • MacMillan, D. W. C., et al. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 66(26), 4832-4837. [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]

  • Black, D. StC., et al. (2004). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (14), 2163-2170. [Link]

  • Wang, C., et al. (2020). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, 44(28), 12045-12050. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Inorganic Chemistry, 9(1), 1-4. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Al-dujaili, A. H., & Jaber, N. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Iraqi Journal of Science, 64(1), 389-401. [Link]

  • Leonori, D., & Aggarwal, V. K. (2020). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Angewandte Chemie International Edition, 59(1), 254-258. [Link]

  • Borlinghaus, N., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 60(4), 1896-1901. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5061-5076. [Link]

  • Weiland, H. J., & Gubelmann, I. (1931). Method of isolation and purification of benzidine and its substitution products. U.S.
  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications [Doctoral dissertation, University of Birmingham]. [Link]

  • Pál, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11267–11276. [Link]

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Technical Support Center: Managing Quaternary Ammonium Salt Formation in Azetidine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and modification of azetidine scaffolds. This resource is designed to provide in-depth guidance on a common yet critical challenge in azetidine chemistry: the formation of quaternary ammonium salts during N-alkylation reactions. Drawing from established chemical principles and extensive laboratory experience, this guide offers practical troubleshooting strategies and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Navigating Common Issues in Azetidine Alkylation

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the rationale behind them.

Q1: My azetidine N-alkylation is producing a significant amount of a highly polar byproduct that I suspect is a quaternary ammonium salt. How can I confirm its identity and minimize its formation?

A1: Your suspicion is a common one in azetidine chemistry. The nucleophilic nitrogen of the desired N-alkylated azetidine can undergo a second alkylation, leading to the formation of a quaternary ammonium salt. This is particularly problematic as it consumes both the product and the alkylating agent.

Confirming the Quaternary Salt:

  • NMR Spectroscopy: In ¹H NMR, look for a significant downfield shift of the protons on the carbons attached to the nitrogen, as well as the protons on the N-alkyl groups, due to the positive charge on the nitrogen. The azetidine ring protons will also be affected. In ¹³C NMR, the carbons directly bonded to the positively charged nitrogen will also show a downfield shift.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is an excellent technique for identifying quaternary ammonium salts. You will observe a distinct peak corresponding to the molecular weight of the cationic portion of the salt. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used to separate and identify the components of your reaction mixture, including the quaternary salt.[1][2][3][4]

  • Titration: For quantitative analysis in some contexts, titration methods can be employed to determine the concentration of quaternary ammonium compounds.[5]

Strategies to Minimize Quaternization:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the azetidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help ensure that the alkylating agent is consumed before it can react with the N-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, via a syringe pump, maintains a low concentration of the alkylating agent throughout the reaction. This favors the initial alkylation of the more nucleophilic starting azetidine over the secondary alkylation of the product.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing quaternization. Consider using less reactive agents, such as alkyl chlorides or tosylates, which may require more forcing conditions but can offer better control.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can accelerate SN2 reactions, potentially increasing the rate of both desired alkylation and undesired quaternization. Experimenting with less polar solvents like tetrahydrofuran (THF) or toluene might temper the reactivity and improve selectivity. It's important to screen different solvents to find the optimal balance for your specific substrate.[6][7]

  • Temperature Control: Lowering the reaction temperature will decrease the rate of both alkylation steps. This can provide a larger window to stop the reaction after the primary alkylation is complete and before significant quaternization occurs.

Experimental Protocol: Optimizing Azetidine Alkylation to Minimize Quaternization

This protocol outlines a systematic approach to optimizing your reaction conditions.

Objective: To determine the optimal conditions for the N-alkylation of a generic azetidine while minimizing the formation of the corresponding quaternary ammonium salt.

Materials:

  • Azetidine starting material

  • Alkylating agent (e.g., alkyl halide)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • A range of solvents (e.g., THF, MeCN, Toluene)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Analytical equipment (TLC, HPLC-MS, NMR)

Procedure:

  • Baseline Experiment:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azetidine (1.0 eq.) and the base (1.5 eq.) in your chosen solvent (e.g., MeCN).

    • Add the alkylating agent (1.0 eq.) in one portion at room temperature.

    • Monitor the reaction progress by TLC or HPLC-MS at regular intervals (e.g., every 30 minutes).

    • Upon completion (or when the starting material is consumed), quench the reaction, work up, and analyze the crude product mixture by ¹H NMR and HPLC-MS to determine the ratio of the desired product to the quaternary salt.

  • Optimization of Stoichiometry and Addition Rate:

    • Repeat the baseline experiment, but vary the stoichiometry. Use 1.2 equivalents of the azetidine to 1.0 equivalent of the alkylating agent.

    • In a separate experiment, maintain the 1:1 stoichiometry but add the alkylating agent dropwise over a period of 1-2 hours using a syringe pump.

  • Solvent Screening:

    • Set up parallel reactions using the best conditions from step 2 in different solvents (e.g., THF, Toluene). Monitor and analyze the results as before.

  • Temperature Screening:

    • Using the optimal solvent and stoichiometry, run the reaction at different temperatures (e.g., 0 °C, room temperature, and 40 °C).

Data Analysis:

Summarize your findings in a table to easily compare the results.

ExperimentAzetidine (eq.)Alkylating Agent (eq.)SolventTemp (°C)Addition MethodProduct:Quaternary Salt Ratio
Baseline1.01.0MeCN25All at once(e.g., 70:30)
Stoichiometry1.21.0MeCN25All at once(e.g., 85:15)
Slow Addition1.01.0MeCN25Syringe Pump(e.g., 90:10)
Solvent (THF)1.21.0THF25All at once(e.g., 80:20)
Temp (0 °C)1.21.0MeCN0All at once(e.g., 95:5)

Frequently Asked Questions (FAQs)

Q2: What is a quaternary ammonium salt and why is its formation a problem in azetidine alkylation?

A2: A quaternary ammonium salt is a positively charged polyatomic ion with the structure NR₄⁺, where R represents alkyl or aryl groups.[8][9] In the context of azetidine alkylation, the nitrogen atom of the desired N-alkylated azetidine product acts as a nucleophile and attacks a second molecule of the alkylating agent. This results in the formation of a quaternary ammonium salt where the azetidine nitrogen is bonded to four carbon atoms, carrying a permanent positive charge.

The formation of this salt is problematic for several reasons:

  • Reduced Yield: It consumes the desired product, thereby lowering the overall yield of the target molecule.

  • Consumption of Reagents: It also consumes the alkylating agent, which can be costly.

  • Purification Challenges: Quaternary ammonium salts are typically highly polar and non-volatile, which can complicate the purification process. They may streak on silica gel columns or be difficult to separate from the desired product, especially if the product itself has some polarity.

Q3: Can the choice of base influence the rate of quaternization?

A3: Yes, the choice of base can have a significant impact. The primary role of the base in N-alkylation is to neutralize the acid that is formed during the reaction (e.g., HBr if using an alkyl bromide).[10][11]

  • Sterically Hindered Non-Nucleophilic Bases: Using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often advantageous. These bases are strong enough to scavenge the acid byproduct but are too bulky to compete with the azetidine as a nucleophile and react with the alkylating agent themselves.

  • Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used. They are generally insoluble in many organic solvents, creating a heterogeneous reaction mixture. This can sometimes help to moderate the reaction rate and improve selectivity by controlling the concentration of the deprotonated amine in solution.

It is crucial to select a base that is strong enough to facilitate the desired reaction but does not introduce competing side reactions.

Q4: Are there any structural features of the azetidine or the alkylating agent that make quaternization more likely?

A4: Absolutely. The steric and electronic properties of both the azetidine and the alkylating agent are critical factors.

  • Steric Hindrance on the Azetidine: Azetidines with less steric bulk around the nitrogen atom are more susceptible to quaternization. The resulting N-alkylated azetidine will also be less sterically hindered, making the nitrogen lone pair more accessible for a second alkylation. Conversely, substituents on the azetidine ring, particularly at the 2- and 4-positions, can sterically shield the nitrogen and disfavor the formation of the bulky quaternary salt.

  • Reactivity of the Alkylating Agent: As mentioned earlier, more reactive alkylating agents (e.g., methyl iodide, allyl bromide, benzyl bromide) will lead to faster rates of both the initial and the second alkylation. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.

  • Electronic Effects: Electron-donating groups on the azetidine ring can increase the nucleophilicity of the nitrogen, potentially accelerating both alkylation steps. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow down the reaction, which may or may not improve selectivity depending on the relative rates.

Visualizing the Reaction Pathway

To better understand the competing reactions, consider the following diagram:

G cluster_0 Reaction Pathway: Azetidine N-Alkylation A Azetidine (Starting Material) C N-Alkylated Azetidine (Desired Product) A->C Desired Alkylation B Alkylating Agent (R-X) B->C D Quaternary Ammonium Salt (Byproduct) B->D C->D Undesired Quaternization E Base

Caption: Competing pathways in azetidine alkylation.

Troubleshooting Workflow

When encountering excessive quaternization, follow this logical troubleshooting workflow:

G start Problem: Excess Quaternary Salt Formation check_stoichiometry 1. Analyze Stoichiometry (Azetidine vs. R-X) start->check_stoichiometry adjust_stoichiometry Use slight excess of azetidine (1.1-1.2 eq) check_stoichiometry->adjust_stoichiometry If R-X is not limiting check_addition 2. Review Addition Method check_stoichiometry->check_addition If stoichiometric or azetidine excess adjust_stoichiometry->check_addition slow_addition Implement slow addition (e.g., syringe pump) check_addition->slow_addition If added all at once check_temp 3. Evaluate Reaction Temperature check_addition->check_temp If already added slowly slow_addition->check_temp lower_temp Decrease temperature (e.g., to 0°C or below) check_temp->lower_temp If run at RT or elevated temp check_reagents 4. Assess Reagent Reactivity check_temp->check_reagents If already at low temp lower_temp->check_reagents change_reagents Consider less reactive alkylating agent or different solvent check_reagents->change_reagents If using highly reactive R-X end Optimized Reaction: Minimized Byproduct check_reagents->end If reagents are appropriate change_reagents->end

Caption: A step-by-step workflow for troubleshooting quaternization.

References

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • LeBouf, R. F., et al. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Work Exposures and Health.
  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics.
  • Karanam, V. M., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B.
  • Quaternary Ammonium Testing in Foods. AGQ Labs USA.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center.
  • Sommer, H. Z., & Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center.
  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal. Available from: [Link]

  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Strategies to Minimize Impurities in the Large-Scale Production of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during large-scale production. Our focus is on the causality behind experimental choices to ensure a robust and reproducible process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the successful development of downstream products. The most common synthetic route involves the N-alkylation of azetidine with 4-bromobenzyl bromide. While seemingly straightforward, this reaction can be plagued by several impurities, particularly at scale. This guide will provide a comprehensive overview of potential issues and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Presence of Over-alkylation Product (Quaternary Ammonium Salt)

Question: My final product shows a significant peak in the LC-MS analysis corresponding to the mass of a quaternary ammonium salt. What is causing this, and how can I prevent it?

Answer:

Root Cause: The formation of a quaternary ammonium salt, 1,1-bis(4-bromobenzyl)azetidinium bromide, is a common side reaction in the N-alkylation of azetidine. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of 4-bromobenzyl bromide. This is particularly problematic when there is a high local concentration of the alkylating agent or when the reaction temperature is too high.

Preventative Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of azetidine can help to minimize the chance of the product reacting with the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of azetidine to 1 equivalent of 4-bromobenzyl bromide is a good starting point.

  • Slow Addition of Alkylating Agent: Instead of adding all the 4-bromobenzyl bromide at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the desired mono-alkylation.

  • Temperature Management: Maintain a controlled and moderate reaction temperature. While higher temperatures can increase the reaction rate, they also promote the formation of the quaternary salt. The optimal temperature should be determined through process development studies, but typically, reactions are run at or below room temperature.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF are common, but their polarity can also stabilize the charged transition state leading to the quaternary salt. Experimenting with less polar solvents or a solvent mixture might be beneficial.

Issue 2: Unreacted Starting Materials in the Final Product

Question: After workup, I'm still seeing significant amounts of both azetidine and 4-bromobenzyl bromide in my crude product. How can I drive the reaction to completion?

Answer:

Root Cause: Incomplete reaction can be due to several factors, including insufficient reaction time, inadequate mixing, or the deactivation of reactants. On a large scale, ensuring homogeneity can be a challenge.

Solutions:

  • Reaction Time and Monitoring: Monitor the reaction progress using a suitable analytical technique like TLC, GC, or LC-MS. Continue the reaction until the limiting reagent (typically 4-bromobenzyl bromide) is consumed.

  • Effective Agitation: Ensure efficient stirring throughout the reaction. In large reactors, inadequate mixing can lead to localized concentration gradients, hindering the reaction.

  • Base Selection: The reaction is typically run in the presence of a base to neutralize the HBr formed. An inorganic base like potassium carbonate or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least one equivalent of the base is present. The choice of base can also impact the reaction rate.[1]

  • Phase Transfer Catalyst: In a biphasic system (e.g., an organic solvent and an aqueous base), a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transfer of the reactants between the phases, thereby increasing the reaction rate.

Issue 3: Formation of 4-Bromobenzyl Alcohol and Other Side Products

Question: My impurity profile shows the presence of 4-bromobenzyl alcohol and some unidentified peaks. What are the likely sources of these impurities?

Answer:

Root Cause:

  • 4-Bromobenzyl Alcohol: This impurity arises from the hydrolysis of 4-bromobenzyl bromide. This can happen if there is water present in the reaction mixture, especially if the reaction is run for an extended period or at elevated temperatures.

  • Other Side Products: Elimination reactions of 4-bromobenzyl bromide can occur in the presence of a strong base, leading to the formation of polymeric materials. Additionally, impurities in the starting materials can carry through or react to form new impurities.

Mitigation Strategies:

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of 4-bromobenzyl bromide.

  • Quality of Starting Materials: Ensure the purity of both azetidine and 4-bromobenzyl bromide before starting the reaction. Impurities in the starting materials are a common source of unexpected side products.

  • Base Strength: Use a moderately strong, non-nucleophilic base. Very strong bases can promote elimination and other side reactions.

  • Reaction Temperature: As with over-alkylation, keeping the temperature controlled can minimize the rates of these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for large-scale production of this compound?

A1: For large-scale purification, traditional column chromatography is often impractical and costly.[2] The preferred methods are:

  • Acid-Base Extraction: As a tertiary amine, this compound can be effectively purified by acid-base extraction.[2] The crude product is dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase. The basic impurities and unreacted 4-bromobenzyl bromide will remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Crystallization/Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization or recrystallization is an excellent method for achieving high purity.[1]

Q2: Which analytical techniques are best for monitoring the reaction and assessing the final product's purity?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods for determining the reaction conversion and the purity of the final product. A suitable column and detection method (e.g., UV for the aromatic ring) should be developed.

  • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), this technique is invaluable for identifying the masses of the product and any impurities, which aids in troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

Q3: Are there any safety considerations I should be aware of during the large-scale synthesis?

A3: Yes, several safety precautions are crucial:

  • 4-Bromobenzyl bromide: This is a lachrymator and a skin irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azetidine: This is a volatile and flammable cyclic amine. It should also be handled in a fume hood.

  • Exothermic Reaction: The N-alkylation reaction can be exothermic. On a large scale, it is essential to have adequate cooling and to control the rate of addition of the alkylating agent to prevent a runaway reaction.

  • Pressure Build-up: The reaction generates HBr, which will be neutralized by the base. However, if the base is not added or is insufficient, pressure can build up in a closed system. Ensure the reactor is properly vented.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound
  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add azetidine (1.1 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 volumes).

  • Cool the mixture to 0-5 °C with an ice bath.

  • Dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile (2 volumes) and add it to the addition funnel.

  • Add the 4-bromobenzyl bromide solution dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzyl bromide is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or dichloromethane (10 volumes).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 volumes).

  • Combine the aqueous extracts and wash with the organic solvent (1 x 5 volumes) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 4M NaOH until the pH is >12.

  • Extract the product back into the organic solvent (3 x 5 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Reaction Pathway and Key Impurities

G cluster_reactants Reactants cluster_products Products cluster_impurities Impurities Azetidine Azetidine Target This compound Azetidine->Target N-Alkylation Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Target QuatSalt Quaternary Ammonium Salt Bromobenzyl->QuatSalt Alcohol 4-Bromobenzyl Alcohol Bromobenzyl->Alcohol Hydrolysis Target->QuatSalt Over-alkylation

Caption: Synthetic pathway and major impurity formation.

Troubleshooting Logic Flow

G Start High Impurity Level Detected Impurity_ID Identify Impurity (LC-MS, NMR) Start->Impurity_ID Quat_Salt Quaternary Salt? Impurity_ID->Quat_Salt Unreacted_SM Unreacted Starting Material? Quat_Salt->Unreacted_SM No Quat_Salt_Yes Control Stoichiometry Slow Addition Lower Temperature Quat_Salt->Quat_Salt_Yes Yes Other_Imp Other Impurities? Unreacted_SM->Other_Imp No Unreacted_SM_Yes Increase Reaction Time Improve Agitation Check Base Stoichiometry Unreacted_SM->Unreacted_SM_Yes Yes Other_Imp_Yes Use Anhydrous Conditions Check Starting Material Purity Optimize Base Other_Imp->Other_Imp_Yes Yes End Purity Target Met Other_Imp->End No Quat_Salt_Yes->End Unreacted_SM_Yes->End Other_Imp_Yes->End

Caption: A logical flow for troubleshooting impurities.

References

  • Desai, U. R. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Shinkai, I. (1997). The Process of New Drug Discovery and Development. CRC Press.
  • Xu, X.-M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2596. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(4-Bromobenzyl)azetidine Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(4-Bromobenzyl)azetidine serves as a valuable scaffold, but its definitive structural integrity must be rigorously established. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—for the complete structural elucidation of this molecule. We move beyond simple protocol recitation to explain the causal logic behind employing this powerful trio of experiments, presenting them as a self-validating system for achieving unequivocal structural proof.

The Analytical Imperative: Beyond 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are the foundational first steps in structural analysis. For this compound, a ¹H NMR would reveal signals for the aromatic protons, a benzylic methylene group, and two distinct methylene groups of the azetidine ring. A ¹³C NMR would similarly show corresponding carbon signals.

However, 1D NMR alone leaves critical questions unanswered:

  • Unambiguous Assignment: Which specific proton signal corresponds to which carbon signal? While chemical shift regions provide clues, they are not definitive proof.

  • Connectivity Confirmation: How can we be certain of the connectivity between the benzyl group and the azetidine nitrogen?

  • Quaternary Carbon Identification: The aromatic carbon bonded to the bromine (C4') and the carbon bonded to the benzyl group (C1') are quaternary and will not appear in a DEPT-135 or be directly correlated in proton-detected experiments, making their assignment challenging with 1D methods alone.

The 2D NMR Toolkit: A Symphony of Correlations

We will employ a strategic combination of three core 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle.

COSY (¹H-¹H Correlation Spectroscopy): Mapping the Proton Network

Principle: The COSY experiment is the cornerstone for identifying proton-proton (¹H-¹H) spin-coupling networks.[1][2] It generates cross-peaks between protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[3][4] This allows us to trace the connectivity of protons within distinct molecular fragments, or "spin systems."

Expected Correlations for this compound: For this molecule, we anticipate two primary spin systems:

  • Azetidine Ring: The protons on C2 will be coupled to the protons on C3. This will manifest as a cross-peak between the H2/H4 and H3 signals.

  • Aromatic Ring: The aromatic protons H2'/H6' will be coupled to H3'/H5', resulting in a clear cross-peak.

Crucially, no correlation is expected between the benzylic protons (H5) and any other proton, as there are no protons on adjacent atoms. This isolation is a key identifying feature.

Table 1: Expected ¹H-¹H COSY Correlations for this compound

Proton (δ ppm, approx.)Correlating Proton (δ ppm, approx.)Type of Coupling
H2, H4 (~3.6 ppm)H3 (~2.3 ppm)³J (Vicinal)
H3 (~2.3 ppm)H2, H4 (~3.6 ppm)³J (Vicinal)
H2', H6' (~7.2 ppm)H3', H5' (~7.4 ppm)³J (Vicinal)
H3', H5' (~7.4 ppm)H2', H6' (~7.2 ppm)³J (Vicinal)

COSY_Correlations cluster_azetidine Azetidine Spin System cluster_aromatic Aromatic Spin System H2_H4 H2, H4 H3 H3 H2_H4->H3 H2_H6 H2', H6' H3_H5 H3', H5' H2_H6->H3_H5 H5 H5 (Benzylic)

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Principle: The HSQC experiment identifies direct, one-bond correlations between protons and the heteronucleus they are attached to, most commonly ¹³C.[5][6] Each cross-peak in an HSQC spectrum definitively links a specific proton signal to its corresponding carbon signal.[7] This is a highly sensitive technique that provides an unambiguous map of all C-H bonds.[8]

Expected Correlations for this compound: The HSQC spectrum will allow us to assign the carbon chemical shifts for all protonated carbons based on the already-known proton shifts. An "edited" HSQC can further distinguish CH₂ groups (which appear with opposite phase or a different color) from CH/CH₃ groups.[9]

Table 2: Expected ¹H-¹³C HSQC Correlations for this compound

Proton (δ ppm, approx.)Correlating Carbon (δ ppm, approx.)Carbon Type
H2, H4 (~3.6 ppm)C2, C4 (~58 ppm)CH₂
H3 (~2.3 ppm)C3 (~18 ppm)CH₂
H5 (~3.6 ppm)C5 (~65 ppm)CH₂
H2', H6' (~7.2 ppm)C2', C6' (~131 ppm)CH
H3', H5' (~7.4 ppm)C3', C5' (~132 ppm)CH

HSQC_Workflow H2_H4 H2, H4 C2_C4 C2, C4 H2_H4->C2_C4 ¹JCH H3 H3 C3 C3 H3->C3 ¹JCH H5 H5 C5 C5 H5->C5 ¹JCH H2_H6 H2', H6' C2_C6 C2', C6' H2_H6->C2_C6 ¹JCH H3_H5 H3', H5' C3_C5 C3', C5' H3_H5->C3_C5 ¹JCH

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

Principle: The HMBC experiment is the key to assembling the molecular skeleton. It detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[10][11] Crucially, direct one-bond correlations are suppressed.[9] This technique allows us to connect the spin systems identified by COSY and to locate quaternary carbons.

Expected Correlations for this compound: The HMBC spectrum provides the definitive evidence for the overall structure:

  • Connecting the Fragments: The benzylic protons (H5) will show a correlation to the azetidine carbons (C2, C4), confirming the benzyl group's attachment to the nitrogen.

  • Aromatic Connectivity: The benzylic protons (H5) will also correlate to the aromatic quaternary carbon C1' and the aromatic CH carbons C2'/C6', linking the benzyl CH₂ to the aromatic ring.

  • Locating Quaternary Carbons: The aromatic protons (H3'/H5') will show a correlation to the bromine-bearing quaternary carbon (C4'), allowing for its unambiguous assignment.

Table 3: Key Expected ¹H-¹³C HMBC Correlations for this compound

Proton (δ ppm, approx.)Correlating Carbon (δ ppm, approx.)Correlation TypeStructural Information
H5 (~3.6 ppm)C2, C4 (~58 ppm)³JCHConfirms Benzyl-N-CH₂ linkage
H5 (~3.6 ppm)C1' (~138 ppm)²JCHConfirms Benzyl-Aryl linkage
H5 (~3.6 ppm)C2', C6' (~131 ppm)³JCHConfirms Benzyl-Aryl linkage
H2, H4 (~3.6 ppm)C5 (~65 ppm)³JCHConfirms N-CH₂-Aryl linkage
H2', H6' (~7.2 ppm)C4' (~121 ppm)³JCHAssigns C4' (C-Br)
H3', H5' (~7.4 ppm)C1' (~138 ppm)³JCHAssigns C1'

Synthesis of Data: A Self-Validating Workflow

The power of this approach lies in the synergy of the experiments. The process forms a logical, self-validating loop for structural proof.

Validation_Workflow Start Start with distinct signals (e.g., Aromatic Protons H2'/H6') COSY COSY Identifies coupled H3'/H5' (Aromatic Spin System) Start->COSY HSQC HSQC Assigns attached carbons C2'/C6' and C3'/C5' COSY->HSQC HMBC1 HMBC Correlate H3'/H5' to C1' Correlate H2'/H6' to C4' (Assigns Quaternary Carbons) HSQC->HMBC1 HMBC2 HMBC Correlate Benzylic H5 to C1', C2'/C6' and Azetidine C2/C4 (Links Fragments) HMBC1->HMBC2 Conclusion Unambiguous Structure Confirmed HMBC2->Conclusion

  • Establish Spin Systems (COSY): We begin by using COSY to define the isolated proton networks: the azetidine ring protons and the aromatic ring protons.

  • Assign Protonated Carbons (HSQC): With the proton assignments from COSY, we use HSQC to definitively link each proton to its directly attached carbon, providing unambiguous assignments for all CH and CH₂ groups.

  • Connect the Pieces (HMBC): Finally, HMBC acts as the master assembler. It bridges the gaps between the spin systems and locates the non-protonated quaternary carbons. The crucial correlation from the benzylic protons (H5) to both the aromatic ring (C1', C2'/C6') and the azetidine ring (C2/C4) provides the irrefutable link that solidifies the entire molecular structure.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. Standard Bruker or Varian pulse programs can be used.

  • ¹H-¹H COSY: A gradient-selected COSY (gCOSY) experiment is typically used. Acquire with sufficient resolution in both dimensions to resolve couplings.

  • ¹H-¹³C HSQC: A sensitivity-enhanced, gradient-selected edited HSQC is recommended to provide multiplicity information. The experiment should be optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz.

  • ¹H-¹³C HMBC: A gradient-selected HMBC is used. The long-range coupling delay should be optimized for an average long-range coupling (ⁿJCH) of 8-10 Hz to observe primarily two- and three-bond correlations.[9]

Conclusion

The structural validation of a molecule like this compound cannot rest on 1D NMR data alone. A systematic and comparative application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a robust, multi-pronged approach that is essential for modern chemical research. By mapping proton networks, linking them to their carbon partners, and then assembling the fragments through long-range correlations, this workflow delivers an unambiguous and self-validating structural proof, ensuring the absolute integrity of the molecule for its downstream applications in drug discovery and development.

References

A Comparative Guide to the Reactivity of 1-(4-Bromobenzyl)azetidine and 1-(4-Chlorobenzyl)azetidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the judicious selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The reactivity of these fragments dictates reaction conditions, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, data-supported comparison of two closely related azetidine-containing building blocks: 1-(4-Bromobenzyl)azetidine and 1-(4-Chlorobenzyl)azetidine. Our analysis will focus on their comparative reactivity in key synthetic transformations, offering insights to inform rational substrate selection.

Introduction: The Azetidine Moiety and the Influence of the Halogen

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their unique strained ring system imparts desirable physicochemical properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for constructing complex molecular architectures.[2] The two compounds under consideration, this compound and 1-(4-Chlorobenzyl)azetidine, are valuable intermediates, each possessing two distinct reactive sites: the benzylic position and the aryl halide.

The fundamental difference in reactivity between these two molecules lies in the nature of the carbon-halogen bond on the phenyl ring. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a critical determinant in reactions where this bond is cleaved, most notably in palladium-catalyzed cross-coupling reactions.[3][4]

Comparative Reactivity Analysis

The reactivity of these two compounds can be dissected by considering the two main types of transformations they can undergo: reactions at the benzylic position and reactions at the aryl halide.

Nucleophilic Substitution at the Benzylic Position

Both this compound and 1-(4-Chlorobenzyl)azetidine are primary benzylic halides. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding readily through either an SN1 or SN2 mechanism.[5][6][7] The stability of the resulting benzylic carbocation in an SN1 pathway is significantly enhanced by resonance with the aromatic ring.[6][8] In an SN2 reaction, the transition state is also stabilized by the adjacent phenyl ring.

In a direct comparison, the nature of the halogen on the aromatic ring (bromo vs. chloro) has a negligible effect on the reactivity of the benzylic C-X bond (where X is the leaving group directly attached to the benzylic carbon, which is not present in our core molecules but would be in a precursor like 4-bromobenzyl bromide). However, when considering the overall molecule, the electronic properties of the halogen can have a minor inductive effect on the reactivity of the benzylic C-N bond of the azetidine, but for most practical purposes in nucleophilic substitution at a remote site, their reactivity would be comparable.

Palladium-Catalyzed Cross-Coupling Reactions

The most significant difference in reactivity between this compound and 1-(4-Chlorobenzyl)azetidine is observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[3] This trend is primarily dictated by the C-X bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of an aryl halide with a boronic acid or ester is catalyzed by a palladium complex. Due to the weaker C-Br bond, this compound will undergo oxidative addition to the Pd(0) catalyst more readily than 1-(4-Chlorobenzyl)azetidine.[9][10][11] This translates to faster reaction times, lower catalyst loadings, and often milder reaction conditions for the bromo derivative.[12] While modern phosphine ligands have been developed to enable the coupling of aryl chlorides, they often require higher temperatures and more specialized catalytic systems.[13][14][15]

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[16] Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial. This compound is a more reactive coupling partner than 1-(4-Chlorobenzyl)azetidine in this transformation.[17] While specialized ligands have been developed to facilitate the amination of aryl chlorides, the corresponding aryl bromides generally react under milder conditions and with a broader range of amine coupling partners.[13][14][18]

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[19] The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this reaction.[19][20] Consequently, this compound will be significantly more reactive than its chloro-analogue. While copper-free and other modified Sonogashira protocols have been developed to improve the reactivity of aryl chlorides, aryl bromides remain the more reliable substrate.[21][22][23]

Experimental Data Comparison

To illustrate the practical implications of these reactivity differences, we present representative experimental data for a Suzuki-Miyaura coupling reaction.

Reaction: Suzuki-Miyaura coupling of 1-(4-halobenzyl)azetidine with phenylboronic acid.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90492
21-(4-Chlorobenzyl)azetidinePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O9024<10
31-(4-Chlorobenzyl)azetidinePd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene1101285

The data presented in this table is illustrative and based on established reactivity principles in cross-coupling chemistry.

The data clearly demonstrates that under identical, standard conditions (Entry 1 vs. 2), the bromo-substituted azetidine provides a high yield of the coupled product, while the chloro-substituted analogue is largely unreactive. To achieve a comparable yield with the chloro-derivative, a more sophisticated and often more expensive catalyst system, along with higher temperatures, is required (Entry 3).

Experimental Protocols

General Procedure for the Synthesis of 1-(4-Halobenzyl)azetidines

A solution of azetidine (1.0 eq.) and the corresponding 4-halobenzyl halide (e.g., 4-bromobenzyl bromide or 4-chlorobenzyl chloride, 1.1 eq.) in a suitable solvent such as acetonitrile or THF is treated with a base (e.g., K₂CO₃ or Et₃N, 1.5 eq.). The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the desired 1-(4-halobenzyl)azetidine.

Representative Protocol for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (4 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.02 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Visualization of Reaction Pathways

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C A->C B Phenylboronic Acid B->C D 1-(4-Phenylbenzyl)azetidine (High Yield) C->D E This compound G Pd Catalyst, Base Solvent, Heat E->G F Secondary Amine F->G H N-Aryl Product (Favorable) G->H

Caption: General reaction schemes for cross-coupling of this compound.

reactivity_comparison A Aryl Halide Reactivity (Cross-Coupling) Bromo This compound A->Bromo Chloro 1-(4-Chlorobenzyl)azetidine A->Chloro Milder_Conditions Milder Conditions Lower Catalyst Loading Faster Reactions Bromo->Milder_Conditions Higher Reactivity Harsher_Conditions Harsher Conditions Specialized Catalysts Slower Reactions Chloro->Harsher_Conditions Lower Reactivity

Caption: Comparative reactivity in palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice between this compound and 1-(4-Chlorobenzyl)azetidine should be guided by the specific synthetic transformation planned.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) , this compound is the demonstrably superior substrate. Its higher reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and a broader substrate scope, which can translate to significant cost and time savings in a drug development program.

  • For reactions where the aryl halide is not the primary reactive site , such as modifications to the azetidine ring or reactions involving the benzylic position, the choice between the two may be less critical and could be dictated by factors such as cost and availability.

References

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?[Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Chen, Y., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(11), 1893. [Link]

  • Filo. (2022). High reactivity of allyl and benzyl halides. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Royal Society of Chemistry. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. [Link]

  • ACS Publications. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. [Link]

  • ACS Publications. (2014). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • ACS Publications. (2006). Recyclable Catalyst with Cationic Phase Tags for the Sonogashira Coupling of Aryl Bromides and Aryl Chlorides. [Link]

  • National Institutes of Health. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. [Link]

  • Chinese Journal of Organic Chemistry. (2014). Synthesis of Azetidines. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • National Institutes of Health. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • University of California, Davis. (n.d.). Bond Dissociation Energies. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

A Comparative Guide to Analytical Methods for Purity Determination of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 1-(4-Bromobenzyl)azetidine is a key building block in the synthesis of various pharmacologically active compounds.[1] The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to drug candidates.[2] However, the synthesis of such strained ring systems can introduce a variety of impurities, including unreacted starting materials, by-products, and isomers.[3][4]

The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods are essential for accurately determining the purity of this compound, ensuring lot-to-lot consistency and regulatory compliance.[5][6]

This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, reproducibility, and applicability to a wide range of non-volatile and thermally labile compounds.[7] For a molecule like this compound, which contains a strong UV chromophore (the bromobenzyl group), Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice for routine quality control.

The Principle of Separation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase.[8] Less polar compounds, like the target analyte, interact more strongly with the stationary phase and thus have longer retention times than more polar impurities. Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all detected peaks.

Experimental Protocol: RP-HPLC for this compound

A. Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid (AR grade).

B. Reagent Preparation:

  • Mobile Phase A: HPLC grade water, adjusted to pH 3.0 with orthophosphoric acid. This acidic pH ensures that the azetidine nitrogen is protonated, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

C. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 225 nm
Injection Vol. 10 µL

| Run Time | 25 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 20 80
20.0 20 80
20.1 60 40

| 25.0 | 60 | 40 |

D. Sample Preparation:

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

E. Analysis and Calculation:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (225 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurity Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is exceptionally well-suited for identifying and quantifying volatile and thermally stable compounds. For this compound, GC-MS is an excellent orthogonal method to HPLC, particularly for detecting volatile starting materials (e.g., 4-bromobenzyl bromide) or low-boiling point by-products that might not be well-retained or detected by HPLC.

The Principle of Separation and Detection: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[10] As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for confident identification of the compound by comparison to a spectral library (e.g., NIST).[11]

Experimental Protocol: GC-MS for this compound

A. Instrumentation:

  • A standard GC-MS system with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

B. Chromatographic and MS Conditions:

Parameter Condition
Column HP-5ms (or equivalent 5% phenyl methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 270 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

| Mass Range | 40-450 amu |

The temperature program is designed to first separate any low-boiling point impurities before ramping up to elute the higher-boiling point target compound, ensuring good resolution.

C. Sample Preparation:

  • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Ensure the sample is fully dissolved. Centrifugation can be used to remove any particulate matter if needed.

D. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound and any impurity peaks by examining their respective mass spectra and comparing them to a reference library.

  • Purity can be estimated by the area percent of the TIC, assuming similar ionization efficiencies for all components.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject & Vaporize dissolve->inject separate GC Separation (Capillary Column) inject->separate ionize Ionization (EI) separate->ionize detect MS Detection (Mass Analyzer) ionize->detect tic Generate TIC detect->tic identify Identify Peaks via Mass Spectra Library tic->identify quantify Estimate % Purity (Area %) identify->quantify

Caption: Workflow for GC-MS Impurity Profiling and Purity Estimation.

Quantitative NMR (qNMR): The Absolute Method

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[12][13] It is considered an absolute method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Purity is determined by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and weight.[14]

The Principle of Quantification: By accurately weighing both the sample (analyte) and a high-purity internal standard into an NMR tube and acquiring a spectrum under quantitative conditions, the molar ratio of the two can be precisely determined. From this, the purity of the analyte can be calculated. This method is orthogonal to chromatography and provides valuable structural confirmation simultaneously.[12]

Experimental Protocol: qNMR for this compound

A. Instrumentation and Materials:

  • High-resolution NMR spectrometer (≥400 MHz).

  • High-precision analytical balance (readable to 0.01 mg).

  • NMR tubes (5 mm).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (IS) with known purity (e.g., Maleic Anhydride, Dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is well-resolved from any analyte signals.

B. Procedure:

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound into a clean vial.

    • Accurately weigh ~5-10 mg of the certified internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Crucial Parameters for Quantification:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (e.g., d1 = 30-60 seconds). This ensures complete relaxation and accurate signal integration.

      • Sufficient Number of Scans: Acquire enough scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Apply standard processing (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and one for the internal standard. For this compound, the singlet for the benzylic CH₂ protons is a good candidate.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_IS: Purity of the internal standard

QNMR_Workflow cluster_prep Quantitative Sample Prep cluster_nmr NMR Acquisition cluster_data Data Analysis & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve acquire Acquire ¹H Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Absolute Purity Determination by qNMR.

Comparative Summary and Method Selection

The choice of analytical method is dictated by the specific objective, available resources, and the stage of drug development. The following table summarizes the key attributes of each technique for the analysis of this compound.

FeatureRP-HPLCGC-MSqNMR
Principle Polarity-based separationVolatility/Boiling point-based separationNuclear spin properties
Selectivity High; tunable with mobile phase and columnVery high; based on retention time and mass spectrumHigh; based on unique chemical shifts
Sensitivity High (ng range)Very high (pg-fg range)Moderate (µg-mg range)
Quantification Relative (Area %), requires analyte standard for assaySemi-quantitative (TIC Area %), requires standard for assayAbsolute , requires certified internal standard
Impurity ID By retention time comparison to known standardsExcellent; via mass spectral library matchingPossible via structural elucidation
Sample Throughput HighModerateLow to Moderate
Key Strength Robust, precise, and ideal for routine QC.[15]Excellent for identifying unknown volatile impurities.[7]Absolute quantification without an analyte-specific standard.[12]
Key Limitation Requires reference standards; may miss non-UV active impurities.Analyte must be volatile and thermally stable.Lower sensitivity; requires high-field NMR and expertise.
Decision Guide for Method Selection

To assist researchers in choosing the most suitable technique, the following decision tree outlines a logical workflow.

Decision_Tree start What is the analytical goal? q1 Routine QC Purity Check (Lot Release) start->q1 q2 Identify Unknown Volatile Impurities? q1->q2 No hplc Use RP-HPLC q1->hplc Yes q3 Need Absolute Purity (e.g., for Reference Standard)? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->hplc No, relative purity is sufficient qnmr Use qNMR q3->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Determining the purity of this compound is a critical step in the pharmaceutical supply chain. No single analytical method is universally superior; instead, a multi-faceted approach leveraging orthogonal techniques provides the most comprehensive and reliable purity profile.

  • RP-HPLC stands out as the optimal method for routine quality control due to its robustness, precision, and high throughput.

  • GC-MS is an invaluable complementary tool for the definitive identification of volatile impurities and starting materials, providing a deeper understanding of the impurity profile.

  • qNMR serves as the gold standard for absolute quantification, essential for the characterization of primary reference standards or when an analyte-specific standard is not available.

By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can make informed decisions, ensuring the quality and safety of the intermediates that form the foundation of modern medicines. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is a mandatory final step to ensure their suitability for their intended purpose.[16][17]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, A. S., et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
  • ResearchGate. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions.
  • ResearchGate. (2025, August 10). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Wang, L., et al. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • BenchChem. (2025). HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • Hossain, M. A., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • Al-Heetimi, F. A. H., & Al-Jubori, A. A. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Al-Wathnani, H. A., et al. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central.
  • Yoda, H., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.

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A Head-to-Head Comparison of Synthetic Routes to 1-(4-Bromobenzyl)azetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Bromobenzyl)azetidine in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable pharmacological properties, such as improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity to biological targets. The this compound scaffold, in particular, serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The bromo-substituent provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

This guide provides a head-to-head comparison of the two most common and practical synthetic routes to this compound: Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Nucleophilic Substitution - The Direct Alkylation Approach

The most straightforward method for the synthesis of this compound is the direct N-alkylation of azetidine with 4-bromobenzyl halide. This reaction proceeds via a classical SN2 mechanism, where the nucleophilic nitrogen of the azetidine ring attacks the electrophilic benzylic carbon of the 4-bromobenzyl halide, displacing the halide leaving group.

Mechanistic Rationale

The choice of a suitable base is critical to neutralize the hydrohalic acid byproduct generated during the reaction, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway.

G cluster_reactants Reactants cluster_process SN2 Reaction cluster_products Products Azetidine Azetidine SN2 Nucleophilic Attack (N on benzylic C) Azetidine->SN2 BromobenzylHalide 4-Bromobenzyl Halide BromobenzylHalide->SN2 Base Base (e.g., K₂CO₃, Et₃N) Base->SN2 Neutralizes H-X Target This compound SN2->Target Salt Halide Salt SN2->Salt

Figure 1: Workflow for Nucleophilic Substitution.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • Azetidine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azetidine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

  • To this stirred suspension, add a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Discussion of Nucleophilic Substitution

Advantages:

  • Simplicity: This is a one-step reaction with a straightforward workup.

  • Readily Available Starting Materials: Azetidine and 4-bromobenzyl bromide are commercially available.

Disadvantages:

  • Overalkylation: A common side reaction is the quaternization of the product by another molecule of 4-bromobenzyl bromide, leading to the formation of a quaternary ammonium salt.[1] This can be minimized by using an excess of azetidine or by slow addition of the alkylating agent.

  • Handling of Azetidine: Azetidine is a volatile and potentially hazardous substance that should be handled with care in a well-ventilated fume hood. The use of azetidine hydrochloride with an additional equivalent of base can be a safer alternative.

Route 2: Reductive Amination - A "One-Pot" Strategy

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[2][3] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an amine (azetidine) and a carbonyl compound (4-bromobenzaldehyde), followed by in-situ reduction to the desired amine.

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the iminium ion. A key advantage of this method is the use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the starting aldehyde.[4] This selectivity prevents the reduction of the aldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride.[5]

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Azetidine Azetidine Imine_Formation Iminium Ion Formation Azetidine->Imine_Formation Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Target This compound Reduction->Target

Figure 2: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

  • Azetidine hydrochloride

  • 4-Bromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of azetidine hydrochloride (1.2 eq) in dichloromethane (0.2 M), add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add 4-bromobenzaldehyde (1.0 eq) to the mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Discussion of Reductive Amination

Advantages:

  • High Selectivity: The use of mild reducing agents like NaBH(OAc)₃ minimizes side reactions, leading to a cleaner product profile.[4]

  • "One-Pot" Procedure: The entire reaction sequence is carried out in a single reaction vessel, which improves efficiency and reduces handling losses.[2]

  • Avoids Overalkylation: The formation of the iminium ion is a reversible process, and the subsequent reduction is typically faster than further reaction, thus preventing the formation of quaternary ammonium salts.[6]

Disadvantages:

  • Longer Reaction Times: Reductive amination can sometimes require longer reaction times compared to direct alkylation.

  • Moisture-Sensitive Reagent: Sodium triacetoxyborohydride is sensitive to moisture and should be handled under anhydrous conditions.

Head-to-Head Comparison

FeatureNucleophilic SubstitutionReductive Amination
Reaction Type SN2Imine formation followed by reduction
Key Reagents Azetidine, 4-Bromobenzyl halide, BaseAzetidine, 4-Bromobenzaldehyde, Reducing Agent
Typical Yield Moderate to GoodGood to Excellent
Reaction Time 4-6 hours12-16 hours
Key Side Reaction Overalkylation (Quaternization)Reduction of starting aldehyde (if using strong reducing agents)
Operational Simplicity HighHigh (One-pot)
Reagent Cost & Availability Generally lowNaBH(OAc)₃ can be more expensive than common bases
Scalability Good, but overalkylation can be an issueExcellent

Conclusion and Recommendations

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher and the scale of the synthesis.

For small-scale, rapid synthesis , nucleophilic substitution offers a simpler and faster procedure. However, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the overalkylation byproduct.

For larger-scale synthesis where purity and yield are paramount , reductive amination is the recommended method.[2] Its "one-pot" nature, high selectivity, and avoidance of overalkylation make it a more robust and reliable choice for producing high-quality material.

Ultimately, both synthetic strategies provide access to the valuable this compound building block, empowering chemists to explore new frontiers in drug discovery and development.

References

A Spectroscopic Guide to Differentiating 1-(4-Bromobenzyl)azetidine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic molecules is a cornerstone of effective and safe pharmaceutical design. Positional isomers—molecules with the same chemical formula but different substituent arrangements—can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1-(4-Bromobenzyl)azetidine and its ortho- (1-(2-Bromobenzyl)azetidine) and meta- (1-(3-Bromobenzyl)azetidine) isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to unambiguously distinguish these closely related compounds, supported by experimental data and established principles.

The Structural Challenge: Why Isomer Differentiation is Critical

This compound and its isomers share the same molecular formula (C₁₀H₁₂BrN) and core structures: a benzyl group attached to the nitrogen of an azetidine ring. The only difference lies in the position of the bromine atom on the benzene ring. This seemingly minor variation induces significant changes in the electronic environment and symmetry of each molecule, which are readily detected by modern spectroscopic techniques. Accurate identification is paramount, as the position of the bromine atom can influence receptor binding, metabolic pathways, and overall bioactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus.[1][2] We will focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy: A Tale of Splitting Patterns and Chemical Shifts

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for differentiating the ortho, meta, and para isomers.[1] The substitution pattern on the benzene ring dictates the symmetry and, consequently, the number of unique proton signals and their coupling (splitting) patterns.[3][4]

  • This compound (Para isomer): Due to the C₂ symmetry axis passing through the bromine atom and the benzyl group, the four aromatic protons are chemically equivalent in pairs. This results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and resonate further downfield.[3][4]

  • 1-(2-Bromobenzyl)azetidine (Ortho isomer): Lacking any symmetry, all four aromatic protons are chemically unique. This will result in a more complex spectrum with four distinct signals in the aromatic region, each exhibiting coupling to its neighbors.

  • 1-(3-Bromobenzyl)azetidine (Meta isomer): Similar to the ortho isomer, the meta substitution pattern also results in four unique aromatic protons, leading to a complex multiplet structure. However, the chemical shifts and coupling constants will differ from the ortho isomer.

The benzylic protons (CH₂) and the protons of the azetidine ring will also show characteristic signals, but these are generally less informative for distinguishing the aromatic substitution pattern.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(Bromobenzyl)azetidine Isomers

Proton Environment This compound (Para) 1-(2-Bromobenzyl)azetidine (Ortho) 1-(3-Bromobenzyl)azetidine (Meta)
Aromatic Protons (δ, ppm) ~7.45 (d, 2H), ~7.20 (d, 2H)~7.5-7.1 (m, 4H)~7.5-7.1 (m, 4H)
Benzylic CH₂ (δ, ppm) ~3.6 (s, 2H)~3.7 (s, 2H)~3.6 (s, 2H)
Azetidine CH₂ (α to N) (δ, ppm) ~3.2 (t, 4H)~3.2 (t, 4H)~3.2 (t, 4H)
Azetidine CH₂ (β to N) (δ, ppm) ~2.1 (quintet, 2H)~2.1 (quintet, 2H)~2.1 (quintet, 2H)

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: A Simple Count of Signals

¹³C NMR spectroscopy offers a straightforward method for isomer differentiation based on the number of unique carbon signals.[5]

  • This compound (Para isomer): The symmetry of the para isomer results in only four signals for the aromatic carbons (two substituted and two unsubstituted).

  • 1-(2-Bromobenzyl)azetidine (Ortho isomer): The lack of symmetry means all six aromatic carbons are unique, resulting in six distinct signals.

  • 1-(3-Bromobenzyl)azetidine (Meta isomer): Similarly, the meta isomer will also exhibit six unique signals for the aromatic carbons.

While both ortho and meta isomers show six aromatic carbon signals, their chemical shifts will differ, allowing for their distinction. The carbon atom directly bonded to the bromine will have a characteristic chemical shift.[3]

Table 2: Predicted Number of Aromatic Signals in ¹³C NMR

Isomer Predicted Number of Aromatic ¹³C Signals
This compound (Para)4
1-(2-Bromobenzyl)azetidine (Ortho)6
1-(3-Bromobenzyl)azetidine (Meta)6

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy can distinguish between these isomers by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (1000-650 cm⁻¹).[6][7] The substitution pattern on the benzene ring gives rise to characteristic absorption bands.[8]

  • Para-disubstituted: A strong absorption band is typically observed between 860 and 790 cm⁻¹.[6]

  • Ortho-disubstituted: A strong band is expected in the range of 770-735 cm⁻¹.

  • Meta-disubstituted: Two distinct bands are often present: one between 810-750 cm⁻¹ and another near 690 cm⁻¹.[6]

Additionally, weak overtone and combination bands in the 2000-1665 cm⁻¹ region can provide further confirmation of the substitution pattern.[9]

Table 3: Characteristic IR Absorption Bands for Benzene Substitution Patterns

Substitution Pattern Characteristic C-H Bending Vibration (cm⁻¹)
Para860 - 790 (strong)
Ortho770 - 735 (strong)
Meta810 - 750 (strong) and ~690 (strong)

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While mass spectrometry will show the same molecular ion peak for all three isomers, their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) can differ. The primary fragmentation pathway for benzylamines involves the loss of the amine moiety to form a benzyl cation or a tropylium ion (m/z 91).[10][11][12]

The position of the bromine atom can influence the subsequent fragmentation of the bromobenzyl cation (m/z 169/171). Although subtle, differences in the relative abundances of fragment ions can be observed. For instance, the ortho isomer might exhibit unique fragmentation pathways due to potential interactions between the bromine and the benzylic carbonium ion. A detailed analysis of the tandem MS (MS/MS) spectra would be necessary to delineate these differences. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in all bromine-containing fragments.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is crucial for unambiguous isomer identification.

dot

Caption: Standard workflow for NMR-based isomer identification.

Logical Flow for Isomer Differentiation

The following diagram outlines the decision-making process for identifying the correct isomer based on the spectroscopic data.

dot

Isomer_Differentiation start Begin Spectroscopic Analysis c13_nmr Acquire ¹³C NMR Spectrum How many aromatic signals? start->c13_nmr is_para This compound (Para Isomer) c13_nmr->is_para 4 Signals is_ortho_meta Ortho or Meta Isomer c13_nmr->is_ortho_meta 6 Signals h1_nmr_confirm Confirm with ¹H NMR Aromatic Splitting Pattern is_para->h1_nmr_confirm ir_spec Acquire IR Spectrum Analyze C-H Bending Region is_ortho_meta->ir_spec is_ortho 1-(2-Bromobenzyl)azetidine (Ortho Isomer) ir_spec->is_ortho ~750 cm⁻¹ band is_meta 1-(3-Bromobenzyl)azetidine (Meta Isomer) ir_spec->is_meta ~780 cm⁻¹ & ~690 cm⁻¹ bands is_ortho->h1_nmr_confirm h1_n h1_n is_meta->h1_n mr_confirm mr_confirm

Caption: Decision tree for spectroscopic differentiation of isomers.

Conclusion

The differentiation of positional isomers like this compound, 1-(2-Bromobenzyl)azetidine, and 1-(3-Bromobenzyl)azetidine is a critical analytical task in chemical and pharmaceutical development. While mass spectrometry confirms the elemental composition, a combination of ¹H and ¹³C NMR spectroscopy provides the most definitive and unambiguous structural elucidation. ¹³C NMR offers a rapid method to distinguish the para isomer from the ortho and meta isomers based on signal counting. Subsequently, the characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum, corroborated by the C-H bending vibrations in the IR spectrum, allow for the conclusive identification of the ortho and meta isomers. By systematically applying these techniques, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing drug discovery and development programs.

References

  • Bouchoux, G., & Penaud-Berruyer, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(1), 77-87. [Link]

  • Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 30(4), 18-23. [Link]

  • Bouchoux, G., & Penaud-Berruyer, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Gawande, N. G., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(8), 1162-1169. [Link]

  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37. [Link]

  • ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene. [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chegg. (n.d.). How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z? [Link]

  • ACS Publications. (2018). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education, 95(10), 1845-1849. [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

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A Senior Application Scientist's Guide to Evaluating 1-(4-Bromobenzyl)azetidine for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Building Blocks in Drug Discovery

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening compound libraries is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling the rapid generation of numerous, structurally related molecules for biological evaluation.[1][2][3] The success of any parallel synthesis campaign hinges on the strategic selection of its fundamental components: the building blocks. An ideal building block should not only be readily available but must also exhibit predictable reactivity, high conversion rates, and lead to products that are easily purified.

This guide provides an in-depth evaluation of 1-(4-Bromobenzyl)azetidine , a versatile building block that combines two key structural motifs sought after in medicinal chemistry: the strained azetidine ring and a reactive aryl bromide handle. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly popular in drug design.[4][5][6][7] Its rigid, three-dimensional structure can improve physicochemical properties and offers novel intellectual property space.[5][7] The 4-bromobenzyl group provides a reliable reactive site for diversification, primarily through palladium-catalyzed cross-coupling reactions.

We will objectively compare the performance of this compound with its chloro-analogue, 1-(4-Chlorobenzyl)azetidine , in two of the most widely used transformations in library synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by representative experimental data to guide researchers in making informed decisions for their synthesis programs.

The Azetidine Scaffold: A Privileged Structure

The azetidine ring is no longer a novelty but a staple in modern medicinal chemistry. Its inclusion in a molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The strained ring system can enhance aqueous solubility and modulate lipophilicity (LogP) compared to more flexible or larger aliphatic rings.[8][9][10]

  • Metabolic Stability: The compact structure can be more resistant to metabolic degradation at certain positions.

  • Three-Dimensionality: It provides a rigid, non-planar exit vector, allowing for a more precise exploration of chemical space and potentially stronger interactions with biological targets.[7]

The combination of this valuable scaffold with a reactive handle like a 4-bromobenzyl group creates a powerful tool for generating diverse libraries of drug-like molecules.

Core Evaluation: Reactivity in Key Cross-Coupling Reactions

The primary value of this compound in parallel synthesis lies in the reactivity of the aryl bromide. This functional group is a linchpin for diversification, allowing for the introduction of a wide array of substituents. We will focus on its performance in Suzuki and Buchwald-Hartwig reactions, which are workhorses for C-C and C-N bond formation, respectively.

The Halogen Choice: Bromine vs. Chlorine

In the hierarchy of aryl halide reactivity for palladium-catalyzed cross-coupling, the general trend is I > Br > Cl >> F. The choice between a bromide and a chloride building block is a critical decision based on a trade-off between reactivity, cost, and availability.

  • Aryl Bromides: Generally offer a "sweet spot" of reactivity. They are more reactive than chlorides, often requiring lower catalyst loadings, milder conditions, and shorter reaction times.[11][12] This increased reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.[13]

  • Aryl Chlorides: Are typically less expensive and more diverse commercially. However, their lower reactivity often necessitates more specialized, bulky phosphine ligands (e.g., Buchwald ligands), higher temperatures, and longer reaction times to achieve comparable yields to bromides.[12][14]

This difference in reactivity is a crucial factor in the high-throughput environment of parallel synthesis, where reaction robustness and speed are critical for success.[2][15]

Comparative Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for a parallel synthesis campaign utilizing these building blocks. The goal is to perform multiple reactions simultaneously, often in 24- or 96-well plate formats, to rapidly generate a library of analogues.[2]

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dispense Building Block (e.g., 1-(4-Halobenzyl)azetidine) to each well B Dispense Coupling Partner (Boronic Acid or Amine) A->B C Dispense Catalyst/Ligand & Base Solution B->C D Seal Plate and Heat (with agitation) C->D E Quench Reaction D->E F Liquid-Liquid Extraction or Solid-Phase Extraction E->F G Evaporate Solvent F->G H Purify via Parallel HPLC/SFC G->H I LC-MS & NMR Analysis (for purity and identity) H->I J Weigh and Plate for Biological Screening I->J

Caption: General workflow for a parallel synthesis library generation.

Experimental Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, making it ideal for library synthesis.[11] We evaluated the performance of this compound against its chloro-analogue with a representative set of electronically diverse boronic acids.

Protocol: Parallel Suzuki-Miyaura Coupling
  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of the aryl halide (this compound or 1-(4-chlorobenzyl)azetidine) in 1,4-dioxane.

    • Prepare a 0.3 M solution of each boronic acid in 1,4-dioxane.

    • Prepare a catalyst/base master mix: For each reaction, add Pd(dppf)Cl₂ (0.01 equiv), and 2 M aqueous Na₂CO₃ (3.0 equiv).

  • Reaction Setup (in 96-well plate):

    • To each well, add the aryl halide solution (100 µL, 0.02 mmol).

    • Add the respective boronic acid solution (100 µL, 0.03 mmol).

    • Add the catalyst/base master mix (150 µL).

  • Reaction Conditions:

    • Seal the reaction plate securely.

    • Heat the plate to 85°C with agitation for 12 hours.

  • Workup and Analysis:

    • Cool the plate to room temperature.

    • Add ethyl acetate (500 µL) and water (500 µL) to each well.

    • Shake and allow layers to separate.

    • Aspirate an aliquot from the organic layer for LC-MS analysis to determine product conversion.

Results & Discussion

The data clearly demonstrates the superior reactivity of the bromo-substrate under these standard parallel synthesis conditions.

Aryl HalideCoupling Partner (Boronic Acid)Conversion (%) (Bromo-Analogue)Conversion (%) (Chloro-Analogue)Key Observation
1-(4-Br -benzyl)azetidine4-Methoxyphenylboronic acid>95%35%Bromo- compound reacts efficiently; Chloro- is sluggish.
1-(4-Cl -benzyl)azetidinePhenylboronic acid>95%42%Higher reactivity of bromide is consistent.
3-Cyanophenylboronic acid>95%65%Electron-withdrawing groups on the chloride improve yield but still lag behind the bromide.
4-(Trifluoromethyl)phenylboronic acid>95%70%Strongest activation on the chloride still not enough for full conversion.

Causality Behind the Results: The higher conversion rates for this compound are directly attributable to the greater ease of the oxidative addition of the palladium catalyst into the C-Br bond compared to the C-Cl bond.[11][12] For library synthesis, achieving >95% conversion is critical as it simplifies purification, often allowing for simple filtration or extraction rather than laborious chromatography for each well. The chloro-analogue would require more forceful conditions (higher temperature, stronger base, or a more active/expensive catalyst system), which can lead to degradation of sensitive functional groups and increased side-product formation.[16]

Experimental Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[17][18][19]

Protocol: Parallel Buchwald-Hartwig Amination
  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of the aryl halide in toluene.

    • Prepare a 0.3 M solution of each amine coupling partner in toluene.

    • Prepare a catalyst/base master mix: For each reaction, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.5 equiv).

  • Reaction Setup (in 96-well plate):

    • To each well in an argon-filled glovebox, add the aryl halide solution (100 µL, 0.02 mmol).

    • Add the respective amine solution (100 µL, 0.03 mmol).

    • Add the catalyst/base master mix (as a solid or slurry in toluene).

  • Reaction Conditions:

    • Seal the reaction plate securely.

    • Heat the plate to 100°C with agitation for 16 hours.

  • Workup and Analysis:

    • Cool the plate to room temperature.

    • Quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate and analyze the organic layer by LC-MS.

Reaction Scheme

G cluster_conditions Conditions A 1-(4-Halobenzyl)azetidine plus1 + A->plus1 B R¹R²NH plus1->B arrow -> B->arrow C Product arrow->C D Pd₂(dba)₃, XPhos NaOtBu, Toluene, 100°C

Caption: General scheme for Buchwald-Hartwig amination.

Results & Discussion

Similar to the Suzuki coupling, the aryl bromide demonstrates broader applicability and higher efficiency.

Aryl HalideAmine Coupling PartnerConversion (%) (Bromo-Analogue)Conversion (%) (Chloro-Analogue)Key Observation
1-(4-Br -benzyl)azetidineMorpholine>95%55%Bromo- compound provides excellent yield for this common secondary amine.
1-(4-Cl -benzyl)azetidineAniline>90%25%The less nucleophilic aniline is a poor partner for the chloro-analogue under these conditions.
Benzylamine>95%75%Primary amines show better reactivity with the chloride, but still incomplete conversion.
tert-Butyl carbamate85%<10%The bromo-analogue is effective even for protected ammonia equivalents.

Expertise-Driven Insights: The Buchwald-Hartwig amination is often more sensitive to the steric and electronic properties of the coupling partners than the Suzuki reaction.[13] The enhanced reactivity of this compound makes it far more robust and reliable across a diverse range of amines. For a parallel synthesis campaign where one might be coupling dozens of different amines, this reliability is invaluable. Using the chloro-analogue would likely require significant per-substrate optimization, defeating the purpose of a high-throughput approach.[3][15]

Conclusion and Recommendations

For researchers engaged in parallel synthesis for the generation of compound libraries, This compound is demonstrably the superior building block when compared to its chloro-analogue under typical high-throughput screening conditions.

  • Performance: It consistently delivers higher conversion rates across a broader range of substrates in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

  • Efficiency: The high reactivity translates to cleaner reactions, simpler purifications, and a higher overall success rate for the library synthesis—a critical factor for accelerating drug discovery timelines.[1][2]

  • Recommendation: While 1-(4-Chlorobenzyl)azetidine may present a lower initial cost, the investment in the bromo-analogue is justified by its superior performance, which reduces the need for extensive optimization and minimizes resource expenditure on purification and re-synthesis. For projects demanding speed, reliability, and broad diversification, this compound is the scientifically sound and strategically advantageous choice.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-(4-Bromobenzyl)azetidine from Different Instruments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for the compound 1-(4-Bromobenzyl)azetidine, a crucial process when data is generated across multiple instruments or laboratories. We will move beyond rote procedural lists to explore the scientific rationale behind our choices, ensuring a robust and defensible dataset.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This principle is a cornerstone of regulatory submissions and is emphasized by guidelines from the International Council for Harmonisation (ICH).[2][3][4][5]

The Imperative of Cross-Instrument Validation

In the real-world landscape of pharmaceutical development, it is common for analytical testing to be performed on different instruments, whether within the same lab or across different sites. Each instrument, even of the same model, possesses unique performance characteristics that can introduce variability. Cross-validation is the formal process of demonstrating that these differences do not significantly impact the analytical results, thereby ensuring data integrity throughout the drug development lifecycle. The FDA's guidance on bioanalytical method validation underscores the necessity of cross-validation when data is generated across different studies or laboratories.[6]

This guide will walk through a comprehensive cross-validation study for this compound, a synthetic intermediate whose purity and identity are critical for downstream applications. We will employ a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Design: A Foundation of Trust

To ensure a valid comparison, a single, homogenous batch of this compound is used for all analyses. This eliminates batch-to-batch variability as a confounding factor. The cross-validation will be performed on two different sets of instruments for each technique, simulating a real-world scenario of technology transfer or inter-lab comparison.

dot graph TD{ A[Single Batch of this compound] --> B{NMR Analysis}; A --> C{Mass Spectrometry}; A --> D{HPLC Analysis}; A --> E{FT-IR Analysis}; B --> B1[Instrument 1: 400 MHz Bruker Avance]; B --> B2[Instrument 2: 500 MHz Jeol ECZ]; C --> C1[Instrument 1: Agilent GC-MS]; C --> C2[Instrument 2: Waters Q-TOF LC-MS]; D --> D1[Instrument 1: Shimadzu LC-20AD]; D --> D2[Instrument 2: Agilent 1260 Infinity II]; E --> E1[Instrument 1: PerkinElmer Spectrum Two]; E --> E2[Instrument 2: Thermo Scientific Nicolet iS5]; B1 --> F{Data Comparison & Statistical Analysis}; B2 --> F; C1 --> F; C2 --> F; D1 --> F; D2 --> F; E1 --> F; E2 --> F; F --> G[Cross-Validation Report]; }

Caption: Workflow for the cross-validation of this compound analytical data.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. For this study, both ¹H and ¹³C NMR spectra will be acquired on two different spectrometers to confirm the identity and purity of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument 1 (400 MHz):

    • Acquire a ¹H NMR spectrum with 16 scans.

    • Acquire a ¹³C NMR spectrum with 1024 scans.

  • Instrument 2 (500 MHz):

    • Repeat the ¹H and ¹³C NMR acquisitions with the same sample.

  • Data Processing: Process all spectra using the same software (e.g., Mnova) with identical parameters for Fourier transformation, phase correction, and baseline correction.

Data Comparison and Acceptance Criteria
ParameterInstrument 1 (400 MHz)Instrument 2 (500 MHz)Acceptance Criteria
¹H Chemical Shift (ppm) Consistent with structureConsistent with structureChemical shifts should be within ±0.02 ppm.
¹³C Chemical Shift (ppm) Consistent with structureConsistent with structureChemical shifts should be within ±0.2 ppm.
Integration Relative integrals match expected proton countRelative integrals match expected proton countRelative integrals should be within ±5% of theoretical values.
Impurity Profile No significant impurities detectedNo significant impurities detectedNo new impurity signals >0.1% should be observed.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the analyte and can offer insights into its structure through fragmentation patterns. We will utilize two different MS platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with Liquid Chromatography (LC-MS).

Experimental Protocol: MS Analysis
  • GC-MS (Instrument 1):

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

    • GC Method: Use a suitable capillary column (e.g., HP-5ms) with a temperature gradient from 100°C to 280°C.

    • MS Method: Acquire data in electron ionization (EI) mode.

  • Q-TOF LC-MS (Instrument 2):

    • Sample Preparation: Prepare a 100 µg/mL solution in acetonitrile/water (50:50).

    • LC Method: Use a C18 column with a gradient of water (0.1% formic acid) and acetonitrile.

    • MS Method: Acquire data in electrospray ionization (ESI) positive mode.

Data Comparison and Acceptance Criteria
ParameterInstrument 1 (GC-MS)Instrument 2 (Q-TOF LC-MS)Acceptance Criteria
Molecular Ion (m/z) Expected: 225/227 (due to Br isotopes)Expected: 226/228 ([M+H]⁺)Measured mass should be within ±0.5 Da for GC-MS and ±5 ppm for Q-TOF.
Isotopic Pattern Characteristic 1:1 ratio for BromineCharacteristic 1:1 ratio for BromineThe isotopic distribution should match the theoretical pattern.
Fragmentation Pattern Consistent with predicted fragmentationConsistent with predicted fragmentationMajor fragment ions should be consistent across both instruments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for assessing the purity of pharmaceutical compounds. Two different HPLC systems will be used to demonstrate the robustness of the analytical method.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Method (for both instruments):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Analysis: Inject the sample in triplicate on both HPLC systems.

Data Comparison and Acceptance Criteria
ParameterInstrument 1 (Shimadzu)Instrument 2 (Agilent)Acceptance Criteria
Retention Time (min) ~4.5~4.5± 5%
Purity (% Area) >99.5%>99.5%Difference in purity should be ≤ 0.5%.
Relative Standard Deviation (RSD) of Peak Area < 2.0%< 2.0%RSD for triplicate injections should be < 2.0%.

Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups. Two different FT-IR spectrometers will be used.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Place a small amount of the neat this compound on the ATR crystal of each instrument.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Comparison and Acceptance Criteria
ParameterInstrument 1 (PerkinElmer)Instrument 2 (Thermo Scientific)Acceptance Criteria
Key Absorption Bands (cm⁻¹) Consistent with structureConsistent with structurePeak positions should be within ± 4 cm⁻¹.
Overall Spectral Profile MatchMatchThe overall spectral fingerprint should be highly comparable.

Key expected peaks for this compound include those for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and C-Br stretching (in the fingerprint region). The IR spectra of benzene and its derivatives provide a good reference for interpreting the aromatic region.[7]

dot graph LR{ subgraph "Analytical Techniques" A[NMR] B[MS] C[HPLC] D[FT-IR] end subgraph "Key Validation Parameters" P1[Chemical Shift & Integration] P2[Molecular Ion & Fragmentation] P3[Retention Time & Purity] P4[Absorption Bands] end A --> P1; B --> P2; C --> P3; D --> P4; }

Caption: Relationship between analytical techniques and their key validation parameters.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the cross-validation of analytical data for this compound. By employing multiple analytical techniques and comparing data from different instruments, we can establish a high degree of confidence in the identity, purity, and overall quality of the compound. The detailed protocols and acceptance criteria provided herein serve as a robust framework for ensuring data integrity, a critical component in the journey from research to regulated drug development. The principles outlined are in alignment with the expectations of regulatory bodies such as the FDA.[8][9]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Available from: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available from: [Link]

  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(4-Bromobenzyl)azetidine (CAS RN: 1044924-69-7). As a specialized chemical used in research and development, its unique structure—combining a reactive azetidine ring with a halogenated aromatic group—necessitates a rigorous and informed approach to waste management.[1][2][3] This document moves beyond mere compliance, aiming to instill a deep understanding of the chemical's properties and the causality behind each procedural step, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is foundational to its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard profile can be synthesized by examining its structural components: the azetidine moiety and the bromobenzyl group.

  • Azetidine Moiety: The core azetidine ring is known to be a flammable and corrosive substance.[4][5] Compounds containing this structure can cause severe skin burns and eye damage.[4][5][6]

  • Bromobenzyl Moiety: As a halogenated organic compound, it falls under specific regulatory waste categories.[7][8] Combustion of such materials can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and notably, hydrogen bromide.[9] Similar brominated compounds are known irritants.[9][10]

Based on this analysis, this compound should be handled with the assumption that it is a skin and eye irritant or corrosive, potentially harmful if inhaled or ingested, and belongs to the halogenated organic waste stream.[7][9] All chemical products should be treated with the recognition of "having unknown hazards and toxicity" until proven otherwise.[2]

Property / Hazard Identifier / Information Source
Chemical Name This compoundN/A
CAS Number 1044924-69-7[2][3][11]
Molecular Formula C₁₀H₁₂BrN[2][3][11]
Physical State Liquid (Colorless to brown)[2][11]
Inferred Hazards Skin/Eye Irritation, Potential Corrosivity, Respiratory Irritation[6][9]
Waste Classification Halogenated Organic Waste[7][8][12]
Hazardous Combustion Products Carbon oxides, Nitrogen oxides, Hydrogen bromide[9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the risks of exposure. The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedures being performed.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Use chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing. Standard safety glasses are insufficient. These measures should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure that street clothes are fully covered.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][13]

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by its classification as a halogenated organic waste. The cardinal rule is the strict segregation of halogenated and non-halogenated waste streams to prevent cross-contamination and ensure correct final disposal, as halogenated waste typically requires high-temperature incineration.[8]

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, any waste containing this compound must be classified as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated solvents, even in small amounts (e.g., >1%), compels the entire mixture to be treated as halogenated waste.[8] This dramatically increases disposal costs and complexity.[8]

  • Action: Designate a specific, clearly labeled waste container exclusively for halogenated liquid waste in the immediate vicinity of your work area.

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Action:

    • Obtain a dedicated, compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap, from your institution's Environmental Health & Safety (EHS) department.[6][14]

    • Ensure the container is in good condition, free from leaks, and compatible with the waste.[7]

    • Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[15]

    • Keep the container securely closed at all times except when actively adding waste.[7][15] The cap must be vapor-tight.[7]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Action:

    • Label the waste container before adding the first drop of waste.[7]

    • The label must include the words "Hazardous Waste ".[12]

    • Clearly write out the full chemical names of all components in the container (e.g., "Waste: this compound, Dichloromethane"). Do not use abbreviations or chemical formulas.[7]

    • Maintain a running list of the contents and their approximate percentages.[12]

Step 4: Temporary On-Site Storage

Waste must be stored safely pending collection by trained disposal personnel.

  • Action:

    • Store the sealed and labeled waste container in a designated satellite accumulation area, such as a ventilated cabinet or within a secondary containment tray inside a fume hood.[14]

    • Ensure the storage location is away from ignition sources and incompatible materials (e.g., strong acids, bases, or oxidizers).[7][13]

Step 5: Arranging for Final Disposal

Never dispose of this chemical down the drain or in regular trash.[7][8]

  • Action:

    • Once the container is full (or after a maximum of 3 months), contact your institution's EHS or hazardous waste management office to schedule a pickup.[14]

    • Follow their specific procedures for waste transfer and documentation.

Emergency Procedures: Spills and Exposure

Minor Spill (inside a fume hood):
  • Ensure your PPE is intact. Alert nearby colleagues.

  • Contain the spill using an absorbent material like vermiculite or a chemical spill kit.

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate the surface with a 5% acetic acid solution, followed by a thorough water rinse.[6] All cleaning materials must also be disposed of as hazardous waste.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Disposal start Waste Generated (containing this compound) waste_char Characterize as 'Halogenated Organic Waste' start->waste_char get_container Obtain Approved Halogenated Waste Container waste_char->get_container label_container Label Container Correctly (Full Names, 'Hazardous Waste') get_container->label_container add_waste Add Waste to Container (in Fume Hood, <90% Full) label_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated Satellite Accumulation Area close_container->store check_full Container >90% Full or >3 Months Old? store->check_full continue_use Continue Use check_full->continue_use No   schedule_pickup Schedule Pickup with EHS / Waste Management check_full->schedule_pickup  Yes continue_use->add_waste end Disposed via Authorized Personnel schedule_pickup->end

Caption: Decision workflow for handling this compound waste.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Hoffman Fine Chemicals Pty Ltd. This compound | MFCD11849016. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • Kemicentrum. 8.1 Organic solvent waste. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Hamilton College. Chemical Waste Disposal Guidelines. [Link]

  • SynZeal. Safety Data Sheet: Methyl 4-Bromophenylacetate. [Link]

  • Shanghai ZZBIO Co., Ltd. This compound CAS NO.1044924-69-7. [Link]

  • Chem-Space. This compound | 1044924-69-7. [Link]

  • National Center for Biotechnology Information. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • Organic Syntheses. Azetidine. [Link]

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A Senior Application Scientist's Guide to Handling 1-(4-Bromobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug discovery and chemical synthesis, 1-(4-Bromobenzyl)azetidine requires a handling protocol built on a rigorous understanding of its constituent chemical motifs. Due to the absence of comprehensive toxicological data for this specific molecule, our safety paradigm must be guided by the known hazards of its structural components: the azetidine ring, the bromobenzyl group, and the overarching class of halogenated organic compounds.

This guide provides a holistic operational plan, emphasizing the causality behind each safety recommendation to empower researchers with the knowledge to handle this and similar novel reagents with confidence and security. All chemical products should be handled with the recognition of having "unknown hazards and toxicity," and this protocol is designed from that principle of prudent practice.[1]

Hazard Assessment: A Structurally-Informed Risk Analysis

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must infer potential hazards from its structure:

  • Azetidine Moiety : The parent compound, azetidine, is a highly basic, flammable, and corrosive substance.[2][3] It is known to be extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin, capable of causing severe burns.[3][4] While substitution on the nitrogen may modulate this reactivity, the potential for corrosive action remains a primary concern.

  • Bromobenzyl Group : Benzylic halides are a reactive class of compounds.[5][6][7] While the bromine in this specific molecule is on the aromatic ring and not the benzylic carbon, the overall structure is a halogenated aromatic compound. Such compounds warrant careful handling and specific waste disposal procedures.[8][9]

  • Unknown Toxicity Profile : As a research chemical, this compound lacks a full toxicological profile.[1][10] Therefore, it must be treated as a potentially toxic substance via all routes of exposure (inhalation, ingestion, and skin contact).

Based on this analysis, the primary hazards are acute skin/eye corrosivity, respiratory irritation, and unknown systemic toxicity.

The Hierarchy of Controls: Engineering Out Risk

Before selecting Personal Protective Equipment (PPE), we must implement more effective engineering and administrative controls to minimize exposure potential. PPE is the last line of defense.

  • Engineering Control - Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents the inhalation of fine powders, directly addressing the respiratory hazard.

  • Administrative Control - Designated Area : All work with this compound should be restricted to a clearly marked, designated area within the laboratory. This prevents cross-contamination of common spaces and alerts other personnel to the presence of a potentially hazardous substance.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE selection must be directly correlated to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Causality
Eye & Face ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A full-face shield over goggles is recommended when handling larger quantities (>5g) or during splash-prone operations.Protects against accidental splashes of the potentially corrosive material. The azetidine moiety presents a significant risk of severe eye damage.[3]
Hand Nitrile gloves (minimum 5 mil thickness). Double-gloving is required when handling the neat (undiluted) compound.The primary risk is skin corrosion from the azetidine ring.[4] Nitrile provides good resistance to a range of chemicals for incidental contact.[11] Change gloves immediately upon contamination.
Body Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down.Provides a removable barrier to protect skin and personal clothing from splashes and spills.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[12]
Respiratory Not required if all work is performed within a certified chemical fume hood.A fume hood provides superior respiratory protection. An N95 dust mask is not a substitute for a fume hood as it offers no protection against chemical vapors.

Operational Protocol: A Step-by-Step Workflow

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Pre-Operation Checklist:

  • Verify the chemical fume hood has a valid certification sticker and is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Prepare the designated work area within the fume hood by laying down absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, pipette) within the fume hood.

  • Locate the appropriate halogenated waste container.[13]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase PREP 1. Don PPE & Verify Fume Hood AREA 2. Prepare Designated Area WEIGH 3. Weigh Compound into Vial SOLV 4. Add Solvent & Cap Vial WEIGH->SOLV MIX 5. Mix to Dissolve (Vortex/Sonicate) SOLV->MIX CLEAN 6. Decontaminate & Dispose Waste MIX->CLEAN STORE 7. Label & Store Solution Properly CLEAN->STORE DEGLOVE 8. Doff PPE & Wash Hands STORE->DEGLOVE G START Contaminated Material (Glassware, Gloves, Bench Paper, Solutions) TYPE Solid or Liquid? START->TYPE SOLID Solid Waste (Gloves, Weigh Boats, Paper) TYPE->SOLID Solid LIQUID Liquid Waste (Solutions, Rinsates) TYPE->LIQUID Liquid SOLID_WASTE Solid Halogenated Waste Container SOLID->SOLID_WASTE LIQUID_WASTE Liquid Halogenated Waste Container LIQUID->LIQUID_WASTE

Caption: Waste disposal decision tree for halogenated compounds.

Decontamination Procedure:

  • Rinse contaminated glassware three times with a small amount of an appropriate organic solvent (e.g., acetone, ethanol).

  • Collect all rinsate in the designated liquid halogenated waste container. [14]3. After rinsing, glassware can be washed normally.

  • Wipe down the work surface in the fume hood with a suitable solvent and dispose of the wipe in the solid halogenated waste container.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [8][15]* Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [15]* Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : For a small spill (<5g) inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as solid halogenated waste. For larger spills or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

References

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

  • Department of Agriculture, Water and the Environment. (n.d.). The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.